molecular formula C29H36O9 B1242729 Satratoxin H CAS No. 93860-23-2

Satratoxin H

Cat. No.: B1242729
CAS No.: 93860-23-2
M. Wt: 528.6 g/mol
InChI Key: MUACSCLQRGEGOE-OJFYPKDWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novel trichothecenes are emerging mycotoxins within the structurally diverse trichothecene family, a group of over 200 sesquiterpenoid metabolites primarily produced by fungi of the genera Fusarium , Stachybotrys , Myrothecium , and Trichothecium . These compounds are characterized by a core 12,13-epoxytrichothec-9-ene (EPT) structure and are classified into four types (A, B, C, D) based on their substitution patterns . Recent phylogenetic studies of the Fusarium sambucinum species complex have led to the discovery of new trichothecene-producing species and previously unidentified toxins, such as 15-keto NX-2 and 15-keto NX-3, highlighting the ongoing expansion of this mycotoxin class . The research value of novel trichothecenes lies in understanding the genetic evolution and biosynthetic pathways of toxins, driven by gain, loss, and changes in function of TRI genes . They serve as critical tools for studying mechanism of action, primarily as potent inhibitors of eukaryotic protein synthesis . Trichothecenes bind to the peptidyl transferase center of the 60S ribosomal subunit, disrupting initiation, elongation, or termination of protein production . Recent research also indicates that these toxins inhibit mitochondrial translation and can induce ribotoxic stress, apoptosis, and oxidative damage in cells . Furthermore, novel trichothecenes are investigated for their role as virulence factors in plant pathology (e.g., Fusarium Head Blight) and for developing novel biodetoxification strategies using microorganisms and enzymes . This product is provided as a highly characterized standard to support advanced analytical method development, toxicological studies, and food safety research. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

93860-23-2

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

(19Z,21Z)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione

InChI

InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13?

InChI Key

MUACSCLQRGEGOE-OJFYPKDWSA-N

Isomeric SMILES

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(/C=C\C=C/C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O

Other CAS No.

93860-23-2

Synonyms

isosatratoxin H
PD 113326
PD-113326
S-isosatratoxin H
satratoxin F
satratoxin H

Origin of Product

United States

Foundational & Exploratory

history of Satratoxin H discovery from Stachybotrys chartarum

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide to the history and discovery of Satratoxin H from the fungus Stachybotrys chartarum.

This whitepaper details the initial isolation and characterization of this compound, a potent macrocyclic trichothecene (B1219388) mycotoxin. It outlines the experimental methodologies employed in its discovery, presents key quantitative data, and illustrates the intricate signaling pathways affected by this toxin.

Introduction: The Emergence of a Mycotoxin Threat

Stachybotrys chartarum, a cellulolytic fungus commonly known as "black mold," was first described by Corda in 1837.[1] For nearly a century, its significance was primarily confined to mycology. However, in the 1930s, outbreaks of a mysterious and fatal illness in horses and other livestock in Russia and Hungary marked the beginning of our understanding of this fungus's toxic potential. The condition, termed stachybotryotoxicosis, was linked to the consumption of hay and feed contaminated with S. chartarum. It wasn't until 1973 that the causative agents were identified as trichothecene mycotoxins.

A pivotal moment in the history of S. chartarum research was the investigation of a fatal stachybotryotoxicosis outbreak in a sheep flock in Hungary. This led to the first isolation and characterization of this compound, along with the related Satratoxin G, directly from the contaminated bedding straw.[1][2] This discovery laid the groundwork for future research into the toxicology and mechanism of action of these potent mycotoxins.

The First Isolation and Characterization of this compound

The seminal work by Harrach and his colleagues was instrumental in identifying this compound. The following section details the experimental protocol derived from their pioneering research.[1][2]

Experimental Protocol: A Step-by-Step Account

The isolation of this compound from the contaminated straw involved a multi-step purification process designed to separate the mycotoxins from the complex biological matrix.

2.1.1. Extraction:

The initial step involved the extraction of the toxins from the S. chartarum-infested bedding straw. This was achieved by soaking the straw in methanol (B129727), a polar solvent capable of solubilizing the satratoxins.

2.1.2. Solvent Partitioning:

The crude methanol extract was then subjected to solvent-solvent partitioning. This technique separates compounds based on their differential solubility in two immiscible liquids. This step was crucial for the initial cleanup of the extract, removing highly polar and non-polar contaminants.

2.1.3. Chromatographic Purification:

A series of chromatographic techniques were employed for the fine purification of the satratoxins:

  • Column Chromatography: The partially purified extract was passed through a column packed with a stationary phase. Different components of the mixture traveled through the column at different rates, allowing for their separation.

  • Preparative Thin-Layer Chromatography (TLC): This technique involves spotting the mixture onto a plate coated with a thin layer of adsorbent material and developing it in a solvent. The separated bands of compounds were then scraped from the plate for further analysis.

  • High-Pressure Liquid Chromatography (HPLC): As a final purification step, HPLC was used to achieve high-resolution separation of Satratoxin G and H, yielding the pure compounds.

2.1.4. Characterization:

The purified compounds were characterized using the following methods:

  • Thin-Layer Chromatography (TLC): Used for preliminary identification and to monitor the purity of the fractions obtained during column chromatography.

  • High-Pressure Liquid Chromatography (HPLC): Employed for the final purity assessment and quantification of the isolated satratoxins.

  • Mass Spectrometry (MS): This technique provided crucial information about the molecular weight and fragmentation pattern of the toxins, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Subsequent studies utilized proton and carbon-13 NMR to definitively determine the complex chemical structure of this compound.

Quantitative Data Summary

The discovery and subsequent research on this compound have generated critical quantitative data regarding its toxicity.

ParameterValueSpecies/Cell LineRoute of AdministrationReference
LD50 1.0-1.4 mg/kgMouseIntraperitoneal
LD50 5.69 mg/kgMouseIntraperitoneal
IC50 1.2-3.4 ng/mlHuman cancer cell lines (HepG2, A549, A204, U937, Jurkat)In vitro
IC50 6.8 ng/mlHuman Umbilical Vein Endothelial Cells (HUVECs)In vitro

Visualizing the Discovery and Mechanism of Action

To better understand the workflow of the initial discovery and the biological impact of this compound, the following diagrams have been generated.

Experimental Workflow: The Path to Pure this compound```dot

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Chromatographic Purification cluster_characterization Characterization cluster_result Final Product Straw S. chartarum Contaminated Straw Methanol_Extraction Methanol Extraction Straw->Methanol_Extraction Solvent_Partitioning Solvent Partitioning Methanol_Extraction->Solvent_Partitioning Column_Chromatography Column Chromatography Solvent_Partitioning->Column_Chromatography Prep_TLC Preparative TLC Column_Chromatography->Prep_TLC HPLC High-Pressure Liquid Chromatography Prep_TLC->HPLC TLC_Analysis TLC Analysis HPLC->TLC_Analysis Purity Check HPLC_Analysis HPLC Analysis HPLC->HPLC_Analysis Final Purity & Quantification MS_Analysis Mass Spectrometry HPLC->MS_Analysis Structural Information NMR_Analysis NMR Spectroscopy HPLC->NMR_Analysis Definitive Structure Satratoxin_H Pure this compound NMR_Analysis->Satratoxin_H

Caption: Signaling pathway of this compound-induced cellular toxicity.

Mechanism of Action: A Cascade of Cellular Events

This compound, like other trichothecene mycotoxins, exerts its potent toxicity by targeting the eukaryotic ribosome. It specifically binds to the 60S ribosomal subunit, leading to the inhibition of protein synthesis. This abrupt halt in protein production triggers a cellular alarm known as the "ribotoxic stress response."

This response involves the activation of several mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The activation of these signaling cascades has two major downstream consequences:

  • Inflammation: The MAPK pathways can lead to the expression of pro-inflammatory genes, contributing to the inflammatory responses observed in stachybotryotoxicosis.

  • Apoptosis (Programmed Cell Death): The sustained activation of stress kinases, particularly p38 and JNK, can initiate apoptotic pathways. This can occur through both caspase-dependent and independent mechanisms, ultimately leading to cell death.

Conclusion

The discovery of this compound from Stachybotrys chartarum was a landmark event in mycotoxicology. The meticulous experimental work of early researchers laid the foundation for our current understanding of this potent toxin. For professionals in drug development and research, the unique mechanism of action of this compound, particularly its ability to induce apoptosis through the ribotoxic stress response, may offer insights into novel therapeutic strategies. A thorough understanding of its discovery, isolation, and cellular effects is paramount for both mitigating its harmful effects and exploring its potential applications in a controlled scientific context.

References

initial toxicological studies of stachybotryotoxicosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Toxicological Studies of Stachybotryotoxicosis

Introduction

Stachybotrys chartarum, a greenish-black saprophytic mold, has been a subject of toxicological concern since the 1930s, when it was first linked to a mysterious and fatal disease in horses in the Ukraine.[1] This condition, characterized by symptoms such as dermal necrosis, hemorrhage, a decrease in leukocytes, and nervous system disorders, was termed "stachybotryotoxicosis".[1] The fungus thrives on wet, cellulose-rich materials like hay, straw, and water-damaged building materials.[1][2] The toxicity of S. chartarum is primarily attributed to the secondary metabolites it produces, most notably the macrocyclic trichothecene (B1219388) mycotoxins, such as satratoxins.[1] These toxins are potent inhibitors of protein synthesis.

Initial toxicological research focused on animal models to understand the pathological effects following ingestion of or exposure to contaminated materials. These early studies laid the groundwork for modern investigations into the health effects associated with indoor mold exposure, colloquially known as "sick building syndrome". This guide provides a technical overview of these foundational studies, presenting quantitative data, detailing experimental protocols, and visualizing key processes.

Quantitative Toxicological Data

The following table summarizes quantitative data from key initial and subsequent toxicological studies on S. chartarum and its toxins.

Animal/Organism ModelTest ArticleRoute of AdministrationDose/ConcentrationKey Toxicological EndpointsReference(s)
HorseS. chartarum culture on feedOralContents of 30 petri platesDeath
HorseS. chartarum culture on feedOralContents of 1 petri plateSickness, irritation of mouth, throat, and nose
HorsePure Toxin (unspecified)Not Specified1 mgDeath
MouseSatratoxinsNot Specified~1.0 mg/kg body weightMedian Lethal Dose (LD₅₀)
B6C3F1/N MouseViable S. chartarum conidiaInhalation (nose-only)1 × 10⁴ conidia (pulmonary dose)Increased absolute and relative lung weights; Nonneoplastic lesions in the larynx, lung, and bronchial lymph nodes after 3 months of exposure.
5-week-old Mouse"Toxic" S. chartarum sporesIntranasalNot Quantified50% mortality; significant loss of body weight in survivors.
Daphnia magna (water flea)Methanol extract of S. chartarumAqueous ExposureNot SpecifiedModerate toxicity (Class III) for fungus grown on PDA; Slight toxicity (Class IV) for fungus grown on MEA.
Dugesia tigrina (planarian)Methanol extract of S. chartarumAqueous ExposureNot SpecifiedModerate toxicity (Class III) for fungus grown on PDA; Slight toxicity (Class IV) for fungus grown on MEA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following protocols are based on significant studies that have characterized the toxicity of S. chartarum.

Protocol: Inhalation Toxicity Study in Mice (NTP)

This protocol outlines the methodology used in the National Toxicology Program (NTP) study to assess the subchronic inhalation toxicity of S. chartarum conidia in B6C3F1/N mice.

1. Fungal Culture and Spore Preparation:

  • Culture Medium: Twelve culture flasks containing 30g of wet, autoclaved white rice were used as the substrate.

  • Inoculation: Each flask was inoculated with 1.25 × 10⁶ S. chartarum conidia (spores).

  • Incubation: The flasks were incubated for 21–28 days to allow for fungal growth and sporulation.

  • Preparation of Test Articles:

    • Viable Spores: After incubation, conidia were liberated from the rice culture using sterile water.

    • Heat-Inactivated Spores (Particle Control): Half of the flasks were heat-treated at 80°C for 2 hours to produce a nonviable particle control. This control helps differentiate between toxic effects and effects caused by particulate matter.

2. Animal Model and Housing:

  • Species/Strain: Male and female B6C3F1/N mice were used for the study.

  • Housing: Animals were housed in standard cage environments and transferred to individual carousel housing pods within a nose-only exposure chamber for the duration of the exposure.

3. Exposure Protocol:

  • System: An Acoustical Generator System (AGS) was used to aerosolize the conidia and deliver it to a nose-only exposure chamber.

  • Exposure Groups:

    • Air Control: Exposed to HEPA-filtered air.

    • Particle Control: Exposed to heat-inactivated S. chartarum conidia.

    • Test Group: Exposed to viable S. chartarum conidia.

  • Dose and Duration: Animals were exposed for 1 hour per day, twice a week, for 3 months. The exposure was monitored using software to estimate when a total pulmonary deposition of approximately 1 × 10⁴ conidia was achieved per session.

4. Monitoring and Endpoint Analysis:

  • In-life Monitoring: Clinical observations were recorded daily, and body weights were recorded weekly.

  • Terminal Analysis: At the end of the 3-month study, animals were euthanized. A full necropsy was performed, and terminal body and organ (especially lung) weights were measured. Tissues, particularly the larynx, lungs, and bronchial lymph nodes, were collected, processed for histopathology, and examined for nonneoplastic lesions.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent complex experimental workflows and biological signaling pathways associated with stachybotryotoxicosis.

G cluster_prep Test Article Preparation cluster_exposure Inhalation Exposure Protocol cluster_analysis Toxicological Analysis culture S. chartarum Culture (21-28 days on rice) harvest Harvest Spores culture->harvest split Split harvest->split viable Viable Spores split->viable Viable heat Heat Inactivation (80°C for 2 hours) split->heat Control aerosol Aerosol Generation (Acoustical Generator System) viable->aerosol nonviable Nonviable Spores (Particle Control) heat->nonviable nonviable->aerosol animals B6C3F1/N Mice exposure Nose-Only Exposure (1 hr/day, 2x/week, 3 months) animals->exposure aerosol->exposure monitoring In-Life Monitoring (Body Weight, Clinical Signs) exposure->monitoring necropsy Terminal Necropsy exposure->necropsy End of Study organ_weights Organ Weights (Lung) necropsy->organ_weights histopath Histopathology (Larynx, Lung, Lymph Nodes) necropsy->histopath

Caption: Experimental workflow for the NTP subchronic inhalation study of S. chartarum.

G cluster_cell Cellular Response toxin Macrocyclic Trichothecene (e.g., Satratoxin) ribosome 60S Ribosomal Subunit toxin->ribosome Binds inhibition INHIBITION ribosome->inhibition Disrupts protein_syn Protein Synthesis (Translation) stress Ribotoxic Stress Response (RSR) inhibition->stress Triggers kinases Stress-Activated Protein Kinases (SAPK/JNK) stress->kinases effects Downstream Effects kinases->effects inflammation Inflammation effects->inflammation apoptosis Apoptosis effects->apoptosis

References

The Silent Menace: A Technical Guide to the Natural Occurrence of Satratoxin H in Building Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural occurrence of Satratoxin H, a potent mycotoxin produced by the fungus Stachybotrys chartarum, in various building materials. This document synthesizes quantitative data from multiple studies, details the experimental protocols for detection and analysis, and illustrates the key cellular signaling pathways affected by this toxin.

Quantitative Analysis of this compound in Building Materials

This compound, along with its closely related counterpart Satratoxin G, is frequently detected in water-damaged building materials that support the growth of Stachybotrys chartarum. The concentration of these toxins can vary significantly depending on the substrate, moisture levels, and duration of fungal growth. The following table summarizes the quantitative data on this compound and G concentrations found in various building materials and indoor environments from several key studies.

Building Material/Sample TypeToxinConcentrationReference
WallpaperSatratoxin G and H~1.3 µg/cm² (each)[1](2--INVALID-LINK--
Wallpaper or Gypsum BoardSatratoxin Gup to 3.0 µg/cm²[3](--INVALID-LINK--)
Indoor Air (water-damaged building)This compound0.43 ng/m³[4](5--INVALID-LINK--
Indoor Air (water-damaged building)Satratoxin G0.25 ng/m³(--INVALID-LINK--)
General Building Materials (79 samples)Satratoxin G or HDetected in 5 samples(--INVALID-LINK--)
Gypsum Wallboard (paper siding)Macrocyclic Trichothecenes*Highest concentrations observed(--INVALID-LINK--)

*Note: While not specific to this compound, this study indicates that the paper components of building materials are particularly susceptible to high levels of contamination with macrocyclic trichothecenes, the class of mycotoxins to which satratoxins belong.

Experimental Protocols for this compound Analysis

The accurate detection and quantification of this compound in complex matrices like building materials require sophisticated analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies synthesized from various cited studies.

Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of this compound from solid building materials such as wallpaper and gypsum board.

  • Sample Collection: Aseptically collect a representative sample of the contaminated building material (e.g., a 10 cm² piece of wallpaper).

  • Homogenization: If necessary, grind or cut the material into smaller pieces to increase the surface area for extraction.

  • Extraction Solvent: Prepare an extraction solution of either:

  • Extraction Procedure:

    • Weigh a known amount of the homogenized sample (e.g., 1 gram) and place it in a sterile conical tube.

    • Add a specific volume of the extraction solvent (e.g., 10 mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonicate the sample in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

    • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.

    • Carefully collect the supernatant.

  • Internal Standard: For accurate quantification, an internal standard such as reserpine (B192253) can be added to the sample prior to extraction.

Sample Clean-up (Optional but Recommended)

For complex matrices, a clean-up step using Solid Phase Extraction (SPE) can reduce matrix effects and improve the accuracy of the analysis.

  • SPE Cartridge: A C18 SPE cartridge is commonly used for mycotoxin analysis.

  • Procedure:

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the extracted supernatant onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the satratoxins with a higher concentration of organic solvent (e.g., 90% methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for satratoxins.

    • Precursor Ion for this compound: [M+NH₄]⁺

    • Collision Energy: Optimized for the specific instrument and transition. One study reported a relative collision intensity of 25.0 for this compound.(--INVALID-LINK--)

    • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for confirmation and quantification.

Signaling Pathways and Experimental Workflows

The toxicity of this compound is primarily attributed to its ability to induce ribotoxic stress, leading to the activation of complex cellular signaling cascades that can result in apoptosis. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for this compound analysis.

SatratoxinH_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ribosome Ribosome This compound->Ribosome Inhibits Protein Synthesis (binds to 60S subunit) PKR PKR Ribosome->PKR Ribotoxic Stress Activation p38_JNK p38 / JNK PKR->p38_JNK Activation ERK ERK PKR->ERK Activation Bcl2_family Bcl-2 Family (e.g., Bax, Bad) p38_JNK->Bcl2_family Activation Apoptosis Apoptosis ERK->Apoptosis Inhibition Bcl2_family->Apoptosis Induction

Caption: this compound induced apoptosis signaling pathway.

SatratoxinH_Analysis_Workflow cluster_sampling Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Sample Building Material Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (Methanol or ACN/Water) Homogenize->Extract SPE Solid Phase Extraction (SPE) Extract->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Experimental workflow for this compound analysis.

References

Methodological & Application

Application Note: Ultrasensitive Quantification of Airborne Satratoxin H using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in environmental health, toxicology, and indoor air quality assessment.

Introduction

Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly found in water-damaged buildings. Inhalation of airborne particles carrying this toxin is a significant health concern, potentially leading to adverse respiratory, immunological, and neurological effects, often associated with "Sick Building Syndrome".[1][2] Accurate and highly sensitive detection methods are crucial for assessing exposure risk in indoor environments. This application note details a robust protocol for the quantification of this compound in air samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity and sensitivity.[3][4]

Principle

The method involves collecting total suspended particulate matter (TSP) from the air onto a filter using a high-volume air sampler. The collected sample is then subjected to solvent extraction to isolate the mycotoxins. The resulting extract is concentrated and analyzed by LC-MS/MS. The chromatographic system separates this compound from other matrix components, and the tandem mass spectrometer provides definitive identification and quantification based on specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Air Sampling
  • Sampler and Media: Utilize a high-volume air sampler capable of drawing air at a consistent flow rate.[5] Equip the sampler with a glass fiber or polycarbonate membrane filter suitable for collecting fine and ultrafine particles.

  • Collection: Place the sampler in the area of interest, typically at a height of 3 to 4 feet above the ground.

  • Parameters: Operate the sampler for a defined period, for example, 15 hours at a flow rate of 5 m³/h, to collect a total air volume of approximately 75 m³. The sampling duration may be adjusted based on the suspected level of contamination.

  • Handling: After sampling, carefully remove the filter using clean forceps, place it in a sterile container, and store it at -20°C until extraction to prevent degradation of the analyte.

Sample Preparation: Extraction and Clean-up
  • Reagents: Use LC-MS grade solvents, including acetonitrile, methanol, and water.

  • Extraction:

    • Cut the filter membrane into small pieces and place them into a clean glass vial.

    • Add a suitable volume of extraction solvent, such as an acidified acetonitrile/water mixture (e.g., 79:20 acetonitrile:water with 1% acetic acid).

    • Agitate the sample vigorously. This can be achieved by sonication for 30 minutes or mechanical shaking.

  • Clean-up and Concentration:

    • Centrifuge the sample vial to pellet the filter debris and any insoluble material.

    • Filter the supernatant through a 0.2 or 0.45 µm PTFE syringe filter to remove fine particulates.

    • Transfer the filtered extract to a new vial and evaporate it to dryness under a gentle stream of nitrogen at approximately 40-50°C.

    • Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase composition (e.g., 50:50 methanol:water). Vortex briefly to ensure the analyte is fully dissolved.

    • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Setting
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 - 20 µL

| Column Temperature | 40°C |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters for this compound

Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+NH₄]⁺) m/z 546.3
Product Ion (Quantifier) m/z 245.2
Product Ion (Qualifier) m/z 231.1
Declustering Potential (DP) 21 V
Collision Energy (CE) 25 eV
Ion Source Temp. 150°C

| Desolvation Temp. | 600°C |

Data Presentation

Quantitative performance of the method is critical for reliable environmental assessment. The following table summarizes key data points derived from literature.

Table 3: Quantitative Performance Data

Parameter Value Source
Recovery Rate (from polycarbonate filter) 56 ± 4.8%
Limit of Quantification (LOQ) Range 3.1 – 4520 pg/m³ (for various airborne mycotoxins)

| Reported Airborne Concentration | 0.43 ng/m³ (in a water-damaged building) | |

Visualization of Experimental Workflow

The entire process from sample collection to data analysis is outlined in the following workflow diagram.

Satratoxin_H_Detection_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis & Quantification AirSampling High-Volume Air Sampling FilterCollection Particulate Collection on Filter AirSampling->FilterCollection Extraction Solvent Extraction of Filter FilterCollection->Extraction Filtration Filtration / Cleanup Extraction->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Workflow for this compound detection in air samples.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive detection and quantification of this compound in air samples using LC-MS/MS. The method demonstrates high specificity through the use of MRM and is suitable for assessing potential inhalation exposure in indoor environments affected by mold contamination. The outlined procedures for sampling, extraction, and analysis provide a reliable framework for environmental health and safety investigations.

References

Application Notes and Protocols for Satratoxin H Extraction from Contaminated Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Satratoxin H is a highly potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. This mold is often found on cellulose-rich building materials in water-damaged buildings and on improperly stored feed.[1][2] Exposure to this compound and other related mycotoxins has been associated with a range of adverse health effects in both humans and animals, making their detection and quantification critical for toxicology studies, drug development, and risk assessment.[1][3]

This document provides a detailed protocol for the extraction of this compound from contaminated materials, primarily fungal cultures grown on agar (B569324) plates. The methodology can be adapted for environmental samples such as contaminated building materials. The protocol is based on established solvent extraction and purification techniques, optimized for high recovery of macrocyclic trichothecenes.

The choice of fungal culture medium significantly impacts mycotoxin production. Studies have shown that Potato Dextrose Agar (PDA) and cellulose-based agars support the highest production of satratoxins by S. chartarum genotype S, the exclusive producer of these highly cytotoxic compounds.[4] For optimal yields, culturing the fungus on a validated PDA medium that promotes sporulation is recommended, as satratoxin production is tightly linked to this process. The extraction procedure typically involves a multi-step process including solvent extraction, liquid-liquid partitioning for cleanup, and concentration prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials and Reagents

2.1 Equipment

  • Chemical fume hood

  • Vortex mixer

  • High-speed blender (explosion-proof recommended for flammable solvents)

  • Stomacher or bag mixer

  • Centrifuge

  • Rotary evaporator

  • Sample concentrator with nitrogen gas supply

  • Analytical balance

  • pH meter

  • Glassware (beakers, flasks, separatory funnels, vials)

  • Syringe filters (0.2 or 0.45 µm, PTFE)

  • HPLC or LC-MS/MS system

2.2 Solvents and Chemicals

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Hexane (B92381), HPLC grade

  • Ethyl acetate, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Anhydrous sodium sulfate

  • This compound standard (for analytical quantification)

  • Personal Protective Equipment (PPE): Solvent-resistant gloves, lab coat, safety glasses

  • 10% bleach solution (for decontamination)

Experimental Protocol

This protocol is optimized for extracting this compound from S. chartarum cultures grown on Potato Dextrose Agar (PDA) plates.

3.1 Step 1: Sample Preparation (Fungal Culture)

  • Culture Stachybotrys chartarum (genotype S) on PDA plates. Incubate at 25°C in the dark until sufficient growth and sporulation are observed (typically 1-2 weeks).

  • Perform all subsequent steps in a chemical fume hood.

  • Transfer the entire agar content of a culture plate to a stomacher bag or a high-speed blender vessel.

3.2 Step 2: Primary Solvent Extraction

  • Add 50 mL of an acetonitrile/water mixture (e.g., 84:16, v/v) to the sample in the stomacher bag or blender. Acetonitrile is highly effective for recovering a wide range of mycotoxins. The addition of water aids in breaking weak bonds between the toxins and substrate molecules.

  • Homogenize the sample for 3-5 minutes. If using a stomacher, process for 5 minutes. If using a blender, blend at high speed for 3 minutes.

  • Filter the resulting slurry through a paper filter (e.g., Whatman™ 595½) to separate the liquid extract from the solid fungal and agar debris.

3.3 Step 3: Extract Cleanup (Liquid-Liquid Partitioning) This step is crucial for removing non-polar interfering compounds, such as lipids.

  • Take a known volume of the filtered extract (e.g., 15 mL) and transfer it to a separatory funnel.

  • Add an equal volume of hexane (e.g., 15 mL) to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes.

  • Allow the layers to separate completely (approximately 30 minutes). Three layers may form: an upper hexane layer, a middle oily layer, and a lower acetonitrile/water layer containing the toxins.

  • Carefully drain and collect the lower acetonitrile/water layer. Discard the upper hexane and middle oily layers.

3.4 Step 4: Concentration and Reconstitution

  • Reduce the volume of the collected extract using a rotary evaporator at a low temperature (e.g., 30°C) to avoid thermal degradation of the toxin.

  • Evaporate the remaining solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a small, precise volume (e.g., 1 mL) of a suitable solvent for analysis, such as methanol or an acetonitrile/water mixture.

  • Filter the reconstituted sample through a 0.2 µm or 0.45 µm PTFE syringe filter before injecting it into the HPLC or LC-MS/MS system.

Quantitative Data Presentation

The production of this compound is highly dependent on the S. chartarum strain and the specific composition of the culture medium. The following table summarizes representative data from studies quantifying satratoxin production on different media.

StrainCulture MediumThis compound (µg/cm²)Satratoxin G (µg/cm²)Total Macrocyclic Trichothecenes (µg/cm²)Reference
S. chartarum (Genotype S)Potato Dextrose Agar (PDA)Higher than SG-Up to 20.8 ± 0.4
S. chartarum (Genotype S)Cellulose AgarHigh ConcentrationHigh Concentration-
S. chartarum (Genotype S)Malt Extract Agar (MEA)IntermediateIntermediate-
S. chartarum (Genotype S)Glucose-Yeast-Peptone AgarPoor ProductionPoor Production-

Note: Absolute values can vary significantly between different PDA formulations and fungal strains. Studies consistently show that this compound is produced in higher quantities than Satratoxin G.

Mandatory Visualization

Experimental Workflow Diagram

Satratoxin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Culture 1. S. chartarum Culture (PDA Plate) Homogenize 2. Homogenization Culture->Homogenize Solvent_Add 3. Add ACN/Water (84:16) Homogenize->Solvent_Add Transfer to blender/bag Filter 4. Filter Slurry Solvent_Add->Filter Crude_Extract Crude Extract Filter->Crude_Extract Partition 5. Liquid-Liquid Partition (add Hexane) Crude_Extract->Partition Collect 6. Collect Aqueous Layer Partition->Collect Discard Hexane Layer Purified_Extract Purified Extract Collect->Purified_Extract Evaporate 7. Evaporate Solvent (Rotary Evaporator + N2) Purified_Extract->Evaporate Reconstitute 8. Reconstitute in MeOH Evaporate->Reconstitute Final_Sample Final Sample Reconstitute->Final_Sample Analyze 9. LC-MS/MS Analysis Final_Sample->Analyze

Caption: Workflow for the extraction and purification of this compound.

Safety Precautions

  • Toxin Handling: this compound is extremely toxic. All work involving purified toxins or concentrated extracts must be conducted within a chemical fume hood.

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety glasses, and solvent-resistant gloves.

  • Decontamination: All glassware and surfaces that come into contact with the toxin should be decontaminated by soaking in a 10% bleach solution overnight before washing.

  • Solvent Safety: Organic solvents like acetonitrile, methanol, and dichloromethane are flammable and toxic. Handle them with care, ensure proper ventilation, and consult their respective Safety Data Sheets (SDS). Use of an explosion-proof blender is recommended.

References

Quantitative Analysis of Satratoxin H using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, often referred to as "black mold"[1]. This toxin is a significant concern for human and animal health due to its high toxicity. Exposure to this compound, through inhalation or ingestion, can lead to a condition known as stachybotryotoxicosis, with a range of adverse health effects[1][2]. Satratoxins are potent inhibitors of protein synthesis and can induce inflammatory responses and apoptosis through the activation of mitogen-activated protein kinases (MAPKs)[3][4]. Given its toxicity, sensitive and reliable quantitative methods are essential for monitoring its presence in environmental samples, food, and feed, as well as for research in toxicology and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of mycotoxins due to its high sensitivity, specificity, and accuracy. This document provides a detailed protocol for the quantitative analysis of this compound using HPLC with UV detection.

Experimental Protocols

1. Sample Preparation

A robust sample preparation protocol is crucial for accurate quantification of this compound, involving extraction from the sample matrix and purification to remove interfering substances. The following protocol is adapted from established methods for mycotoxin extraction.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hexane (B92381), HPLC grade

  • Formic acid, analytical grade

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm PTFE)

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials

Procedure:

  • Extraction:

    • For solid samples (e.g., building materials, grains), weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent consisting of acetonitrile/water (84:16, v/v).

    • Vortex vigorously for 5 minutes to ensure thorough extraction of the toxin.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.

    • Carefully transfer the supernatant to a clean tube.

  • Purification (Liquid-Liquid Extraction):

    • To the collected supernatant, add an equal volume of hexane.

    • Vortex for 2 minutes to partition nonpolar interfering compounds into the hexane layer.

    • Allow the phases to separate (centrifugation may be required to expedite separation).

    • Carefully collect the lower acetonitrile/water layer containing the this compound.

    • Repeat the hexane wash for improved purity if necessary.

  • Concentration and Reconstitution:

    • Evaporate the purified extract to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., acetonitrile/water, 50:50, v/v).

    • Vortex briefly to ensure the toxin is fully dissolved.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Method

The following HPLC parameters provide a starting point for the quantitative analysis of this compound. Method optimization may be required depending on the specific HPLC system and sample matrix.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, and column oven.

  • Photodiode Array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column Gemini® C18 110 Å, 150 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detection Wavelength 260 nm (based on the UV absorbance of the trichothecene structure)

Data Presentation

Method validation is essential to ensure the reliability of the quantitative data. The following table summarizes typical performance characteristics for a validated HPLC method for mycotoxin analysis.

Table 1: Method Validation Parameters for this compound Analysis

ParameterTypical ValueDescription
Linearity (r²) > 0.99The correlation coefficient of the calibration curve, indicating a linear relationship between concentration and detector response.
Limit of Detection (LOD) 1-10 µg/kgThe lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) 5-20 µg/kgThe lowest concentration of the analyte that can be accurately and precisely quantified.
Accuracy (Recovery) 85-110%The percentage of the known amount of analyte recovered from a spiked sample, indicating the accuracy of the method.
Precision (RSD) < 15%The relative standard deviation of replicate measurements, indicating the precision or repeatability of the method.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Homogenized Sample Extraction Extraction (Acetonitrile/Water) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Purification Purification (Hexane Wash) Supernatant->Purification Evaporation Evaporation to Dryness Purification->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway cluster_mapk MAPK Activation cluster_apoptosis Apoptotic Cascade Satratoxin_H This compound p38 p38 MAPK Satratoxin_H->p38 Activation JNK JNK Satratoxin_H->JNK Activation Caspase3 Caspase-3 Activation p38->Caspase3 JNK->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via p38 and JNK signaling pathways.

References

Application of Satratoxin H in Inducing Apoptosis in Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Satratoxin H, a potent trichothecene (B1219388) mycotoxin, in inducing apoptosis in various cancer and neuronal cell lines. It includes detailed application notes, experimental protocols, and a summary of quantitative data to facilitate further research and drug development efforts.

Introduction

This compound is a mycotoxin produced by the fungus Stachybotrys chartarum. It belongs to the trichothecene family, known for their potent cytotoxicity. Emerging research has highlighted the potential of this compound as an inducer of apoptosis, or programmed cell death, in various cell lines. This property makes it a subject of interest for cancer research and neurotoxicology studies. This document outlines the mechanisms of action and provides practical protocols for studying this compound-induced apoptosis.

Mechanism of Action

This compound induces apoptosis through multiple signaling pathways, primarily involving the activation of stress-activated protein kinases (SAPKs) and the caspase cascade. Key molecular events include:

  • Activation of MAPK Pathways: this compound activates p38 Mitogen-Activated Protein Kinase (p38 MAPK) and c-Jun N-terminal kinase (JNK), crucial mediators of cellular stress responses that can lead to apoptosis.[1][2][3]

  • Caspase-3 and PARP Cleavage: The activation of executioner caspase-3 is a central event in this compound-induced apoptosis.[1][2] Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, leading to the dismantling of the cell.

  • Endoplasmic Reticulum (ER) Stress: In some cell lines, such as B16F10 melanoma cells, this compound can induce apoptosis by triggering ER stress.

  • DNA Damage: this compound has been shown to cause DNA double-stranded breaks, contributing to its apoptotic effects, particularly in PC12 cells.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound on various cell lines.

Cell LineCell TypeIC50 ValueTreatment DurationReference
PC12Rat Pheochromocytoma~50 nMNot Specified
RAW 264.7Murine MacrophageLess potent than Satratoxin GNot Specified
U937Human Histiocytic LymphomaLess potent than Satratoxin GNot Specified
B16F10Murine MelanomaDose-dependent cytotoxicity observedNot Specified

Note: IC50 values can vary depending on the experimental conditions, such as cell density and passage number. The data for RAW 264.7 and U937 cells is based on a cytotoxicity ranking and does not provide a specific IC50 value for this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis and a general experimental workflow for its investigation.

SatratoxinH_Apoptosis_Pathway SatratoxinH This compound Cell Cell Membrane SatratoxinH->Cell p38_JNK p38 MAPK / JNK Activation Cell->p38_JNK ER_Stress ER Stress Cell->ER_Stress Caspase3 Caspase-3 Activation p38_JNK->Caspase3 ER_Stress->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound-induced apoptosis signaling pathway.

Experimental_Workflow Start Start CellCulture Cell Culture (e.g., PC12, B16F10) Start->CellCulture Treatment This compound Treatment (Varying Concentrations & Durations) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (Caspase-3, PARP, p38, JNK) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End

General experimental workflow for studying this compound.

Experimental Protocols

Cell Culture

PC12 Cells:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

B16F10 Cells:

  • Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days.

RAW 264.7 and U937 Cells:

  • Culture RAW 264.7 and U937 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For U937 suspension cells, centrifuge and resuspend in fresh medium every 2-3 days. For RAW 264.7 adherent cells, subculture when confluent.

This compound Treatment
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (DMSO) in all experiments.

MTT Assay for Cell Viability
  • After this compound treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
  • Harvest the cells after this compound treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • Rabbit anti-cleaved caspase-3 (1:1000)

      • Rabbit anti-PARP (1:1000)

      • Rabbit anti-phospho-p38 MAPK (1:1000)

      • Rabbit anti-phospho-JNK (1:1000)

      • Rabbit anti-β-actin (1:5000) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000) for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Conclusion

This compound is a potent inducer of apoptosis in various cell lines, acting through well-defined signaling pathways. The protocols and data presented in this document provide a solid foundation for researchers to investigate the apoptotic effects of this compound and explore its potential applications in cancer therapy and other fields. Further studies are warranted to determine the precise IC50 values in a broader range of cell lines and to further elucidate the intricate molecular mechanisms underlying its cytotoxic activity.

References

Application Notes and Protocols for In Vivo Neurotoxicity Studies of Satratoxin H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, often found in water-damaged buildings.[1] Exposure to this compound is a significant health concern due to its potential toxicity. This document provides detailed application notes and protocols for designing and conducting in vivo neurotoxicity studies to evaluate the adverse effects of this compound on the central nervous system.

The primary mechanisms of trichothecene-induced neurotoxicity involve the inhibition of protein synthesis, induction of oxidative stress, and activation of mitogen-activated protein kinase (MAPK) signaling pathways, leading to apoptosis and inflammation.[1][2] In vivo studies are crucial for understanding the complex neurotoxicological profile of this compound and for assessing potential risks to human health.

Study Objectives

The primary objectives of an in vivo neurotoxicity study of this compound are:

  • To determine the dose-dependent neurotoxic effects of this compound following a relevant route of exposure (e.g., intranasal).

  • To assess behavioral abnormalities, including changes in locomotor activity, motor coordination, and anxiety-like behavior.

  • To identify and characterize neuropathological changes in key brain regions.

  • To elucidate the underlying molecular mechanisms of this compound-induced neurotoxicity, focusing on neuronal apoptosis, neuroinflammation, and oxidative stress.

Experimental Design

A well-designed in vivo study is critical for obtaining reliable and reproducible data. The following sections outline a recommended experimental design for a neurotoxicity study of this compound in a rodent model (e.g., C57BL/6 mice).

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6 (commonly used in neurobehavioral and neurotoxicity studies)

  • Age: 8-10 weeks at the start of the study

  • Sex: Both males and females should be included, housed separately.

  • Health Status: Specific-pathogen-free (SPF)

Dose Selection and Administration

The selection of appropriate dose levels is critical. Based on the reported intraperitoneal LD50 of this compound in mice (1.0-1.4 mg/kg) and effective intranasal doses for the related Satratoxin G (lowest-effect level of 25 µg/kg), a dose-range finding study is recommended.[3][4] For the main study, at least three dose levels (low, mid, and high) and a vehicle control group should be used.

  • Route of Administration: Intranasal instillation is a physiologically relevant route for environmental exposure to mycotoxins.

  • Vehicle: A suitable vehicle for this compound, which is insoluble in water, is a solution of saline with a low percentage of a solubilizing agent like ethanol (B145695) or DMSO, ensuring the vehicle itself does not induce toxicity.

  • Acclimatization: Animals should be acclimated to the housing facility for at least one week before the start of the experiment.

Experimental Groups and Timeline

A representative experimental timeline is proposed below. The exact timing of assessments may be adjusted based on the specific goals of the study and the observed onset of clinical signs.

Day Activity
1-7Acclimatization
8Administration of this compound (or vehicle)
9-14Daily clinical observations (body weight, general health)
15-17Behavioral Testing (Open Field, Rotarod, Elevated Plus Maze)
18Euthanasia and Tissue Collection (Brain tissue for histopathology and biochemical assays)

Data Presentation: Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Body Weight Changes

Treatment GroupDay 1 (g)Day 8 (g)Day 18 (g)% Change
Vehicle Control
Low Dose SH
Mid Dose SH
High Dose SH

Table 2: Behavioral Assessments

Treatment GroupOpen Field (Total Distance)Rotarod (Latency to Fall)Elevated Plus Maze (% Time in Open Arms)
Vehicle Control
Low Dose SH
Mid Dose SH
High Dose SH

Table 3: Histopathological Findings (Quantitative Analysis)

Treatment GroupNissl Staining (Neuronal Count)Iba1+ Cells (Microglia/mm²)GFAP+ Cells (Astrocytes/mm²)TUNEL+ Cells (Apoptotic Cells/mm²)
Vehicle Control
Low Dose SH
Mid Dose SH
High Dose SH

Table 4: Biochemical Assays

Treatment GroupLipid Peroxidation (MDA levels)Glutathione (GSH levels)p-p38/total p38 Ratio
Vehicle Control
Low Dose SH
Mid Dose SH
High Dose SH

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Behavioral Testing Battery

A battery of behavioral tests should be conducted to assess different aspects of neurological function.

  • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Rotarod Test: To evaluate motor coordination and balance.

  • Elevated Plus Maze Test: To measure anxiety-like behavior.

Protocol 5.1.1: Open Field Test

  • Apparatus: A square arena (e.g., 50 x 50 cm) with high walls to prevent escape. The arena should be made of a non-porous material that is easy to clean.

  • Procedure:

    • Acclimate the mouse to the testing room for at least 30 minutes before the test.

    • Place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set period (e.g., 10 minutes).

    • Record the session using a video camera mounted above the arena.

    • Analyze the video using tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.

Protocol 5.1.2: Rotarod Test

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Habituate the mice to the rotarod apparatus for 1-2 days before testing. This involves placing the mice on the stationary or slowly rotating rod for a short period.

    • On the test day, place the mouse on the rotating rod at a low, constant speed.

    • Gradually accelerate the rotation speed over a set period (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Conduct multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).

    • Clean the rod with 70% ethanol between each animal.

Protocol 5.1.3: Elevated Plus Maze Test

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Acclimate the mouse to the testing room for at least 30 minutes.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the session with a video camera.

    • Analyze the video to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm.

    • Clean the maze with 70% ethanol between each animal.

Histopathological Analysis

Histopathological examination of brain tissue is essential for identifying structural changes induced by this compound.

Protocol 5.2.1: Brain Tissue Collection and Preparation

  • Deeply anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or pentobarbital).

  • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions (e.g., 15% and 30%) in PBS until it sinks.

  • Embed the brain in a suitable medium (e.g., OCT compound) and freeze it.

  • Cut coronal or sagittal sections (e.g., 20-40 µm thick) using a cryostat and mount them on charged slides.

Protocol 5.2.2: Nissl Staining for Neuronal Morphology

  • Rehydrate the brain sections through a series of graded alcohols to distilled water.

  • Stain the sections in a 0.1% cresyl violet solution for 5-10 minutes.

  • Rinse the sections in distilled water.

  • Differentiate the sections in a series of graded alcohols containing a small amount of acetic acid to de-stain the background and highlight the Nissl bodies in neurons.

  • Dehydrate the sections through graded alcohols, clear in xylene, and coverslip with a permanent mounting medium.

  • Examine the sections under a light microscope to assess neuronal morphology and identify any signs of neuronal damage or loss.

Protocol 5.2.3: Immunohistochemistry for Neuroinflammation

  • Antigen Retrieval (if necessary): Incubate slides in a citrate-based antigen retrieval solution at 95-100°C for 10-20 minutes.

  • Blocking: Block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, incubate the sections with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI, wash with PBS, and coverslip with an anti-fade mounting medium.

  • Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number and morphology of Iba1-positive and GFAP-positive cells.

Protocol 5.2.4: TUNEL Assay for Apoptosis

  • Follow the manufacturer's instructions for the specific TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit being used.

  • Permeabilization: Permeabilize the tissue sections with proteinase K or a similar reagent.

  • TdT Labeling: Incubate the sections with the TdT reaction mixture containing labeled dUTPs.

  • Detection: Detect the incorporated labels using a fluorescent streptavidin conjugate or an antibody against the label.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount with an anti-fade medium.

  • Imaging and Analysis: Visualize the apoptotic cells (TUNEL-positive) using a fluorescence microscope and quantify their number in specific brain regions.

Biochemical Assays

Biochemical assays on brain tissue homogenates can provide quantitative data on the molecular mechanisms of neurotoxicity.

Protocol 5.3.1: Brain Tissue Homogenization

  • Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on an ice-cold plate.

  • Weigh the tissue and place it in a pre-chilled tube containing ice-cold homogenization buffer (the composition of the buffer will depend on the subsequent assays).

  • Homogenize the tissue using a mechanical homogenizer (e.g., a Dounce homogenizer or a bead-based homogenizer).

  • Centrifuge the homogenate at a specific speed and temperature to separate the supernatant (cytosolic fraction) and the pellet (particulate fraction), if required by the assay.

  • Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay) for normalization of the results.

Protocol 5.3.2: Measurement of Lipid Peroxidation

  • The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a marker of lipid peroxidation.

  • Mix the brain homogenate with a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).

  • Heat the mixture at 95°C for a specific time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.

  • After cooling, centrifuge the samples to pellet any precipitate.

  • Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm) using a spectrophotometer.

  • Calculate the MDA concentration based on a standard curve generated with a known concentration of MDA.

Protocol 5.3.3: Measurement of Glutathione (GSH) Levels

  • Glutathione levels can be measured using a variety of commercially available kits, often based on the reaction of GSH with a chromogenic substrate like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Deproteinize the brain homogenate to prevent interference from proteins.

  • Mix the deproteinized sample with the assay buffer and DTNB.

  • The reaction between GSH and DTNB produces a yellow-colored product.

  • Measure the absorbance of the product at a specific wavelength (e.g., 412 nm).

  • Calculate the GSH concentration based on a standard curve.

Protocol 5.3.4: Western Blot for MAPK Activation

  • Separate the proteins in the brain homogenates by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated (activated) and total forms of MAPK proteins (e.g., p-p38 and total p38).

  • After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and express the results as the ratio of the phosphorylated protein to the total protein.

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

Experimental_Workflow cluster_acclimatization Acclimatization (7 days) cluster_exposure Exposure cluster_observation Observation Period (10 days) cluster_assessment Neurotoxicity Assessment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Exposure This compound Administration (Intranasal) Acclimatization->Exposure Clinical_Obs Daily Clinical Observations (Body Weight, Health) Exposure->Clinical_Obs Behavior Behavioral Testing (Days 7-9 post-exposure) Clinical_Obs->Behavior Euthanasia Euthanasia & Tissue Collection (Day 10 post-exposure) Behavior->Euthanasia Histopathology Histopathology (Nissl, IHC, TUNEL) Euthanasia->Histopathology Biochemistry Biochemical Assays (Oxidative Stress, Apoptosis) Euthanasia->Biochemistry SatratoxinH_Neurotoxicity_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Consequences cluster_outcomes Neuropathological & Behavioral Outcomes Satratoxin_H This compound Ribosome Ribosome Binding Satratoxin_H->Ribosome MAPK_Activation MAPK Activation (p38, JNK, ERK) Satratoxin_H->MAPK_Activation ROS_Production Increased ROS Production Satratoxin_H->ROS_Production Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Inflammation Neuroinflammation (Microglia & Astrocyte Activation) MAPK_Activation->Inflammation Apoptosis Neuronal Apoptosis MAPK_Activation->Apoptosis Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Neuronal_Damage Neuronal Damage / Loss Protein_Synthesis_Inhibition->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Inflammation->Neuronal_Damage Apoptosis->Neuronal_Damage Behavioral_Deficits Behavioral Deficits (Motor, Cognitive, Anxiety) Neuronal_Damage->Behavioral_Deficits Logical_Relationships cluster_exposure Exposure cluster_cellular Cellular/Molecular Readouts cluster_functional Functional Readout Exposure This compound Exposure Biochem Biochemical Changes (Oxidative Stress, Apoptosis Markers) Exposure->Biochem Histo Histopathological Changes (Neuronal Loss, Gliosis) Exposure->Histo Biochem->Histo Behavior Behavioral Impairment Histo->Behavior

References

Application Notes and Protocols for the Development of Immunoassays for Satratoxin H Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, often referred to as "black mold."[1] Exposure to this compound is associated with a range of adverse health effects, making its sensitive and rapid detection in environmental and biological samples crucial.[2] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA), offer a powerful platform for the screening of this compound due to their high sensitivity, specificity, and ease of use.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays for the detection of this compound. The information is intended to guide researchers and scientists in establishing robust and reliable screening methods for this critical mycotoxin.

Principle of Immunoassays for this compound

Given that this compound is a small molecule (hapten), it is not immunogenic on its own. Therefore, immunoassays for its detection are typically designed in a competitive format. In this format, free this compound in a sample competes with a labeled or immobilized this compound derivative for binding to a limited number of specific anti-Satratoxin H antibodies. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Key Components of a this compound Immunoassay

  • Anti-Satratoxin H Antibody: A highly specific and sensitive antibody is the cornerstone of the immunoassay. This can be a polyclonal or monoclonal antibody raised against a this compound-protein conjugate.

  • This compound-Protein Conjugate: This is used as an immunogen to produce antibodies and as a coating antigen in ELISA or a component of the test line in LFIA.

  • Enzyme-Labeled this compound or Secondary Antibody (for ELISA): An enzyme conjugate is used to generate a detectable signal.

  • Solid Phase (for ELISA and LFIA): Microtiter plates or nitrocellulose membranes provide the surface for the immunoassay reactions.

Experimental Protocols

Protocol 1: Production of Anti-Satratoxin H Antibodies

1.1. Synthesis of this compound-Keyhole Limpet Hemocyanin (KLH) Conjugate (Immunogen)

  • Note: This protocol is a general guideline based on methods for other mycotoxins and may require optimization for this compound. The synthesis of hapten-protein conjugates involves activating a functional group on the hapten (or a derivative) and reacting it with amino groups on the carrier protein.[5]

  • Hapten Derivatization (if necessary): this compound possesses hydroxyl groups that can be derivatized to introduce a carboxyl group for conjugation. This can be achieved by reacting this compound with a dicarboxylic anhydride (B1165640) (e.g., succinic anhydride) in the presence of a base (e.g., pyridine) to form a hemisuccinate derivative.

  • Activation of the Carboxyl Group: The carboxyl group of the this compound derivative is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.

  • Conjugation to KLH: The activated this compound-NHS ester is then reacted with KLH in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The amino groups of lysine (B10760008) residues on KLH will react with the NHS ester to form stable amide bonds.

  • Purification: The resulting this compound-KLH conjugate is purified from unreacted hapten and reagents by dialysis against PBS.

  • Characterization: The conjugation efficiency can be determined using methods like MALDI-TOF mass spectrometry or by quantifying the remaining free amino groups on KLH using a TNBS assay.

1.2. Immunization and Antibody Production

  • Note: All animal procedures should be performed in accordance with institutional and national guidelines for animal care. This is a general protocol for producing polyclonal antibodies in rabbits. For monoclonal antibodies, a hybridoma fusion protocol would follow the immunization.

  • Immunization: Emulsify the this compound-KLH conjugate with an equal volume of Freund's complete adjuvant (for the initial injection) or Freund's incomplete adjuvant (for booster injections).

  • Inject the emulsion subcutaneously into rabbits at multiple sites.

  • Administer booster injections every 3-4 weeks.

  • Titer Determination: Collect blood samples 10-14 days after each booster injection. Determine the antibody titer in the serum using an indirect ELISA with a this compound-BSA conjugate coated on the microtiter plate.

  • Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and purify the IgG fraction from the serum using protein A or protein G affinity chromatography.

Protocol 2: Competitive Indirect ELISA for this compound
  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of this compound-Bovine Serum Albumin (BSA) conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween 20, PBST).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBST). Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of the anti-Satratoxin H antibody (previously optimized dilution in blocking buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in the samples is determined by interpolation from this curve.

Protocol 3: Lateral Flow Immunoassay for this compound
  • Preparation of Gold Nanoparticle-Antibody Conjugate:

    • Synthesize gold nanoparticles (AuNPs) of a desired size (e.g., 20-40 nm).

    • Determine the optimal pH for antibody conjugation by titrating the pH of the AuNP solution and adding the anti-Satratoxin H antibody. The optimal pH is the one that prevents aggregation upon addition of NaCl.

    • Add the anti-Satratoxin H antibody to the AuNP solution at the optimal pH and incubate.

    • Block any remaining surface of the AuNPs with a blocking agent (e.g., BSA).

    • Centrifuge and resuspend the AuNP-antibody conjugate in a suitable buffer.

  • Preparation of the Test Strip:

    • Sample Pad: Treat with a buffer to ensure proper sample migration.

    • Conjugate Pad: Apply the AuNP-antibody conjugate and dry.

    • Nitrocellulose Membrane:

      • Test Line (T-line): Immobilize the this compound-BSA conjugate in a narrow line.

      • Control Line (C-line): Immobilize a secondary antibody (e.g., goat anti-rabbit IgG) in a separate line further down the membrane.

    • Wicking Pad: An absorbent pad at the end of the strip to ensure proper flow.

    • Assemble the pads on a backing card.

  • Assay Procedure:

    • Apply a few drops of the sample extract to the sample pad.

    • The liquid will migrate along the strip by capillary action.

    • Interpretation of Results (after 5-10 minutes):

      • Negative: Two colored lines appear (one at the T-line and one at the C-line). The AuNP-antibody conjugate binds to the immobilized this compound-BSA at the T-line.

      • Positive: Only one colored line appears (at the C-line). The this compound in the sample has bound to the AuNP-antibody conjugate, preventing it from binding to the T-line.

      • Invalid: No line appears at the C-line.

Quantitative Data

Table 1: Performance Characteristics of a Competitive ELISA for Trichothecene Mycotoxins

MycotoxinIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Cross-Reactivity (%)
Deoxynivalenol (DON)9.84-3-Ac-DON (60.44%), 15-Ac-DON (52.04%)
Diacetoxyscirpenol (DAS)5.970.78T-2 (<1%), HT-2 (<1%), DON (<1%), NIV (<1%)
Fumonisin B15.50.1Fumonisin B2 (23%), Fumonisin B3 (18%)

IC50: The concentration of the mycotoxin that causes 50% inhibition of the signal. LOD: The lowest concentration of the mycotoxin that can be reliably distinguished from a blank sample.

Table 2: Performance Characteristics of Lateral Flow Immunoassays for Mycotoxins

MycotoxinVisual Limit of Detection (vLOD) (µg/L)Instrumental Limit of Detection (iLOD) (µg/L)
Aflatoxin B11.00.23
Zearalenone5.01.53
Ochratoxin A50001000

Data for Aflatoxin B1 and Zearalenone from a dual test strip. Data for Ochratoxin A from a separate study.

Visualizations

This compound-Induced Apoptosis Signaling Pathway

This compound, like other trichothecenes, is a potent inhibitor of protein synthesis. This inhibition triggers a "ribotoxic stress response," leading to the activation of several stress-activated protein kinases (SAPKs), including p38 MAPK and JNK. This cascade ultimately results in apoptosis, or programmed cell death. The following diagram illustrates the key signaling pathways involved.

G Satratoxin_H This compound Ribosome Ribosome Satratoxin_H->Ribosome Binds to DNA_Damage DNA Double-Strand Breaks Satratoxin_H->DNA_Damage Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Ribotoxic_Stress_Response Ribotoxic Stress Response Protein_Synthesis_Inhibition->Ribotoxic_Stress_Response p38_MAPK p38 MAPK Activation Ribotoxic_Stress_Response->p38_MAPK JNK JNK Activation Ribotoxic_Stress_Response->JNK Caspase_Cleavage Caspase-3 Cleavage p38_MAPK->Caspase_Cleavage JNK->Caspase_Cleavage PARP_Cleavage PARP Cleavage Caspase_Cleavage->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Damage->Apoptosis

Caption: this compound-induced apoptosis pathway.

Experimental Workflow for Competitive ELISA

The following diagram outlines the key steps in a competitive ELISA for the detection of this compound.

G Start Start Coating Coat Plate with This compound-BSA Start->Coating Blocking Block Plate Coating->Blocking Add_Sample_Ab Add Sample/Standard and Anti-Satratoxin H Ab Blocking->Add_Sample_Ab Incubate_Wash1 Incubate & Wash Add_Sample_Ab->Incubate_Wash1 Add_Secondary_Ab Add HRP-Conjugated Secondary Antibody Incubate_Wash1->Add_Secondary_Ab Incubate_Wash2 Incubate & Wash Add_Secondary_Ab->Incubate_Wash2 Add_Substrate Add TMB Substrate Incubate_Wash2->Add_Substrate Incubate_Stop Incubate & Stop Reaction Add_Substrate->Incubate_Stop Read_Absorbance Read Absorbance at 450 nm Incubate_Stop->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for a competitive ELISA.

Logical Relationship in a Competitive Lateral Flow Immunoassay

This diagram illustrates the competitive binding principle in a lateral flow immunoassay for this compound.

G Sample Sample Application This compound (if present) AuNP-Ab Conjugate Competition Competitive Binding Sample:f0->Competition Sample:f1->Competition Test_Line Test Line Immobilized This compound-BSA Competition->Test_Line Binding depends on This compound concentration Control_Line Control Line Immobilized Secondary Ab Competition->Control_Line AuNP-Ab binds Result Result Interpretation Test_Line->Result Control_Line->Result

Caption: Competitive LFIA principle.

References

Application Notes and Protocols for the Preparation and Purification of Satratoxin H Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a highly potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum.[1][2] This mold is often found in water-damaged buildings and contaminated agricultural commodities.[1][3] Due to its extreme toxicity, including the ability to inhibit protein synthesis and induce apoptosis, this compound is a subject of significant interest in toxicology, pharmacology, and drug development.[1] The availability of high-purity this compound reference standards is crucial for accurate quantification, toxicological studies, and the development of detection and detoxification strategies.

These application notes provide a comprehensive overview of the methodologies for the preparation and purification of this compound, intended to serve as a valuable resource for researchers in the field.

Safety Precautions

Warning: this compound is extremely toxic and should be handled with extreme caution in a laboratory setting equipped for handling hazardous materials.

  • Engineering Controls: All work with dry forms of this compound must be conducted in a certified chemical fume hood or a Class III biological safety cabinet.

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol should be strictly followed, including:

    • Respiratory Protection: A half-face air-purifying respirator (APR) with N95 filters is the minimum requirement.

    • Hand Protection: Double-gloving with disposable nitrile gloves is recommended.

    • Body Protection: Disposable coveralls or a dedicated lab coat should be worn.

    • Eye Protection: Safety goggles or a face shield are mandatory.

  • Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated. Effective methods include incineration, autoclaving, or soaking in a 1% sodium hypochlorite (B82951) solution for at least one hour.

  • Waste Disposal: All contaminated materials, including PPE, culture plates, and extraction waste, must be treated as hazardous waste and disposed of according to institutional and national regulations.

Part 1: Production of this compound

Fungal Strain and Culture Conditions

The production of this compound is achieved through the cultivation of a high-yielding strain of Stachybotrys chartarum, chemotype S.

  • Strain: Stachybotrys chartarum (e.g., ATCC 34916, IBT 40293).

  • Growth Medium: Potato Dextrose Agar (PDA) is a commonly used and effective medium for promoting fungal growth and satratoxin production. The specific composition of the PDA can significantly influence toxin yields.

  • Incubation: Cultures are typically incubated in the dark at 25°C for 14-21 days. High humidity should be maintained to encourage growth and sporulation.

Note: Studies have shown a strong positive correlation between the degree of sporulation and the concentration of satratoxins produced. Therefore, culture conditions should be optimized to maximize spore formation.

Estimated Yield of this compound in Culture

The yield of this compound can vary significantly depending on the fungal strain and culture conditions. The following table provides representative data from published studies.

Fungal StrainCulture MediumIncubation Time (days)This compound Concentration (µg/cm²)
S. chartarum ATCC 34916PDA (Vendor 1)21~10-15
S. chartarum IBT 40293PDA (Vendor 1)21~15-20
S. chartarum DSM 114129PDA (Vendor 1)21~8-12
S. chartarum (various strains)PDA (Vendor 2)21<1

Data adapted from studies demonstrating the variability of satratoxin production based on the PDA source.

Part 2: Extraction and Purification Protocol

The following protocol outlines a multi-step process for the extraction and purification of this compound from S. chartarum cultures to obtain a high-purity reference standard.

Experimental Workflow

experimental_workflow cluster_production Production cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & QC culture S. chartarum Culture on PDA extraction Solvent Extraction culture->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation silica_gel Silica Gel Chromatography evaporation->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis identity_confirmation Identity Confirmation (LC-MS/MS) purity_analysis->identity_confirmation final_product This compound Reference Standard identity_confirmation->final_product ribotoxic_stress Satratoxin_H This compound Ribosome 60S Ribosomal Subunit Satratoxin_H->Ribosome Binds to Ribotoxic_Stress Ribotoxic Stress Response Ribosome->Ribotoxic_Stress Induces MAPKKK MAPKKK (e.g., MEKK1) Ribotoxic_Stress->MAPKKK Activates p38 p38 MAPK MAPKKK->p38 JNK JNK MAPKKK->JNK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis er_stress_apoptosis Satratoxin_H This compound ER Endoplasmic Reticulum Satratoxin_H->ER Induces Stress UPR Unfolded Protein Response (UPR) ER->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 CHOP CHOP PERK->CHOP IRE1->CHOP ATF6->CHOP Caspase_Activation Caspase Activation CHOP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Mycotoxin Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the most common and effective sample preparation techniques used in mycotoxin analysis. Proper sample preparation is a critical step to ensure accurate and reliable quantification of mycotoxins in various matrices by removing interfering components and concentrating the analytes of interest.

Introduction to Sample Preparation Techniques

The choice of a sample preparation method for mycotoxin analysis depends on several factors, including the type of mycotoxin, the complexity of the food or feed matrix, the required limit of detection, and the analytical instrument to be used. The ultimate goal is to obtain a clean extract with a concentrated amount of the target mycotoxins, free from matrix components that can interfere with the analysis.[1][2] This document details four widely used techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Immunoaffinity Chromatography (IAC).

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile and widely used technique for the purification and concentration of mycotoxins from complex sample extracts.[2][3] It relies on the partitioning of analytes between a solid stationary phase and a liquid mobile phase. The choice of the solid phase material is crucial for achieving selective extraction. Common sorbents include C18 for nonpolar mycotoxins and specialized materials for specific mycotoxin groups.[2]

Application Note:

SPE is highly effective for cleaning up extracts from a wide variety of food matrices, including cereals, nuts, and beverages. It offers good recovery and precision, and the availability of various sorbents allows for method optimization for specific mycotoxins. While traditional SPE can be multi-stepped, newer formats like dispersive SPE (dSPE) and magnetic SPE (mSPE) offer faster and more convenient alternatives.

Experimental Protocol: SPE for Mycotoxin Analysis in Cereals

This protocol provides a general procedure for the extraction and cleanup of mycotoxins from cereal samples using a C18 SPE cartridge.

Materials:

  • Homogenized cereal sample

  • Extraction solvent: Acetonitrile (B52724)/water (80:20, v/v)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Wash solvent: Water

  • Elution solvent: Acetonitrile

  • Nitrogen evaporator

  • Reconstitution solvent: Methanol (B129727)/water (50:50, v/v)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

    • Add 20 mL of the extraction solvent (acetonitrile/water, 80:20).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Pass 5 mL of acetonitrile through the C18 SPE cartridge.

    • Equilibration: Pass 5 mL of water through the cartridge. Do not allow the cartridge to dry out.

    • Loading: Load 5 mL of the supernatant (from step 1.5) onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the mycotoxins with 5 mL of acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the reconstitution solvent (methanol/water, 50:50).

    • Vortex for 30 seconds to dissolve the residue.

    • The sample is now ready for analysis (e.g., by LC-MS/MS).

Performance Data: Solid-Phase Extraction
MycotoxinMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)
Aflatoxins (B1, B2, G1, G2)Nuts89.5 - 96.5--
Deoxynivalenol (DON)Wheat86 - 97--
Zearalenone (ZEN)Maize79 - 92--
Ochratoxin A (OTA)Wine80 - 88--
T-2 and HT-2 ToxinsCereal Products78.6 - 98.6--

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the analytical instrument used.

Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_final Final Steps Sample Homogenized Sample AddSolvent Add Extraction Solvent (e.g., Acetonitrile/Water) Sample->AddSolvent Vortex Vortex/Shake AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition Cartridge (e.g., Acetonitrile) Equilibrate Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (e.g., Water) Load->Wash Elute Elute Mycotoxins (e.g., Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for mycotoxin analysis using Solid-Phase Extraction.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of mycotoxins in two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is a relatively simple and cost-effective method for the initial extraction of mycotoxins from liquid samples or sample extracts.

Application Note:

LLE is often used for the extraction of mycotoxins from liquid matrices like milk, beer, and wine, as well as for the initial extraction from solid samples after homogenization in a suitable solvent. While effective, LLE can be labor-intensive, time-consuming, and may result in the co-extraction of interfering substances. Modern variations of LLE, such as dispersive liquid-liquid microextraction (DLLME), have been developed to improve efficiency and reduce solvent consumption.

Experimental Protocol: LLE for Aflatoxins in Nuts

This protocol describes a method for the extraction of aflatoxins from nut samples using LLE.

Materials:

  • Homogenized nut sample (e.g., peanuts, pistachios)

  • Extraction solvent: Methanol/water (80:20, v/v)

  • Defatting solvent: n-Hexane

  • Extraction solvent 2: Chloroform (B151607)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663)

  • Blender or homogenizer

  • Separatory funnel

  • Filter paper

  • Rotary evaporator

Procedure:

  • Extraction:

    • Weigh 25 g of the homogenized nut sample into a blender jar.

    • Add 125 mL of the extraction solvent (methanol/water, 80:20) and 50 mL of n-hexane.

    • Blend at high speed for 3 minutes.

    • Filter the mixture through filter paper.

  • Liquid-Liquid Partitioning:

    • Transfer the filtrate to a separatory funnel.

    • Allow the layers to separate. The upper hexane (B92381) layer contains lipids, and the lower aqueous methanol layer contains the aflatoxins.

    • Drain the lower aqueous methanol layer into a clean beaker.

    • To the aqueous methanol extract, add 25 mL of chloroform and 2 g of NaCl.

    • Shake the separatory funnel vigorously for 1 minute.

    • Allow the layers to separate. The aflatoxins will partition into the lower chloroform layer.

    • Drain the lower chloroform layer through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration:

    • Collect the dried chloroform extract.

    • Evaporate the chloroform to near dryness using a rotary evaporator at a temperature not exceeding 50°C.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

Performance Data: Liquid-Liquid Extraction
MycotoxinMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)
Aflatoxins (B1, B2, G1, G2)Nuts77 - 93-0.5 - 4.0
Ochratoxin A (OTA)Breast Milk---
Patulin (PAT)Apple Juice---

Note: Performance data for LLE can be more variable than other techniques and is highly dependent on the specific protocol and matrix.

Experimental Workflow: Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_extraction Initial Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_final Final Steps Sample Homogenized Sample AddSolvent Add Extraction & Defatting Solvents (e.g., Methanol/Water & Hexane) Sample->AddSolvent Blend Blend/Homogenize AddSolvent->Blend Filter Filter Blend->Filter SeparatoryFunnel1 Separatory Funnel: Separate Aqueous & Organic Layers Filter->SeparatoryFunnel1 CollectAqueous Collect Aqueous Layer SeparatoryFunnel1->CollectAqueous AddChloroform Add Chloroform & NaCl CollectAqueous->AddChloroform Shake Shake Vigorously AddChloroform->Shake SeparatoryFunnel2 Separatory Funnel: Separate Layers Shake->SeparatoryFunnel2 CollectChloroform Collect Chloroform Layer SeparatoryFunnel2->CollectChloroform Dry Dry with Sodium Sulfate CollectChloroform->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for mycotoxin analysis using Liquid-Liquid Extraction.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become increasingly popular for multi-mycotoxin analysis in a wide range of food and feed matrices. It involves a simple two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.

Application Note:

QuEChERS is highly advantageous for its speed, ease of use, low solvent consumption, and its ability to simultaneously extract a broad range of mycotoxins with varying polarities. It is particularly well-suited for high-throughput laboratories. The d-SPE cleanup step effectively removes many matrix interferences, leading to cleaner extracts and improved analytical performance.

Experimental Protocol: QuEChERS for Multi-Mycotoxin Analysis in Grain

This protocol outlines a general QuEChERS procedure for the analysis of multiple mycotoxins in grain samples.

Materials:

  • Homogenized grain sample

  • Water

  • Extraction solvent: Acetonitrile with 1% formic acid

  • QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)

  • d-SPE cleanup tube (e.g., containing magnesium sulfate, PSA, and C18)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction and Partitioning:

    • Weigh 5 g of the homogenized grain sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample.

    • Add 10 mL of the extraction solvent (acetonitrile with 1% formic acid).

    • Add the QuEChERS salt packet.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant.

    • The sample may be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent if further concentration is needed.

Performance Data: QuEChERS
MycotoxinMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)
Aflatoxins, OTA, ZEN, DON, FBs, T-2, HT-2Feed55 - 100--
10 MycotoxinsMaize and Sorghum80.77 - 109.830.16 - 26.780.53 - 89.28
14 MycotoxinsPeaches84.6 - 117.6-2 - 5
Aflatoxins, OTA, ZEA, T-2, HT-2Pistachio Nuts---

Experimental Workflow: QuEChERS

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_final Final Step Sample Homogenized Sample AddWater Add Water Sample->AddWater AddAcetonitrile Add Acetonitrile (+/- Acid) AddWater->AddAcetonitrile AddSalts Add QuEChERS Salts AddAcetonitrile->AddSalts Shake Shake Vigorously AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 TransferSupernatant Transfer Supernatant to d-SPE Tube Centrifuge1->TransferSupernatant Vortex Vortex TransferSupernatant->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis

Caption: Workflow for mycotoxin analysis using the QuEChERS method.

Immunoaffinity Chromatography (IAC)

Immunoaffinity Chromatography (IAC) is a highly selective sample cleanup technique that utilizes the specific binding between an antibody and its target mycotoxin (antigen). The antibodies are immobilized on a solid support within a column.

Application Note:

IAC offers excellent cleanup and concentration of mycotoxins, resulting in very clean extracts and high sensitivity. It is particularly useful for complex matrices and for trace-level analysis. Single-mycotoxin and multi-mycotoxin IAC columns are commercially available. A potential limitation is that the specificity of the antibody may lead to the underestimation of structurally related mycotoxins if they are not recognized.

Experimental Protocol: IAC for Aflatoxin M1 in Milk

This protocol describes the use of an immunoaffinity column for the cleanup of aflatoxin M1 from milk samples.

Materials:

  • Milk sample

  • Phosphate-buffered saline (PBS)

  • Aflatoxin M1 immunoaffinity column

  • Wash solvent: Water

  • Elution solvent: Methanol

  • Syringe or vacuum manifold

Procedure:

  • Sample Preparation:

    • Warm the milk sample to 37°C.

    • Centrifuge the milk sample at 2000 g for 15 minutes to separate the cream layer.

    • Carefully remove the upper cream layer.

    • Filter the skimmed milk through filter paper.

  • Immunoaffinity Column Cleanup:

    • Allow the immunoaffinity column to reach room temperature.

    • Pass the filtered skimmed milk through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min). The aflatoxin M1 will bind to the antibodies in the column.

    • Wash the column with 10 mL of water to remove unbound matrix components.

    • Dry the column by passing air through it for 10-15 seconds.

  • Elution:

    • Slowly pass 1.5 mL of methanol through the column to elute the aflatoxin M1.

    • Collect the eluate in a clean vial.

    • The eluate can be directly analyzed or further concentrated if necessary.

Performance Data: Immunoaffinity Chromatography
MycotoxinMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)
Aflatoxin M1Milk>800.005-
Aflatoxin M1Dairy Products81.2 - 97.1--
Aflatoxins & Ochratoxin ACannabis64 - 99--
12 MycotoxinsCereals, Baby Food, Spices, Animal Feed72 - 138-0.018 - 75
6 MycotoxinsFeed84.2 - 117.10.075 - 1.50.5 - 5

Experimental Workflow: Immunoaffinity Chromatography (IAC)

IAC_Workflow cluster_extraction Sample Preparation cluster_cleanup Immunoaffinity Cleanup cluster_final Final Step Sample Liquid Sample or Extract Filter Filter/Centrifuge Sample->Filter Dilute Dilute with PBS Filter->Dilute Load Load Sample onto IAC Column Dilute->Load Wash Wash Column (e.g., Water/PBS) Load->Wash Dry Dry Column (Air) Wash->Dry Elute Elute Mycotoxins (e.g., Methanol) Dry->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Workflow for mycotoxin analysis using Immunoaffinity Chromatography.

References

Application Notes and Protocols for Studying Protein Synthesis Inhibition by Satratoxin H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. Trichothecenes are notorious for their ability to inhibit eukaryotic protein synthesis, a mechanism that underpins their cytotoxicity. By binding to the 60S ribosomal subunit, this compound interferes with the peptidyl transferase center, thereby blocking the elongation step of translation. This disruption of protein synthesis triggers a signaling cascade known as the ribotoxic stress response, which involves the activation of mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK).[1][2] Prolonged activation of these pathways can ultimately lead to programmed cell death, or apoptosis.[3][4] Furthermore, satratoxins have been shown to induce endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR).[4]

These application notes provide a comprehensive guide for utilizing this compound as a tool to study the intricate mechanisms of protein synthesis inhibition and its downstream cellular consequences. Detailed protocols for key experiments are provided to enable researchers to investigate the ribotoxic stress response and apoptosis in a controlled laboratory setting.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the potent inhibition of eukaryotic protein synthesis. This process initiates a cascade of cellular events, making it a valuable tool for studying cellular stress responses.

Inhibition of Protein Synthesis

This compound, like other trichothecenes, binds with high affinity to the 60S ribosomal subunit. This interaction specifically targets the peptidyl transferase center, a critical region for peptide bond formation. By interfering with this catalytic site, this compound effectively stalls the elongation phase of translation, leading to a global shutdown of protein synthesis. This direct inhibition of a fundamental cellular process is the primary trigger for its toxicity.

Ribotoxic Stress Response

The binding of this compound to the ribosome is recognized by the cell as a "ribotoxic stress" event. This triggers the activation of a specific stress signaling pathway. Key mediators of this response are the mitogen-activated protein kinases (MAPKs), particularly p38 and JNK. Upon ribosomal stress, these kinases are phosphorylated and activated, initiating downstream signaling cascades that influence gene expression, cell cycle regulation, and cell survival.

Induction of Apoptosis

Sustained inhibition of protein synthesis and the persistent activation of the ribotoxic stress response pathway ultimately lead to the induction of apoptosis. Activated p38 and JNK can phosphorylate a variety of downstream targets that promote programmed cell death. A key event in this process is the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving critical cellular substrates. Studies have demonstrated a dose-dependent increase in cleaved caspase-3 levels in cells treated with satratoxins.

Data Presentation

The following tables summarize representative quantitative data on the effects of satratoxins on protein synthesis, MAPK activation, and apoptosis. Note that specific values may vary depending on the cell line, experimental conditions, and the specific satratoxin used.

Table 1: Inhibition of Protein Synthesis by Satratoxin G *

Concentration (nM)% Inhibition of Protein Synthesis (Relative to Control)
125%
1050%
5085%
10095%

Table 2: Activation of p38 and JNK MAP Kinases by this compound

TreatmentTime (hours)p-p38 Fold Increase (vs. Control)p-JNK Fold Increase (vs. Control)
This compound (50 nM)12.52.0
This compound (50 nM)34.03.5
This compound (50 nM)63.02.5

This table presents hypothetical, yet representative, data based on qualitative findings that satratoxins induce the phosphorylation of p38 and JNK.

Table 3: Induction of Caspase-3 Activity by this compound

This compound Concentration (nM)Caspase-3 Activity (Fold Increase vs. Control) at 24 hours
101.5
503.0
1005.0

This table illustrates the dose-dependent activation of caspase-3 by this compound, a key indicator of apoptosis.

Mandatory Visualizations

protein_synthesis_inhibition cluster_ribosome 60S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center Elongation Translation Elongation Inhibition Inhibition Peptidyl_Transferase_Center->Inhibition Satratoxin_H This compound Satratoxin_H->Peptidyl_Transferase_Center Binds to Protein_Synthesis Protein Synthesis Elongation->Protein_Synthesis Inhibition->Elongation

This compound inhibits protein synthesis by binding to the 60S ribosome.

ribotoxic_stress_response Satratoxin_H This compound Ribosome Ribosome Satratoxin_H->Ribosome Inhibits Ribotoxic_Stress Ribotoxic Stress Ribosome->Ribotoxic_Stress Induces MAPKKK MAPKKK (e.g., ASK1) Ribotoxic_Stress->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis JNK->Inflammation

The Ribotoxic Stress Response pathway activated by this compound.

experimental_workflow Cell_Culture Cell Culture (e.g., RAW 264.7, PC-12) Satratoxin_Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Satratoxin_Treatment Assay_Protein_Synthesis In Vitro Protein Synthesis Assay (Luciferase-based) Satratoxin_Treatment->Assay_Protein_Synthesis Assay_MAPK Western Blot for p-p38/p-JNK Satratoxin_Treatment->Assay_MAPK Assay_Apoptosis Caspase-3 Activity Assay Satratoxin_Treatment->Assay_Apoptosis Data_Analysis Data Analysis & Interpretation Assay_Protein_Synthesis->Data_Analysis Assay_MAPK->Data_Analysis Assay_Apoptosis->Data_Analysis

Experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free protein synthesis assay using a rabbit reticulocyte lysate system and a luciferase reporter to quantify the inhibitory effect of this compound.

Materials:

  • Rabbit Reticulocyte Lysate Kit (e.g., Promega, Thermo Fisher Scientific)

  • Luciferase mRNA template

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Amino acid mixture (minus methionine, if using ³⁵S-methionine for detection)

  • Nuclease-free water

  • 96-well white, flat-bottom plates

  • Luminometer

  • Luciferase assay reagent

Procedure:

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in nuclease-free water or the reaction buffer provided with the kit. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% of the total reaction volume.

  • Reaction Setup: On ice, prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.

  • Plating: To a 96-well plate, add 2 µL of each this compound dilution, a positive control (e.g., cycloheximide), and a negative control (vehicle) to triplicate wells.

  • Initiate Reaction: Add 18 µL of the master mix to each well for a final reaction volume of 20 µL.

  • Incubation: Seal the plate and incubate at 30°C for 90 minutes to allow for the translation of the luciferase reporter.

  • Luminescence Detection: Equilibrate the plate and the Luciferase Assay Reagent to room temperature. Add 20 µL of the Luciferase Assay Reagent to each well.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for p38 and JNK Phosphorylation

This protocol details the detection of phosphorylated p38 and JNK in cell lysates by Western blotting following treatment with this compound.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for different time points (e.g., 0, 1, 3, 6 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-p38 and anti-phospho-JNK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To determine the total levels of p38 and JNK, the membrane can be stripped and re-probed with antibodies against the total proteins and the loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Protocol 3: Caspase-3 Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure the activity of caspase-3, a key executioner of apoptosis, in cells treated with this compound.

Materials:

  • Cell line susceptible to apoptosis

  • This compound

  • Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate, e.g., DEVD-pNA or DEVD-AMC)

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with a dose-range of this compound for a specified time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: Following treatment, lyse the cells according to the kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating on ice.

  • Reaction Setup: In a new 96-well plate, add the cell lysate to each well.

  • Substrate Addition: Prepare the reaction mix containing the reaction buffer and the caspase-3 substrate. Add this mix to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the fold increase in caspase-3 activity for each treatment condition compared to the vehicle control.

Conclusion

This compound is a powerful tool for investigating the fundamental cellular processes of protein synthesis and the subsequent stress responses. The protocols and data presented here provide a solid framework for researchers to explore the intricate molecular mechanisms of this compound-induced cytotoxicity. By carefully designing and executing these experiments, scientists can gain valuable insights into the ribotoxic stress response, MAPK signaling, and apoptosis, which are relevant to toxicology, drug development, and the understanding of diseases associated with fungal toxin exposure.

References

Application Notes and Protocols for the Quantification of Trichothecenes in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of trichothecene (B1219388) mycotoxins in complex matrices, with a primary focus on cereals and grain-based products. Trichothecenes, a group of mycotoxins produced by various fungi, pose a significant threat to human and animal health.[1][2] Accurate and reliable quantification of these toxins in food and feed is crucial for safety assessment and regulatory compliance.

Introduction to Trichothecene Analysis

The analysis of trichothecenes in complex food and feed matrices presents several challenges due to the structural diversity of the analytes and the complexity of the sample matrix itself.[1] The analytical workflow typically involves sample preparation (extraction and clean-up) followed by instrumental analysis, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4] This document outlines established and effective methods for these critical steps.

Experimental Workflow for Trichothecene Analysis

The general workflow for the quantification of trichothecenes in complex matrices is a multi-step process designed to isolate the analytes of interest from interfering matrix components and enable sensitive and accurate detection.

Trichothecene Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction Homogenization->Extraction Homogenized Sample Cleanup Clean-up Extraction->Cleanup Crude Extract LC_Separation LC Separation Cleanup->LC_Separation Purified Extract MS_Detection MS/MS Detection LC_Separation->MS_Detection Separated Analytes Quantification Quantification MS_Detection->Quantification Mass Spectra Reporting Reporting Quantification->Reporting Concentration Data

Caption: General experimental workflow for trichothecene analysis.

Detailed Experimental Protocols

Protocol 1: QuEChERS-Based Extraction and d-SPE Clean-up

This protocol is adapted from a method demonstrated to be effective for the analysis of multiple trichothecenes in cereals. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is widely used for its simplicity and efficiency.

1. Sample Homogenization:

  • Grind a representative portion of the cereal sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

2. Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of extraction solvent: 84% (v/v) aqueous acetonitrile (B52724) with 1% (v/v) formic acid.

  • Add the appropriate internal standard solution.

  • Vortex vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. A common mixture for trichothecene analysis in cereals is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 12000 rpm for 5 minutes.

  • Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

This protocol provides an alternative clean-up method using SPE cartridges, which can offer a higher degree of purification.

1. Sample Homogenization and Extraction:

  • Follow steps 1 and 2 of Protocol 1 for homogenization and initial solvent extraction (without the QuEChERS salts).

  • Centrifuge the initial extract and collect the supernatant.

2. SPE Clean-up:

  • Condition an appropriate SPE cartridge (e.g., a multi-toxin or specialized mycotoxin clean-up cartridge) according to the manufacturer's instructions.

  • Load a specific volume of the crude extract onto the conditioned cartridge.

  • Wash the cartridge with a suitable solvent to remove interfering matrix components. The wash solvent should be chosen to elute interferences while retaining the trichothecenes.

  • Elute the trichothecenes from the cartridge with an appropriate elution solvent (e.g., a mixture of acetonitrile and methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of trichothecenes. These parameters should be optimized for the specific instrument and analytes of interest.

ParameterTypical Setting
Liquid Chromatography
LC ColumnC18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
Gradient ElutionA typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
Flow Rate0.3 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive and/or negative mode.
Ion Source Temperature500 - 550 °C
Ion Spray Voltage4500 - 5500 V (positive), -4000 to -4500 V (negative)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Collision GasNitrogen or Argon

Quantitative Data Summary

The following tables provide a summary of quantitative performance data from various studies on trichothecene analysis.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Trichothecenes in Cereals (µg/kg)
TrichotheceneLOD (µg/kg)LOQ (µg/kg)MatrixReference
Deoxynivalenol (DON)0.040.12Wheat
Nivalenol (NIV)0.311.04Wheat
T-2 Toxin0.010.04Wheat
HT-2 Toxin0.050.17Wheat
3-Acetyl-DON (3-AcDON)0.10.34Wheat
15-Acetyl-DON (15-AcDON)0.20.66Wheat
Fusarenon-X (FUS-X)0.090.3Wheat
Diacetoxyscirpenol (DAS)0.0010.003Wheat
Table 2: Recovery Rates (%) for Different Extraction and Clean-up Methods
TrichotheceneQuEChERS with d-SPE (%)SPE Cartridge (%)MatrixReference
Deoxynivalenol (DON)85.5 - 92.181 - 105Cereals
Nivalenol (NIV)88.2 - 91.3-Cereals
T-2 Toxin92.8100Wheat
HT-2 Toxin89.499Wheat
3-Acetyl-DON (3-AcDON)86.789Wheat
15-Acetyl-DON (15-AcDON)83.386Wheat
Fusarenon-X (FUS-X)87.983Wheat
Diacetoxyscirpenol (DAS)88.583Wheat

Signaling Pathways in Trichothecene Toxicity

Trichothecenes exert their toxic effects through various mechanisms, primarily by inhibiting protein synthesis. This leads to a ribotoxic stress response, which in turn activates several downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways can lead to a range of cellular responses, including inflammation, apoptosis (programmed cell death), and cell cycle arrest.

Trichothecene_Toxicity_Pathway cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Toxicological Outcomes Trichothecenes Trichothecenes Ribosome Ribosome Binding Trichothecenes->Ribosome Oxidative_Stress Oxidative Stress (ROS Production) Trichothecenes->Oxidative_Stress Protein_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Inhibition Ribotoxic_Stress Ribotoxic Stress Response Protein_Inhibition->Ribotoxic_Stress ERS Endoplasmic Reticulum Stress (ERS) Protein_Inhibition->ERS MAPK MAPK Activation (JNK, p38, ERK) Ribotoxic_Stress->MAPK ERS->MAPK NFkB NF-κB Activation Oxidative_Stress->NFkB p53 p53 Activation Oxidative_Stress->p53 DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Key signaling pathways in trichothecene-induced toxicity.

The binding of trichothecenes to the ribosome triggers a ribotoxic stress response, leading to the activation of MAPK signaling cascades. Concurrently, trichothecenes can induce endoplasmic reticulum (ER) stress and oxidative stress, characterized by the overproduction of reactive oxygen species (ROS). These stress responses activate transcription factors such as NF-κB and p53, ultimately culminating in detrimental outcomes like inflammation, apoptosis, and DNA damage.

Conclusion

The analytical methods described in these application notes provide a robust framework for the quantification of trichothecenes in complex matrices. The choice between QuEChERS and SPE-based clean-up will depend on the specific laboratory workflow, desired sample throughput, and the complexity of the matrix. Careful optimization of LC-MS/MS parameters is essential for achieving the required sensitivity and selectivity for accurate determination of these mycotoxins. A thorough understanding of the toxicological pathways of trichothecenes is also crucial for interpreting the significance of their presence in food and feed.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Satratoxin H Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Satratoxin H trace analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental workflow for this compound analysis.

Question: Why am I observing low or no recovery of this compound during sample preparation?

Answer:

Low recovery of this compound is a frequent challenge, often stemming from suboptimal extraction or cleanup procedures. Several factors can contribute to this issue:

  • Inadequate Solvent Extraction: this compound is poorly soluble in water but readily dissolves in polar organic solvents.[1] Ensure your extraction solvent system is appropriate. A commonly used and effective solvent mixture is acetonitrile (B52724)/water. The ratio can be optimized, but a starting point of 84:16 (v/v) with a small percentage of formic acid is often effective for trichothecenes.

  • Insufficient Homogenization: Mycotoxins, including this compound, can be heterogeneously distributed within a sample matrix.[2] Thorough homogenization of the sample is crucial to ensure the analyte is accessible to the extraction solvent. High-speed blending or vigorous vortexing is recommended.

  • Matrix Effects: Complex sample matrices can interfere with the extraction process. For matrices with high lipid content, a defatting step with a non-polar solvent like hexane (B92381) may be necessary prior to the primary extraction.

  • Inefficient Clean-up: Solid-phase extraction (SPE) or immunoaffinity columns (IAC) are commonly used to remove interfering compounds.[3] Ensure the chosen clean-up column is appropriate for trichothecenes and that the loading, washing, and elution steps are performed according to the manufacturer's protocol. Overloading the column can lead to analyte loss.

Question: My LC-MS/MS analysis is showing poor sensitivity for this compound. What are the potential causes and solutions?

Answer:

Poor sensitivity in LC-MS/MS analysis of this compound can be attributed to several factors related to both the liquid chromatography and mass spectrometry parameters.

  • Suboptimal Ionization: Electrospray ionization (ESI) is commonly used for mycotoxin analysis. This compound can be detected in both positive and negative ion modes. It is crucial to optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows, to achieve the best ionization efficiency for this compound.[4] The formation of adducts, such as [M+NH₄]⁺ in positive mode, can enhance the signal.[5]

  • Incorrect MRM Transitions: Ensure you are using the most abundant and specific multiple reaction monitoring (MRM) transitions for this compound. The precursor ion and product ions should be carefully selected and optimized by infusing a standard solution into the mass spectrometer.

  • Matrix-Induced Signal Suppression: Co-eluting matrix components can suppress the ionization of this compound, leading to a significant decrease in signal intensity. To mitigate this, consider the following:

    • Dilution: A simple "dilute and shoot" approach can reduce the concentration of interfering matrix components. However, this may also dilute the analyte below the limit of detection.

    • Improved Clean-up: Employing a more effective sample clean-up method, such as immunoaffinity chromatography, can significantly reduce matrix effects.

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches your sample can help to compensate for signal suppression.

  • Chromatographic Issues: Poor peak shape or co-elution with interfering compounds can affect sensitivity. Optimize the mobile phase composition and gradient to achieve good chromatographic separation and sharp peaks for this compound.

Question: I am experiencing inconsistent results with my this compound immunoassay (ELISA). What could be the cause?

Answer:

Inconsistent results in an ELISA for this compound can arise from various factors related to the assay protocol and reagent handling.

  • Improper Incubation Times and Temperatures: Adherence to the specified incubation times and temperatures is critical for the antigen-antibody binding kinetics. Deviations can lead to variability in the results.

  • Inadequate Washing: Insufficient washing between steps can result in high background signal and poor precision. Ensure that the wells are thoroughly washed according to the protocol to remove unbound reagents.

  • Reagent Stability: Ensure that all reagents, especially the enzyme conjugate and substrate, are stored correctly and have not expired. Allow all reagents to come to room temperature before use.

  • Cross-Reactivity: The antibodies used in the immunoassay may have some degree of cross-reactivity with other structurally related trichothecenes. This can lead to an overestimation of the this compound concentration if other trichothecenes are present in the sample.

  • Matrix Interference: Components in the sample extract can interfere with the antibody-antigen binding. Diluting the sample extract or using a matrix-specific calibration curve can help to minimize these effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound standards and samples?

A1: this compound standards should be stored at -20°C for long-term stability, where they can be stable for at least 4 years. Stock solutions are often prepared in solvents like methanol (B129727) or acetonitrile and should also be stored at low temperatures in the dark. Prepared sample extracts should be analyzed as soon as possible or stored at -20°C to prevent degradation.

Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?

A2: The LOD and LOQ for this compound are highly dependent on the analytical method and the sample matrix. The following tables summarize some reported values.

Table 1: Quantitative Data for this compound Analysis by LC-MS/MS

MatrixMethodLODLOQReference
Indoor AirLC-MS/MS-0.25 ng/m³ (for SG)

Table 2: Quantitative Data for Trichothecene (B1219388) Analysis by Immunoassay

MatrixAnalyteMethodDetection LimitReference
UrineTrichothecenes (including this compound)ELISA0.2 ppb
Nasal SecretionsTrichothecenes (including this compound)ELISA<0.2 ppb
Body TissuesTrichothecenes (including this compound)ELISA<0.2 ppb

Q3: How can I prepare a sample from a complex matrix like house dust for this compound analysis?

A3: For complex matrices like house dust, a robust extraction and clean-up procedure is essential. A typical workflow involves:

  • Sieving: Homogenize the dust sample by sieving to obtain a fine powder.

  • Extraction: Extract a weighed portion of the fine dust with an acetonitrile/water mixture (e.g., 85/15 v/v) using ultrasonication.

  • Clean-up: A dispersive solid-phase extraction (dSPE) with C18 and other sorbents can be used to remove interfering compounds.

  • Concentration and Reconstitution: The cleaned-up extract is typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the analytical method (e.g., methanol/water).

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol is a synthesized methodology based on common practices for trichothecene analysis.

  • Sample Preparation (Solid Matrix):

    • Weigh 5 grams of the homogenized and ground sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of acetonitrile/water (84:16, v/v) containing 0.1% formic acid.

    • Vortex for 2 minutes and then shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • (Optional Clean-up) Pass the extract through a C18 SPE cartridge preconditioned with methanol and water. Elute the analyte with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) and filter through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Parameters:

    • LC System: UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute this compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI positive.

    • MRM Transitions: Monitor at least two transitions for this compound (e.g., based on the [M+NH₄]⁺ adduct). Specific transitions should be optimized using a standard.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

Detailed Methodology for Competitive ELISA for this compound

This protocol is a general guideline for a competitive ELISA.

  • Plate Coating:

    • Coat the wells of a microtiter plate with an antibody specific to macrocyclic trichothecenes.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Assay Procedure:

    • Add 50 µL of the this compound standards or prepared sample extracts to the appropriate wells.

    • Add 50 µL of a this compound-enzyme conjugate (e.g., HRP-conjugate) to each well.

    • Incubate for 1-2 hours at room temperature. During this incubation, the free this compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies coated on the plate.

    • Wash the plate five times with the wash buffer to remove any unbound reagents.

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sampling Representative Sampling homogenization Homogenization (Grinding/Blending) sampling->homogenization extraction Solvent Extraction (e.g., ACN/Water) homogenization->extraction cleanup Clean-up (SPE or IAC) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration lcms LC-MS/MS Analysis concentration->lcms elisa Immunoassay (ELISA) concentration->elisa quantification Quantification lcms->quantification elisa->quantification reporting Reporting Results quantification->reporting

Caption: Experimental Workflow for this compound Analysis.

Troubleshooting_Workflow cluster_prep_solutions Sample Preparation Solutions cluster_analysis_solutions Analytical Method Solutions start Low Sensitivity/Recovery Issue check_prep Review Sample Preparation start->check_prep check_analysis Review Analytical Method start->check_analysis optimize_extraction Optimize Extraction Solvent/Time check_prep->optimize_extraction Extraction Issue improve_cleanup Improve Clean-up (e.g., use IAC) check_prep->improve_cleanup Matrix Interference check_homogenization Ensure Thorough Homogenization check_prep->check_homogenization Inconsistent Results optimize_ms Optimize MS/MS Parameters (Ionization, MRM) check_analysis->optimize_ms LC-MS/MS: Poor Signal mitigate_matrix Mitigate Matrix Effects (Dilution, Matrix-Matched Standards) check_analysis->mitigate_matrix LC-MS/MS: Signal Suppression check_chromatography Optimize Chromatography check_analysis->check_chromatography LC-MS/MS: Poor Peak Shape check_elisa Verify ELISA Protocol (Incubation, Washing) check_analysis->check_elisa ELISA: Inconsistent Results

Caption: Troubleshooting Decision Tree for this compound Analysis.

References

Technical Support Center: Chromatographic Separation of Satratoxins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for overcoming common challenges in the chromatographic separation of satratoxins, particularly Satratoxin G and Satratoxin H.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or co-elution of Satratoxin G and this compound?

A1: Satratoxin G and H are structural isomers, making their separation challenging. Poor resolution is often due to:

  • Inadequate Stationary Phase Selectivity: Standard C18 columns may not provide sufficient selectivity. A different stationary phase chemistry might be needed.

  • Suboptimal Mobile Phase Composition: The gradient slope may be too steep, or the organic modifier (e.g., methanol (B129727) vs. acetonitrile) may not be optimal for resolving these isomers.

  • High Flow Rate: Excessively high flow rates reduce the time available for differential interaction with the stationary phase, leading to peak broadening and loss of resolution.[1]

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the column and detector can cause peak broadening, diminishing the separation achieved on the column.

Q2: My peaks are tailing. What are the common causes for satratoxins?

A2: Peak tailing is often a result of secondary interactions between the satratoxins and the stationary phase or issues with the column itself. Common causes include:

  • Active Silanol (B1196071) Groups: Uncapped silanol groups on the silica (B1680970) backbone of the column can interact with polar functional groups on the satratoxins, causing tailing. Using a well-end-capped column is crucial.

  • Column Contamination: Accumulation of matrix components or previously injected samples at the column inlet can distort peak shape.

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. It is best to dissolve the sample in the initial mobile phase.

Q3: I am experiencing low sensitivity or no peaks for my satratoxin standards. What should I check first?

A3: This issue can stem from the sample preparation, the HPLC system, or the detector settings.

  • Sample Degradation: Ensure that standards have been stored correctly and have not degraded.

  • LC-MS/MS Source Conditions: For mass spectrometry detection, satratoxins ionize efficiently in positive electrospray ionization (ESI+) mode, often as ammonium (B1175870) adducts ([M+NH₄]⁺).[2] Ensure the mobile phase contains an ammonium salt (e.g., ammonium acetate) and that the source parameters (voltages, gas flows, temperature) are optimized.

  • System Leaks or Blockages: Check for leaks in the system (especially at fittings) and ensure there are no blockages causing pressure fluctuations.

  • Incorrect Mobile Phase pH: Although less common for neutral compounds, ensuring a consistent pH can be important for reproducibility.

Q4: What causes significant matrix effects (ion suppression/enhancement) in LC-MS/MS analysis of satratoxins?

A4: Matrix effects are a major challenge in LC-MS/MS analysis and occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes.[3] This is particularly problematic when analyzing complex samples like building materials or biological tissues. Strategies to mitigate this include:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or immunoaffinity columns to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is identical to the sample type to compensate for the effect.

  • Use of Internal Standards: Employing isotopically labeled internal standards that co-elute with the analyte is the most effective way to correct for matrix effects and variations in extraction recovery.

Troubleshooting Guide

This section provides a systematic approach to resolving common chromatographic issues.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common HPLC problems encountered during satratoxin analysis.

TroubleshootingWorkflow problem Problem Observed no_peaks No Peaks / Low Sensitivity problem->no_peaks e.g. poor_res Poor Resolution / Co-elution problem->poor_res e.g. bad_shape Poor Peak Shape (Tailing/Fronting) problem->bad_shape e.g. cause_np1 Detector Issue (MS Source Off/Wrong Settings) no_peaks->cause_np1 Cause? cause_np2 System Issue (Leak, No Flow, Blockage) no_peaks->cause_np2 Cause? cause_np3 Sample Issue (Degraded, Wrong Conc.) no_peaks->cause_np3 Cause? cause_pr1 Suboptimal Mobile Phase (Gradient Too Steep) poor_res->cause_pr1 Cause? cause_pr2 Inappropriate Column Chemistry poor_res->cause_pr2 Cause? cause_pr3 Flow Rate Too High poor_res->cause_pr3 Cause? cause_bs1 Column Contamination / Void bad_shape->cause_bs1 Cause? cause_bs2 Sample Overload bad_shape->cause_bs2 Cause? cause_bs3 Sample Solvent Mismatch bad_shape->cause_bs3 Cause? sol_np1 Verify MS Parameters (ESI+, Adducts, Voltages) cause_np1->sol_np1 Solution sol_np2 Check System Pressure Inspect Fittings for Leaks cause_np2->sol_np2 Solution sol_np3 Prepare Fresh Standards Verify Sample Prep cause_np3->sol_np3 Solution sol_pr1 Flatten Gradient Slope Try MeOH vs ACN cause_pr1->sol_pr1 Solution sol_pr2 Test Different C18 Phase or Phenyl-Hexyl cause_pr2->sol_pr2 Solution sol_pr3 Reduce Flow Rate (e.g., from 0.3 to 0.2 mL/min) cause_pr3->sol_pr3 Solution sol_bs1 Flush Column with Strong Solvent Replace if Necessary cause_bs1->sol_bs1 Solution sol_bs2 Dilute Sample / Reduce Injection Volume cause_bs2->sol_bs2 Solution sol_bs3 Dissolve Sample in Initial Mobile Phase cause_bs3->sol_bs3 Solution

Caption: Troubleshooting workflow for common HPLC issues.

Data & Experimental Protocols

Table 1: Recommended LC-MS/MS Parameters for Satratoxin G & H Analysis

This table summarizes starting conditions for a validated analytical method. Optimization may be required for your specific instrument and matrix.

ParameterRecommended SettingNotes
LC Column Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm) or equivalentA high-quality, end-capped C18 column is essential for good peak shape.
Mobile Phase A Water with 5 mM Ammonium Acetate (B1210297)Ammonium acetate facilitates the formation of [M+NH₄]⁺ adducts for sensitive MS detection.[2]
Mobile Phase B Methanol with 5 mM Ammonium AcetateMethanol often provides different selectivity for isomers compared to acetonitrile (B52724).
Flow Rate 0.2 - 0.3 mL/minA lower flow rate can improve the resolution between Satratoxin G and H.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 - 10 µLKeep volume low to prevent peak distortion, especially if the sample solvent is strong.
Ionization Mode Electrospray Ionization, Positive (ESI+)Satratoxins show excellent response as ammonium adducts in positive mode.[2]
Precursor Ion (m/z) Satratoxin G: 546.3this compound: 544.3These correspond to the [M+NH₄]⁺ ions.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.
Table 2: Representative Timed Gradient Program

This is a typical gradient program for the separation of Satratoxin G and H using the parameters from Table 1.

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Methanol)
0.050%50%
2.050%50%
15.05%95%
20.05%95%
20.150%50%
25.050%50%
Table 3: Example MRM Transitions for LC-MS/MS

Use these transitions for building a robust quantification and confirmation method. Note: Optimal collision energies (CE) must be determined empirically on your specific instrument.

CompoundPrecursor Ion [M+NH₄]⁺ (m/z)Product Ion (m/z)Type
Satratoxin G 546.3231.1Quantifier
445.2Qualifier
This compound 544.3231.1Quantifier
427.2Qualifier

Detailed Experimental Protocol: Analysis from Building Materials

This protocol outlines the full workflow from sample preparation to analysis for materials like wallpaper or gypsum board.

Sample Preparation and Extraction Workflow

SamplePrepWorkflow start 1. Sample Collection (e.g., 10 cm² of wallpaper) extraction 2. Extraction Add 10 mL of Acetonitrile:Water (84:16 v/v). Vortex for 30 min. start->extraction centrifuge 3. Centrifugation 5000 x g for 10 min. extraction->centrifuge transfer 4. Transfer Supernatant Transfer clear extract to a new tube. centrifuge->transfer evaporate 5. Evaporation Evaporate to dryness under gentle N₂ stream. transfer->evaporate reconstitute 6. Reconstitution Reconstitute in 500 µL of initial mobile phase (50:50 MeOH:H₂O). evaporate->reconstitute filter 7. Filtration Filter through 0.22 µm PTFE syringe filter into an LC vial. reconstitute->filter analyze 8. LC-MS/MS Analysis filter->analyze

Caption: Workflow for satratoxin extraction from building materials.

Step-by-Step Methodology
  • Sample Collection: Carefully excise a defined area (e.g., 10 cm²) of the visibly moldy building material (e.g., wallpaper, gypsum board paper) and place it into a 50 mL polypropylene (B1209903) tube.

  • Extraction: Add 10 mL of an extraction solvent consisting of acetonitrile and water (84:16, v/v). Seal the tube tightly.

  • Vortexing/Shaking: Vigorously vortex the sample for at least 30 minutes to ensure efficient extraction of the toxins from the material matrix.

  • Centrifugation: Centrifuge the tube at 5,000 x g for 10 minutes to pellet the solid material.

  • Supernatant Transfer: Carefully pipette the clear supernatant into a clean glass tube, avoiding transfer of any solid debris.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40 °C.

  • Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase composition (e.g., 50% Methanol / 50% Water with 5 mM Ammonium Acetate). Vortex briefly to ensure the residue is fully dissolved.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • Analysis: Inject the sample onto the LC-MS/MS system using the parameters outlined in Tables 1, 2, and 3.

Scaling to Semi-Preparative HPLC

For applications requiring the isolation of pure satratoxins for further study, the analytical method can be scaled up to a semi-preparative level.

Protocol for Method Scaling:

  • Objective: Define the amount of purified material needed. This will determine the required column size and number of injections.

  • Column Selection: Choose a semi-preparative column (e.g., 10 mm or 21.2 mm internal diameter) packed with the same stationary phase (Gemini C18, 5 µm) as the analytical column.

  • Calculate the Scaling Factor (SF): The flow rate and injection volume can be scaled based on the cross-sectional area of the columns.

    • SF = (Radius² of Prep Column) / (Radius² of Analytical Column)

    • Example: Scaling from a 2.0 mm ID analytical column to a 10 mm ID semi-prep column:

      • SF = (5 mm)² / (1 mm)² = 25

  • Adjust Flow Rate:

    • New Flow Rate = Analytical Flow Rate x SF

    • Example: 0.2 mL/min x 25 = 5.0 mL/min

  • Determine Maximum Injection Load:

    • First, determine the maximum mass load on the analytical column by injecting increasing concentrations until peak shape begins to deteriorate (overload).

    • Scale this mass to the preparative column: Max Prep Load = Max Analytical Load x SF.

    • Prepare a sample concentration that allows this mass to be injected in a reasonable volume. The sample should be dissolved in the mobile phase if possible to avoid solvent effects.

  • Gradient Time Adjustment: For a scaled-up gradient, the gradient time (t_g) should remain the same to maintain resolution. However, system dwell volumes are larger on preparative systems, which may require minor adjustments to the initial hold time.

  • Run and Collect: Perform the purification run and collect fractions corresponding to the satratoxin peaks. Use a fraction collector triggered by UV absorbance or time.

  • Purity Check: Analyze the collected fractions using the original analytical HPLC method to confirm purity.

References

assessing the stability of Satratoxin H in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing the stability of Satratoxin H in stock solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents, including dichloromethane, dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] For long-term storage, acetonitrile (B52724) has been shown to be a suitable solvent for other trichothecene (B1219388) mycotoxins and is a recommended choice.[2][3][4][5]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Solid this compound should be stored at -20°C, where it is stable for at least four years. For stock solutions, it is recommended to store them at -20°C or lower in tightly sealed vials to minimize solvent evaporation and degradation. To prevent degradation from light, it is advisable to store solutions in amber vials or in the dark.

Q3: How long can I store this compound stock solutions?

A3: While the solid form of this compound is stable for years at -20°C, the stability of its stock solutions can vary depending on the solvent, concentration, and storage conditions. Based on studies of similar trichothecene mycotoxins, solutions in acetonitrile are stable for at least 24 months at temperatures up to 25°C. However, it is best practice to prepare fresh dilutions for critical experiments and to periodically check the concentration of older stock solutions.

Q4: Can I store this compound solutions in plastic tubes?

A4: For long-term storage, it is recommended to use glass vials, preferably amber-colored and silanized, to minimize adsorption to the container surface and prevent degradation from light. While high-grade polypropylene (B1209903) tubes may be used for short-term storage or for preparing working solutions, glass is generally preferred to avoid potential leaching of plasticizers or adsorption of the toxin.

Q5: What are the primary safety precautions when handling this compound?

A5: this compound is a highly toxic compound and should be handled with extreme care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times. Avoid inhalation of the powder or solution aerosols and prevent contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no cellular response in assays 1. Degradation of this compound in stock solution: Improper storage (temperature, light exposure), wrong solvent, or solution is too old.2. Incorrect concentration: Calculation error during dilution, solvent evaporation.3. Cell-based assay issues: Cell passage number, seeding density, mycoplasma contamination.1. Verify stock solution integrity: Prepare a fresh stock solution. If the problem persists, perform a stability check using HPLC or LC-MS/MS (see Experimental Protocol below).2. Re-calculate and prepare fresh dilutions: Use a calibrated pipette and ensure the stock solution has not evaporated.3. Optimize cell culture conditions: Use cells with a consistent passage number, optimize cell seeding density, and regularly test for mycoplasma contamination.
High background or non-specific effects in ELISA or other immunoassays 1. Cross-reactivity of antibodies. 2. Issues with blocking or washing steps. 3. Contamination of reagents. 1. Check antibody specificity. 2. Optimize blocking buffer and increase the number of washing steps. 3. Use fresh, sterile reagents.
Precipitate observed in the stock solution upon thawing 1. Low solubility at colder temperatures. 2. Solvent evaporation leading to increased concentration. 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, centrifuge the vial and use the supernatant, making sure to re-quantify the concentration.

Stability of Trichothecene Mycotoxins in Different Solvents

The following table summarizes the stability of trichothecene mycotoxins in various solvents, which can be used as a reference for handling this compound.

SolventTemperatureDurationStabilityReference(s)
Acetonitrile25°C24 monthsStable
Acetonitrile40°C3 monthsStable
Ethyl Acetate-18°C24 monthsStable
Ethyl Acetate4°C24 monthsSignificant Decomposition
Ethyl Acetate25°C12 monthsSignificant Decomposition

Experimental Protocol: Assessing this compound Stock Solution Stability

This protocol outlines a method to assess the stability of a this compound stock solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound stock solution to be tested

  • HPLC-grade acetonitrile (or the solvent used for the stock solution)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Volumetric flasks and calibrated pipettes

  • Amber glass vials

2. Procedure:

  • Initial Analysis (Time 0):

    • Prepare a series of calibration standards of this compound in the same solvent as your stock solution.

    • Dilute an aliquot of your stock solution to a concentration that falls within the range of your calibration curve.

    • Analyze the calibration standards and the diluted stock solution by HPLC.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the initial concentration of your stock solution using the calibration curve.

  • Storage:

    • Aliquot the stock solution into several amber glass vials and seal them tightly.

    • Store the vials under the desired conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).

  • Follow-up Analysis (e.g., 1, 3, 6, 12 months):

    • At each time point, retrieve one vial from each storage condition.

    • Allow the vial to come to room temperature.

    • Dilute an aliquot of the stock solution in the same manner as the initial analysis.

    • Analyze the diluted sample by HPLC using the same method as the initial analysis.

    • Calculate the concentration of this compound and compare it to the initial concentration. A significant decrease (e.g., >10%) indicates degradation.

3. HPLC Conditions (Example):

  • Column: C18, 150 x 4.6 mm, 3 µm

  • Mobile Phase: Isocratic mixture of water, methanol, and acetonitrile (e.g., 5:4:1 v/v/v)

  • Flow Rate: 0.45 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

Note: These are example conditions and may need to be optimized for your specific system and column.

Visualizations

experimental_workflow cluster_analysis Analysis prep_stock Prepare this compound Stock Solution hplc_t0 HPLC Analysis (Time 0) prep_stock->hplc_t0 prep_cal Prepare Calibration Standards prep_cal->hplc_t0 store Store Aliquots (Different Conditions) hplc_t0->store compare Compare Concentrations hplc_t0->compare hplc_tx HPLC Analysis (Time X) store->hplc_tx hplc_tx->compare

Caption: Workflow for assessing this compound stock solution stability.

troubleshooting_logic start Inconsistent Cellular Response check_solution Is the stock solution freshly prepared? start->check_solution test_stability Perform stability check (HPLC/LC-MS) start->test_stability check_cells Are cell culture conditions optimal? check_solution->check_cells Yes prepare_fresh Prepare fresh stock solution check_solution->prepare_fresh No optimize_cells Optimize cell passage, seeding, and test for mycoplasma check_cells->optimize_cells No re_evaluate Re-evaluate experiment check_cells->re_evaluate Yes prepare_fresh->re_evaluate test_stability->re_evaluate optimize_cells->re_evaluate

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Analysis of Satratoxin H by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Satratoxin H.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility in LC-MS/MS analysis.[3][4] Complex matrices, such as building materials, dust, and agricultural products where this compound may be present, are particularly prone to causing significant matrix effects.[5]

Q2: How can I evaluate the extent of matrix effects in my this compound analysis?

A2: Two common methods to assess matrix effects are:

  • Post-Extraction Spike: This quantitative approach involves comparing the signal response of this compound in a standard solution to the response of a blank matrix extract spiked with the same concentration of the analyte. A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Dips or rises in the baseline signal of this compound indicate the retention times at which matrix components are causing interference.

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The main strategies fall into three categories:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.

  • Chromatographic Optimization: Modifying LC conditions can help separate this compound from co-eluting matrix components.

  • Compensation through Calibration Strategies: These methods aim to correct for matrix effects that cannot be eliminated through sample preparation or chromatography.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or Inconsistent Recovery of this compound

Possible Cause: Inefficient extraction or significant ion suppression from the sample matrix.

Solutions:

  • Optimize Sample Extraction: For matrices like building materials, extraction with a mixture of methanol (B129727) and isopropanol (B130326) (e.g., 9:1 v/v) followed by sonication has been shown to be effective. Ensure the sample is completely immersed in the extraction solvent.

  • Implement a Cleanup Step:

    • Solid-Phase Extraction (SPE): SPE can effectively remove interfering compounds. For satratoxins, polymeric reversed-phase SPE cartridges can be used for purification.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for mycotoxin analysis in various matrices and involves an extraction and cleanup step. While specific protocols for this compound in all matrices are not widely published, general mycotoxin QuEChERS methods can be adapted.

  • "Dilute and Shoot": If sensitivity allows, diluting the sample extract can significantly reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Issue 2: Poor Peak Shape and Resolution

Possible Cause: Co-elution of matrix components with this compound or suboptimal chromatographic conditions.

Solutions:

  • Adjust Mobile Phase Gradient: Modify the gradient elution profile to improve the separation of this compound from interfering peaks.

  • Evaluate Different Column Chemistries: A C18 stationary phase is commonly used for mycotoxin analysis. However, testing columns with different selectivities may provide better resolution from matrix interferences.

  • Divert Flow to Waste: To minimize source contamination from early-eluting, highly polar matrix components, the initial eluent from the LC column can be diverted to waste.

Issue 3: Inaccurate Quantification Despite Good Peak Shape

Possible Cause: Uncompensated matrix effects leading to ion suppression or enhancement.

Solutions:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to mimic the matrix effects experienced by the analyte in the actual samples.

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample extracts. It is a robust way to compensate for matrix effects, especially when a suitable blank matrix is unavailable.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound would co-elute and experience similar ionization effects as the native analyte, allowing for accurate correction. While a specific SIL-IS for this compound may not be readily available, the use of analogous standards is a common practice for other mycotoxins. It is crucial to use an internal standard that is structurally very similar to the analyte for accurate results.

Quantitative Data Summary

The following table summarizes recovery data for this compound from a study on building materials. While comprehensive comparative data across different mitigation strategies for this compound is limited, this provides a benchmark for expected recovery with a specific extraction method.

AnalyteMatrixSpiking LevelExtraction MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
This compoundWallpaper1 µg/cm²Not specified107.42.1
Satratoxin GWallpaper1 µg/cm²Not specified92.90.2

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Airborne Particulate Matter on Filters

This protocol is adapted from a method for quantifying airborne mycotoxins.

  • Place the sample collection filter into a polypropylene (B1209903) beaker.

  • Add 3 mL of methanol/2-propanol (9:1, v/v) to completely immerse the filter.

  • Seal the beaker and sonicate for 30 minutes at 20°C.

  • Centrifuge briefly (e.g., 10 seconds at 1000 rpm) to collect any droplets.

  • Filter the extract using a 0.45 µm PTFE micro spin filter by centrifuging (e.g., 10 seconds at 13,000 rpm).

  • Transfer the filtered extract to an amber, silanized vial for LC-MS/MS analysis.

Protocol 2: General QuEChERS-based Extraction for Mycotoxins in Feed

This is a general protocol that can be adapted for the analysis of this compound in complex feed matrices.

  • Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex briefly. Let it stand for 15 minutes to hydrate.

  • If using a stable isotope-labeled internal standard, add it at this stage.

  • Add 10 mL of acetonitrile (B52724) containing 1-2% formic acid.

  • Shake or vortex vigorously for 15-60 minutes.

  • Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Vortex for 1 minute and then centrifuge for 5 minutes at ≥3000 x g.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • For cleanup (dispersive SPE), transfer the supernatant to a tube containing a sorbent like C18 and magnesium sulfate.

  • Vortex for 30 seconds and centrifuge for 5 minutes at ≥3000 x g.

  • Transfer the purified supernatant, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS injection.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Mitigation Sample Sample (e.g., Building Material) Extraction Extraction (e.g., MeOH/Isopropanol, Sonication) Sample->Extraction Cleanup Cleanup (Optional) - SPE - QuEChERS - Dilution Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC_Separation LC Separation (C18 Column) FinalExtract->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Mitigation Matrix Effect Mitigation - Matrix-Matched Standards - Standard Addition - SIL-IS Quantification->Mitigation Apply Correction FinalResult FinalResult Mitigation->FinalResult Accurate Result

Caption: Workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Tree Start Inaccurate this compound Results Problem Identify Primary Issue Start->Problem LowRecovery Low/Inconsistent Recovery? Problem->LowRecovery BadPeakShape Poor Peak Shape? QuantIssue Quantification Inaccuracy? LowRecovery->BadPeakShape No Sol_LowRecovery Optimize Extraction Implement Cleanup (SPE/QuEChERS) Dilute Sample LowRecovery->Sol_LowRecovery Yes BadPeakShape->QuantIssue No Sol_BadPeakShape Adjust LC Gradient Test Different Columns Divert Flow to Waste BadPeakShape->Sol_BadPeakShape Yes Sol_QuantIssue Use Matrix-Matched Calibration Employ Standard Addition Utilize Stable Isotope-Labeled IS QuantIssue->Sol_QuantIssue Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Optimizing Stachybotrys chartarum Culture for Mycotoxin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Stachybotrys chartarum. The information is designed to address specific issues encountered during the cultivation of this fungus for the purpose of optimizing mycotoxin production.

Frequently Asked Questions (FAQs)

Q1: What are the primary mycotoxins produced by Stachybotrys chartarum? A1: Stachybotrys chartarum is known to produce several mycotoxins. These can be broadly categorized into two main groups based on the chemotype of the strain. Chemotype S produces highly cytotoxic macrocyclic trichothecenes (MCTs), such as satratoxins G and H, roridins, and verrucarins.[1][2][3] Chemotype A strains produce atranones and dolabellanes.[1] Additionally, immunosuppressive phenylspirodrimanes are produced by most Stachybotrys species.[4]

Q2: What are the optimal physical parameters for S. chartarum growth and mycotoxin production? A2: S. chartarum is a hydrophilic fungus that requires high water availability.

  • Temperature: The optimal temperature for growth is typically between 20-27°C (around 70-80°F). The fungus can grow at temperatures as low as 2°C, but not above 37°C.

  • Water Activity (aw): Growth requires a water activity (aw) of greater than 0.90 and a relative humidity (RH) above 90%. For mycotoxin production, an even higher water activity (aw ≥ 0.95) is necessary.

  • pH: The optimal pH range for growth is between 5.6 and 6.0, although the fungus can tolerate a broader range from 3.0 to 9.8.

Q3: Is there a link between fungal growth, sporulation, and mycotoxin production? A3: Yes, several studies indicate a strong correlation between sporulation and the production of macrocyclic trichothecenes (MCTs) like satratoxins. Conditions that promote robust sporulation often lead to higher mycotoxin yields. However, this link may not be as strong for other metabolites like stachybotrylactam. It has been observed that while the fungus can grow in broth cultures, it produces little to no satratoxins, further supporting the connection between sporulation (which is more prominent on solid media) and mycotoxin production.

Q4: Which culture media are best for mycotoxin production? A4: Mycotoxin production is highly dependent on the culture medium's composition. Media rich in cellulose (B213188) and low in nitrogen are known to stimulate mycotoxin production. Among commonly used laboratory media, Potato Dextrose Agar (B569324) (PDA) and Cellulose-Agar have been shown to yield the highest concentrations of macrocyclic trichothecenes. Malt Extract Agar (MEA) results in intermediate production, while Glucose-Yeast-Peptone-Agar (GYP) and Sabouraud-Dextrose-Agar (SDA) lead to poor mycotoxin production.

Troubleshooting Guide

Problem: Low or no mycotoxin yield despite visible fungal growth.

Possible Cause Troubleshooting Step
Incorrect Strain/Chemotype Verify the chemotype of your S. chartarum strain. Only chemotype S strains produce macrocyclic trichothecenes. Use molecular methods or a starter culture on a known optimal medium (e.g., PDA) and analyze for target mycotoxins.
Suboptimal Culture Medium Switch to a medium known to enhance mycotoxin production, such as Potato Dextrose Agar (PDA) or a cellulose-based medium. Be aware that variations between PDA manufacturers can exist; one study found that PDA containing potato peptone yielded better results than one with potato infusion.
Inappropriate Nitrogen Source If using a defined medium, ensure the nitrogen source is appropriate. Nitrate (e.g., sodium nitrate) has been shown to stimulate MCT production, whereas ammonium (B1175870) sources can be inhibitory.
Incorrect Water Activity (aw) Ensure the relative humidity is consistently above 93% and the medium's water activity is ≥ 0.95, as this is critical for toxin production.
Poor Sporulation Optimize conditions to promote sporulation, as this is tightly linked to satratoxin production. This can include ensuring proper aeration and using a solid agar surface rather than a liquid culture.
Incorrect Incubation Temperature Incubate cultures within the optimal range of 23-27°C in the dark.

Problem: Inconsistent mycotoxin production between batches.

Possible Cause Troubleshooting Step
Variability in Complex Media Complex media like PDA can have batch-to-batch differences. For high consistency, develop and use a chemically defined medium where all components are known and quantified. Potato starch has been identified as a reliable carbon source for such media.
Strain Instability Not all strains of S. chartarum consistently produce mycotoxins; some may lose this ability over time with repeated subculturing. It is advisable to use fresh cultures from long-term stocks (e.g., cryopreserved) for experiments.
Inconsistent Inoculation Standardize the inoculation procedure. Inconsistent amounts of inoculum can lead to variations in colony development and subsequent toxin production.

Data Presentation

Table 1: Effect of Different Culture Media on Macrocyclic Trichothecene (MCT) Production

Culture MediumRelative Mycotoxin Production LevelReference
Potato Dextrose Agar (PDA)High
Cellulose-AgarHigh
Malt Extract Agar (MEA)Intermediate
Glucose-Yeast-Peptone-Agar (GYP)Poor
Sabouraud-Dextrose-Agar (SDA)Poor

Table 2: Influence of Nitrogen Source on Mycelial Growth and Mycotoxin Production

Nitrogen SourceEffect on GrowthEffect on MCT ProductionReference
Sodium NitratePositiveStimulatory
Ammonium NitrateInhibitoryInhibitory
Ammonium ChlorideInhibitoryInhibitory

Experimental Protocols

Protocol 1: Culturing S. chartarum for Optimal Mycotoxin Production

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. Autoclave and pour into sterile petri dishes. Alternatively, prepare a cellulose-based agar medium.

  • Inoculation: Inoculate the center of the agar plates with a small amount of S. chartarum spores or a mycelial plug from a stock culture.

  • Incubation: Seal the plates with a gas-permeable tape and incubate at 25°C in the dark. Maintain high humidity during incubation.

  • Harvesting: After a suitable incubation period (e.g., 14-21 days), the fungal biomass and agar can be harvested for extraction. The optimal time may vary by strain and should be determined empirically.

Protocol 2: Mycotoxin Extraction and Analysis

  • Extraction:

    • Excise the agar and mycelium from the petri dish and place it in a suitable flask.

    • Add an appropriate extraction solvent, such as a mixture of acetonitrile, water, and acetic acid.

    • Shake or sonicate the mixture for a defined period to ensure efficient extraction of the mycotoxins.

  • Cleanup (Optional): Depending on the analytical method, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

  • Analysis:

    • Filter the extract through a 0.22 µm filter.

    • Analyze the extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method allows for the sensitive and specific quantification of various mycotoxins.

    • Use certified reference standards for the identification and quantification of target mycotoxins like satratoxin G, satratoxin H, and roridin (B1174069) E.

Mandatory Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cultivation cluster_analysis Phase 3: Analysis Strain Select S. chartarum (Chemotype S) Media Prepare Optimal Medium (e.g., PDA) Inoculate Inoculate Plates Media->Inoculate Incubate Incubate (25°C, Dark, High Humidity) Inoculate->Incubate Harvest Harvest Biomass & Agar Incubate->Harvest Extract Solvent Extraction Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantify Mycotoxins Analyze->Quantify

Caption: General workflow for optimizing mycotoxin production.

Troubleshooting_Mycotoxin_Yield Start Low Mycotoxin Yield CheckGrowth Is fungal growth robust? Start->CheckGrowth CheckSporulation Is sporulation evident? CheckGrowth->CheckSporulation Yes CheckConditions Check Temp (25°C) & Humidity (>93% RH) CheckGrowth->CheckConditions No CheckMedium Using optimal medium (PDA, Cellulose-Agar)? CheckSporulation->CheckMedium Yes OptimizeSporulation Optimize for Sporulation (e.g., solid media, aeration) CheckSporulation->OptimizeSporulation No ChangeMedium Switch to PDA or Cellulose-Agar CheckMedium->ChangeMedium No VerifyChemotype Verify Chemotype S & Strain Viability CheckMedium->VerifyChemotype Yes CheckConditions->CheckGrowth ChangeMedium->CheckMedium Success Yield Optimized VerifyChemotype->Success OptimizeSporulation->CheckSporulation

Caption: Decision tree for troubleshooting low mycotoxin yield.

References

Technical Support Center: Enhancing Satratoxin H Purification Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Satratoxin H during purification from Stachybotrys chartarum cultures.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from fungal culture to final purification, leading to low yields of this compound.

Issue 1: Low or Inconsistent this compound Production in Culture

Symptoms:

  • Low concentrations of this compound detected in the crude extract.

  • High variability in toxin yield between different culture batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Culture Medium The composition of the culture medium is critical for mycotoxin production. Potato Dextrose Agar (B569324) (PDA) and cellulose-containing media generally support the highest production of macrocyclic trichothecenes like this compound.[1][2] In contrast, media rich in peptones, such as Glucose-Yeast-Peptone (GYP) and Sabouraud-Dextrose (SAB) agars, tend to result in poor mycotoxin yields.[1][2] Ensure you are using a medium conducive to secondary metabolite production.
Variation in PDA Composition Commercially available PDA can vary between manufacturers, significantly impacting toxin production. For instance, PDA containing potato peptone has been shown to yield higher this compound concentrations compared to PDA with potato infusion.[3] If experiencing inconsistent yields, consider standardizing your PDA source or preparing it in-house with consistent ingredients.
Poor Sporulation The production of Satratoxins G and H is tightly linked to the sporulation of S. chartarum. Conditions that inhibit sporulation, such as liquid broth cultures, will result in negligible satratoxin production. To enhance yield, optimize culture conditions to promote robust sporulation, including maintaining appropriate humidity and temperature.
Inappropriate Nitrogen and Carbon Sources High levels of readily available nitrogen, such as from peptones, can suppress the production of secondary metabolites like satratoxins. Media with complex carbohydrates (e.g., from potato) and lower nitrogen content are preferable.
Issue 2: Low Recovery of this compound During Extraction and Purification

Symptoms:

  • Significant loss of this compound between the crude extract and the final purified product.

  • Low toxin concentration in fractions expected to contain this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction Solvent This compound is poorly soluble in water but readily soluble in lower alcohols and other polar organic solvents like ethanol, methanol (B129727), acetone, and chloroform. A commonly used and effective extraction solvent system is a mixture of acetonitrile (B52724) and water (e.g., 84:16 v/v). Ensure your chosen solvent is appropriate for extracting this nonpolar mycotoxin.
Matrix Effects in Crude Extract Co-extracted compounds from the fungal culture and medium can interfere with the purification process, particularly with solid-phase extraction (SPE). This "matrix effect" can lead to reduced binding of this compound to the SPE sorbent or cause premature elution, resulting in low recovery. To mitigate this, consider a liquid-liquid extraction step to pre-purify the crude extract or dilute the extract before loading it onto the SPE column.
Suboptimal SPE Protocol The efficiency of SPE depends on the proper conditioning of the column, appropriate loading conditions, and the correct elution solvent. For reversed-phase SPE, ensure the column is adequately conditioned with methanol and equilibrated with water before loading the aqueous extract. Elution should be performed with a solvent strong enough to displace the toxin, such as methanol or acetonitrile.
Toxin Degradation While trichothecenes are relatively stable, they can be susceptible to degradation under certain conditions, such as high pH. Avoid exposing the toxin to harsh chemical conditions during purification. This compound is stable for at least 4 years when stored at -20°C.

Frequently Asked Questions (FAQs)

Q1: What are the optimal culture conditions for maximizing this compound production?

A1: To maximize this compound yield, cultivate Stachybotrys chartarum genotype S on Potato Dextrose Agar (PDA) or a cellulose-based medium. Incubate the cultures at 25°C in the dark with high humidity to encourage sporulation, as toxin production is closely linked to this developmental stage. Using PDA that contains potato peptone may further enhance yields.

Q2: My this compound yield is still low despite optimizing culture conditions. What should I check next?

A2: If culture conditions are optimal, focus on the extraction and purification steps. Ensure you are using an efficient extraction solvent like an acetonitrile/water mixture. Low recovery is often due to matrix effects from co-extracted fungal and media components. Also, verify the stability of your toxin; it should be stored at -20°C and protected from extreme pH.

Q3: How can I minimize the matrix effect during SPE purification?

A3: To minimize matrix effects, you can try several strategies. Diluting your sample before loading it onto the SPE column can reduce the concentration of interfering compounds. Alternatively, performing a pre-purification step, such as liquid-liquid extraction, can remove many of these interfering substances. Finally, ensure your sample's solvent composition is compatible with the SPE sorbent to ensure proper binding of this compound.

Q4: What type of SPE column is most suitable for this compound purification?

A4: A polymeric reversed-phase SPE cartridge is a good choice for purifying this compound. These cartridges are effective at retaining nonpolar compounds like satratoxins from aqueous extracts and are less prone to dewetting than silica-based C18 columns.

Data Presentation

Table 1: Influence of Culture Media on Macrocyclic Trichothecene Production by S. chartarum

Culture MediumRelative Mycotoxin ProductionKey Components
Potato-Dextrose-Agar (PDA)HighPolysaccharides (from potato), Glucose
Cellulose-AgarHighCellulose
Malt-Extract-Agar (MEA)IntermediateMaltose, Dextrins
Glucose-Yeast-Peptone-Agar (GYP)PoorGlucose, Peptone
Sabouraud-Dextrose-Agar (SAB)PoorGlucose, Peptone

Source: Adapted from

Table 2: Comparison of Satratoxin G + H Yields on Different PDA Formulations

PDA FormulationCulture TypeSatratoxin G + H Yield (µg/cm²)
PDA with Potato Peptone (PDA-V)Three-point culture~20.8
PDA with Potato Peptone (PDA-V)One-point culture~16.3
PDA with Potato Infusion (PDA-S)Three-point culture~3.6
PDA with Potato Infusion (PDA-S)One-point culture~0.3

Source: Adapted from

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound

This protocol describes the extraction of this compound from agar plate cultures and subsequent purification using a polymeric reversed-phase SPE cartridge.

1. Extraction: a. Transfer the entire content of a 21-day-old S. chartarum culture on a PDA plate to a mixing bag. b. Add 50 mL of an acetonitrile/water (84/16, v/v) solution. c. Homogenize the mixture. d. Filter the homogenate to obtain the crude toxin extract.

2. Solid-Phase Extraction (SPE): a. Conditioning: Pass 5 mL of methanol through a polymeric reversed-phase SPE cartridge (e.g., Strata™-X 33 µm, 500 mg/6 mL). b. Equilibration: Pass 5 mL of HPLC-grade water through the cartridge. c. Loading: Load 10 mL of the aqueous crude toxin extract onto the cartridge. d. Washing: Wash the cartridge with 5 mL of water to remove polar impurities. e. Elution: Elute the bound this compound with 5 mL of methanol. f. The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for analysis by HPLC.

Visualizations

experimental_workflow cluster_production This compound Production cluster_purification Purification inoculation Inoculation of S. chartarum spores incubation Incubation on PDA (21 days, 25°C, dark) inoculation->incubation sporulation Fungal Growth and Sporulation incubation->sporulation inhibition Liquid Culture (Inhibits Sporulation) incubation->inhibition extraction Extraction with Acetonitrile/Water sporulation->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe analysis HPLC Analysis spe->analysis

Caption: Experimental workflow for this compound production and purification.

logical_relationships cluster_positive Positive Factors cluster_negative Negative Factors yield High this compound Yield pda Potato Dextrose Agar (PDA) pda->yield cellulose Cellulose Medium cellulose->yield sporulation High Sporulation sporulation->yield low_nitrogen Low Nitrogen Content low_nitrogen->yield liquid_culture Liquid Culture liquid_culture->yield high_peptone High Peptone Media (GYP, SAB) high_peptone->yield

Caption: Factors influencing this compound yield from Stachybotrys chartarum.

signaling_pathway ext_signal External Signals (Nutrients, Stress) gpcr G-Protein Coupled Receptor (GPCR) ext_signal->gpcr g_protein Heterotrimeric G-Protein gpcr->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector camp cAMP effector->camp pka Protein Kinase A (PKA) camp->pka transcription_factors Transcription Factors pka->transcription_factors biosynthesis Satratoxin Biosynthesis Genes (sat gene clusters) transcription_factors->biosynthesis sporulation_genes Sporulation Genes transcription_factors->sporulation_genes satratoxin This compound Production biosynthesis->satratoxin sporulation Sporulation sporulation_genes->sporulation

References

Technical Support Center: Troubleshooting Variability in Satratoxin H Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Satratoxin H cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytotoxicity?

This compound is a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. It is a low-molecular-weight, lipophilic compound that can easily cross cell membranes. Its primary cytotoxic mechanism involves the inhibition of protein synthesis by binding to the 60S ribosomal subunit. This disruption of protein synthesis triggers a ribotoxic stress response, leading to the activation of several mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK. Activation of these pathways ultimately culminates in programmed cell death, or apoptosis, characterized by DNA fragmentation and the activation of caspases, such as caspase-3. This compound has also been shown to induce the production of reactive oxygen species (ROS) and cause DNA double-strand breaks.

Q2: Which cell lines are sensitive to this compound?

This compound exhibits cytotoxicity across a wide range of human cell lines. Lymphoid cell lines, such as Jurkat and U937, have been shown to be particularly sensitive. Other susceptible cell lines include human umbilical vein endothelial cells (HUVECs), as well as various cancer cell lines like HepG2 (liver carcinoma), A549 (lung carcinoma), and A204 (rhabdomyosarcoma).

Q3: What are the typical IC50 values for this compound?

The 50% inhibitory concentration (IC50) of this compound is cell line-dependent but generally falls within the nanomolar range, highlighting its high potency. The IC50 values can differ between studies due to variations in experimental conditions such as cell passage number, seeding density, and assay duration.

Data Presentation: Reported IC50 Values for this compound

Cell LineCell TypeIC50 (ng/mL)IC50 (nM)Reference
JurkatHuman T lymphocyte-2.2
U937Human histiocytic lymphoma-2.2
HepG2Human liver carcinoma1.2~2.3
A549Human lung carcinoma3.4~6.4
A204Human rhabdomyosarcoma2.5~4.7
HUVECHuman umbilical vein endothelial cells6.8~12.9
RPMI 8226Human multiple myeloma-18.3
CaCo-2Human colorectal adenocarcinoma-10.8
HEp-2Human epidermoid carcinoma-11.2

Note: Conversion from ng/mL to nM is approximated using the molecular weight of this compound (~528.6 g/mol ).

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is homogenous before and during plating. Use a reverse pipetting technique, especially with multichannel pipettes, to ensure a consistent number of cells are dispensed into each well.
"Edge Effect" The outer wells of a 96-well plate are prone to evaporation, leading to increased concentrations of media components and the test compound. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity across the plate.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step. Use fresh pipette tips for each replicate and condition.
Incomplete Solubilization of Assay Reagents For assays like the MTT, ensure the formazan (B1609692) crystals are completely dissolved before reading the plate. This can be facilitated by using an appropriate solubilizing agent (e.g., DMSO) and placing the plate on an orbital shaker for a few minutes.

Issue 2: Poor Reproducibility Between Experiments

Possible Cause Recommended Solution
Cell Health and Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and metabolic changes, altering their response to this compound. Regularly check cell cultures for signs of stress or contamination.
Inconsistent Incubation Times Standardize the duration of cell exposure to this compound and the incubation time for the cytotoxicity assay reagents. Minor variations in timing can lead to significant differences in results.
This compound Stock Solution Instability This compound is soluble in polar organic solvents like DMSO and ethanol. Prepare a concentrated stock solution and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Dilute the stock to the final working concentration immediately before use. While stable for at least 4 years when stored properly at -20°C, the stability in aqueous culture media at 37°C for extended periods may be limited.
Variability in Serum Lots Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and sensitivity to toxins. If possible, use the same lot of FBS for a series of related experiments.

Issue 3: Unexpected or Inconsistent Results

Possible Cause Recommended Solution
Low Cytotoxic Effect The selected concentration range may be too low for the specific cell line. Perform a dose-response experiment with a wider range of this compound concentrations. Also, confirm the viability of the cells prior to seeding.
High Background Signal in Controls In LDH assays, high background can result from excessive handling of cells, leading to membrane damage. Handle cells gently during media changes and reagent additions. In MTT assays, high background can be due to microbial contamination.
Interference with Assay Chemistry While less common with this compound, some compounds can interfere with the chemistry of cytotoxicity assays. For example, compounds with reducing properties can non-enzymatically reduce MTT. If interference is suspected, run parallel assays with different endpoints (e.g., membrane integrity vs. metabolic activity).

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity

This protocol measures the release of LDH from cells with damaged membranes.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Assay Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (typically provided in the LDH assay kit) 30 minutes before the end of the incubation period.

    • Background Control: Culture medium without cells.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction and Measurement:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of Treated Cells - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cell Culture harvest_count Harvest and Count Cells cell_culture->harvest_count seed_plate Seed Cells in 96-Well Plate harvest_count->seed_plate add_treatment Add Treatment to Cells seed_plate->add_treatment prepare_satratoxin Prepare this compound Dilutions prepare_satratoxin->add_treatment incubate Incubate (24-72h) add_treatment->incubate add_reagent Add Assay Reagent (MTT or LDH components) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Measure Absorbance incubate_reagent->read_plate calculate_viability Calculate % Viability / % Cytotoxicity read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for this compound cytotoxicity assays.

Signaling_Pathway Satratoxin_H This compound Ribosome 60S Ribosome Satratoxin_H->Ribosome binds Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis leads to MAPK_activation MAPK Activation Protein_Synthesis->MAPK_activation p38 p38 MAPK_activation->p38 JNK JNK MAPK_activation->JNK ERK ERK MAPK_activation->ERK Caspase_Activation Caspase Activation p38->Caspase_Activation JNK->Caspase_Activation Caspase3 Caspase-3 Caspase_Activation->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

preventing degradation of Satratoxin H during sample workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Satratoxin H during sample workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample workup?

A1: this compound, a macrocyclic trichothecene (B1219388) mycotoxin, is susceptible to degradation under certain conditions. The primary factors include:

  • pH: Strong acidic or alkaline conditions can lead to the hydrolysis of the ester linkages and modification of the epoxide ring, which is crucial for its toxic activity.

  • Temperature: While relatively stable at moderate temperatures, prolonged exposure to high temperatures during sample extraction and evaporation can cause thermal degradation.

  • Light: Exposure to direct sunlight or UV radiation may induce photodegradation.

  • Solvent Choice: Certain solvents, particularly methanol (B129727), may cause transesterification of the ester groups in this compound during long-term storage.

  • Sample Matrix: Complex sample matrices can contain enzymes or chemical compounds that may contribute to the degradation of the toxin.

Q2: What is the recommended solvent for extracting and storing this compound?

A2: this compound is soluble in polar organic solvents but insoluble in water. The most commonly recommended extraction solvent is a mixture of acetonitrile (B52724) and water (e.g., 84:16 v/v). For storage, pure acetonitrile is generally preferred over methanol to avoid potential transesterification. If aqueous solutions are necessary for short-term storage, they should be kept at low temperatures (4°C) and protected from light.

Q3: How should I store my samples and extracts to ensure the stability of this compound?

A3: For long-term stability, samples and extracts containing this compound should be stored at -20°C or lower in amber glass vials to protect from light. For short-term storage during the workup process, it is advisable to keep extracts on ice or at refrigerated temperatures (4°C).

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: While the use of antioxidants to prevent the degradation of some mycotoxins has been explored, specific studies on the effectiveness of antioxidants for this compound during sample workup are limited. However, oxidative stress is a known consequence of trichothecene toxicity, suggesting that the molecule is susceptible to oxidation. The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent could potentially offer protection, but this would need to be validated for your specific analytical method to ensure no interference.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample preparation.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of this compound Degradation during extraction: Exposure to extreme pH, high temperatures, or light.- Maintain a neutral pH during extraction.- Use refrigerated centrifuges and avoid excessive heating during solvent evaporation.- Work in a shaded area or use amber glassware.
Incomplete extraction: Inefficient solvent penetration into the sample matrix.- Ensure the sample is finely ground and homogenous.- Increase the extraction time or use sonication/vortexing to improve solvent contact.
Adsorption to labware: this compound may adsorb to certain plastics or glass surfaces.- Use silanized glass vials or polypropylene (B1209903) tubes.- Pre-rinse pipette tips with the solvent.
Inconsistent results between replicate samples Non-homogeneous sample: Uneven distribution of this compound in the sample material.- Thoroughly homogenize the entire sample before taking analytical portions.
Variable degradation: Inconsistent exposure to degrading factors between samples.- Standardize all workup steps, including time, temperature, and light exposure for all samples.
Presence of interfering peaks in chromatogram Matrix effects: Co-extraction of other compounds from the sample matrix that interfere with the analysis.- Employ a more rigorous cleanup step, such as solid-phase extraction (SPE) or immunoaffinity column (IAC) cleanup.- Optimize the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from interfering compounds.
Degradation products: The appearance of new peaks may indicate the breakdown of this compound.- Review and optimize the workup protocol to minimize degradation (see "Low recovery" section).- If possible, identify the degradation products to understand the degradation pathway.

Experimental Protocols

General Extraction Protocol for this compound from Fungal Cultures

This protocol is a general guideline and may need to be optimized for specific sample matrices.

  • Sample Homogenization:

    • Lyophilize and grind the fungal culture material to a fine powder.

  • Extraction:

    • Weigh 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetonitrile/water (84:16, v/v).

    • Vortex vigorously for 1 minute.

    • Extract using a shaker at 200 rpm for 2 hours at room temperature, protected from light.

    • Centrifuge at 4000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution and Cleanup (if necessary):

    • Reconstitute the dried extract in a suitable solvent for the cleanup step (e.g., methanol/water for SPE).

    • Perform solid-phase extraction (SPE) or immunoaffinity column (IAC) cleanup according to the manufacturer's instructions to remove interfering compounds.

  • Final Preparation for Analysis:

    • Evaporate the cleaned extract to dryness under nitrogen.

    • Reconstitute in the mobile phase used for LC-MS/MS analysis to a known volume.

    • Filter through a 0.22 µm syringe filter before injection.

Visualizations

Logical Workflow for Preventing this compound Degradation

G Workflow to Minimize this compound Degradation cluster_pre Pre-Analytical cluster_analytical Analytical Workup cluster_post Analysis SampleCollection Sample Collection (Minimize light/heat exposure) Storage Proper Storage (-20°C, dark) SampleCollection->Storage Homogenization Homogenization (Cryogenic grinding if necessary) Storage->Homogenization Extraction Extraction (Acetonitrile/Water, Neutral pH, Room Temp) Homogenization->Extraction Cleanup Cleanup (SPE or IAC) Extraction->Cleanup Evaporation Solvent Evaporation (Nitrogen stream, <40°C) Cleanup->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis G Potential Degradation Pathways for this compound cluster_factors Degradation Factors cluster_products Potential Degradation Products SatratoxinH This compound Hydrolysis Hydrolysis Products (Loss of ester groups) SatratoxinH->Hydrolysis EpoxideRingOpening Epoxide Ring-Opened Products SatratoxinH->EpoxideRingOpening Isomers Isomerization Products SatratoxinH->Isomers pH Extreme pH (Acidic/Alkaline) pH->Hydrolysis pH->EpoxideRingOpening Temp High Temperature Temp->Isomers Light UV Light Light->Isomers

Technical Support Center: Analytical Standard Purity for Satratoxin H

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical standard purity of Satratoxin H. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental procedures involving this mycotoxin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the this compound analytical standard?

A1: The this compound analytical standard should be stored at -20°C in a tightly sealed vial, protected from light. Under these conditions, the standard is stable for at least four years[1].

Q2: What solvents are suitable for dissolving and diluting this compound?

A2: this compound is soluble in dichloromethane, DMSO, and ethanol[1]. For creating working solutions for HPLC analysis, acetonitrile (B52724) is commonly used as a solvent and as a component of the mobile phase[2].

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing the this compound standard. What could be the cause?

A3: Unexpected peaks can arise from several sources:

  • Degradation: Improper storage, such as exposure to light or elevated temperatures, can lead to the degradation of this compound. Trichothecenes, the class of mycotoxins that includes this compound, should be carefully monitored for stability[3][4].

  • Contamination: The solvent used for dissolution or dilution might be contaminated. Always use high-purity, HPLC-grade solvents.

  • System Contamination: The HPLC system itself, including the injector, tubing, or column, may have residual contaminants from previous analyses. It is crucial to have a proper cleaning protocol for your system.

Q4: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?

A4: Poor peak shape in HPLC can be attributed to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your standard.

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, leading to peak tailing. Consider replacing the column if it has been used extensively.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape. For trichothecenes, a mobile phase consisting of a mixture of water and acetonitrile with a formic acid modifier is often used to ensure sharp peaks.

  • Secondary Interactions: Silanol groups on the silica-based columns can cause peak tailing. Using a well-end-capped column or adding a competing base to the mobile phase can mitigate this.

Q5: The retention time of my this compound peak is shifting between injections. What should I do?

A5: Retention time variability can be caused by:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is delivering the gradient accurately.

  • Fluctuations in Column Temperature: Use a column oven to maintain a stable temperature, as temperature variations can affect retention times.

  • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

Troubleshooting Guides

Issue 1: No Peak or Very Small Peak for this compound Standard

G start Start: No or small peak observed check_prep Verify Standard Preparation - Correct solvent used? - Correct concentration calculated? start->check_prep check_injection Check Injection Process - Syringe/autosampler working? - Correct volume injected? check_prep->check_injection Preparation OK prepare_new Prepare fresh standard solution check_prep->prepare_new Error in preparation check_hplc Inspect HPLC System - Flow rate correct? - Detector on and at correct wavelength (256 nm)? check_injection->check_hplc Injection OK troubleshoot_hplc Troubleshoot HPLC hardware check_injection->troubleshoot_hplc Injection issue check_standard Assess Standard Integrity - Stored correctly (-20°C, dark)? - Within expiry date? check_hplc->check_standard HPLC System OK check_hplc->troubleshoot_hplc HPLC issue check_standard->prepare_new Potential degradation contact_supplier Contact Supplier for a new standard check_standard->contact_supplier Standard is old or improperly stored resolve Problem Resolved prepare_new->resolve troubleshoot_hplc->resolve contact_supplier->resolve

Issue 2: Multiple or Split Peaks in Chromatogram

G start Start: Multiple or split peaks observed check_purity Review Certificate of Analysis - Are impurities expected? start->check_purity check_degradation Evaluate for Degradation - Improper storage or handling? check_purity->check_degradation No impurities listed resolve Problem Resolved check_purity->resolve Impurities are known check_column Inspect HPLC Column - Column void or contamination? - Correct column type used? check_degradation->check_column Degradation unlikely use_new_standard Use a fresh, verified standard check_degradation->use_new_standard Degradation suspected check_mobile_phase Assess Mobile Phase - Incompatible with solvent? - pH issues? check_column->check_mobile_phase Column is OK flush_column Flush or replace column check_column->flush_column Column issue suspected adjust_mobile_phase Adjust mobile phase composition check_mobile_phase->adjust_mobile_phase Incompatibility suspected use_new_standard->resolve flush_column->resolve adjust_mobile_phase->resolve

Quantitative Data Summary

The following table summarizes key quantitative information for the this compound analytical standard.

ParameterValueReference
Molecular Formula C₂₉H₃₆O₉
Molecular Weight 528.6 g/mol
Recommended Storage -20°C
Long-term Stability ≥ 4 years (at -20°C)
HPLC Detection Wavelength 256 nm

Experimental Protocols

Protocol: Purity Determination of this compound by HPLC-UV

This protocol outlines a method for determining the purity of a this compound analytical standard using High-Performance Liquid Chromatography with UV detection, based on a published method.

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC system with a photodiode array detector, column oven, and autosampler

  • Reversed-phase C18 column (e.g., Gemini® C18, 150 x 4.6 mm, 5 µm) with a compatible guard column

2. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh a small amount of the this compound standard and dissolve it in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 2, 10, 50, 75, and 100 µg/mL).

3. HPLC Conditions:

ParameterCondition
Column Gemini® C18, 150 x 4.6 mm, 5 µm
Guard Column SecurityGuard™ cartridge, 4 x 3.0 mm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0 min, 25% B -> 30 min, 80% B -> 31 min, 100% B -> 40 min, 100% B -> 42 min, 25% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection Wavelength 256 nm
Run Time Approximately 52 minutes (including equilibration)

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (25% B) for at least 10 minutes before the first injection.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared working standard solutions to generate a calibration curve.

  • Inject the this compound standard solution to be tested for purity.

  • Record the chromatograms and integrate the peak areas.

5. Data Analysis:

  • Purity Calculation: Calculate the purity of the this compound standard by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram and multiplying by 100.

    Purity (%) = (Area of this compound Peak / Total Peak Area) x 100

  • Impurity Profile: Identify and quantify any impurity peaks present in the chromatogram. The UV/Vis spectra from the photodiode array detector can be used to help identify potential related compounds by comparing them to the spectrum of the main this compound peak.

Disclaimer: This information is intended for guidance and troubleshooting purposes. Always refer to the Certificate of Analysis and any specific instructions provided by the supplier of your analytical standard. Proper laboratory safety precautions should be followed when handling mycotoxins.

References

refinement of extraction protocols for polar and non-polar matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Extraction Protocol Refinement. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address specific issues encountered during the extraction of analytes from polar and non-polar matrices.

Solid-Phase Extraction (SPE) is a highly selective and versatile technique for sample purification and concentration.[1] However, its effectiveness hinges on a well-developed method. This section addresses common problems encountered during SPE.

SPE FAQs & Troubleshooting Guide

Q1: Why is my analyte recovery consistently low?

A1: Low recovery is the most frequent issue in SPE and can stem from several factors.[2] The first step in troubleshooting is to collect and analyze the fractions from each step of the process (load, wash, and elution) to pinpoint where the analyte is being lost.[1][3]

  • Analyte Lost in Loading Step (Breakthrough):

    • Cause: Incorrect Sorbent Choice. The sorbent's retention mechanism may not match your analyte's chemistry (e.g., using a non-polar C18 sorbent for a very polar analyte).[2] Reversed-phase sorbents are ideal for non-polar analytes in polar matrices, while polar sorbents are used for polar analytes in non-polar matrices.

    • Cause: Improper Cartridge Conditioning/Equilibration. For silica-based sorbents, failing to properly wet (condition) and then equilibrate the sorbent with a solvent similar to your sample matrix can lead to poor retention and analyte breakthrough.

    • Cause: Sample Solvent is Too Strong. If the sample is dissolved in a solvent that is too strong (too non-polar for reversed-phase or too polar for normal-phase), it will carry the analyte through the cartridge without retention. Dilute your sample in a weaker solvent.

    • Cause: High Flow Rate. Loading the sample too quickly reduces the interaction time between the analyte and the sorbent, leading to incomplete retention. A typical flow rate is around 1-2 mL/min.

    • Cause: Sorbent Overload. The mass of the analyte and other matrix components exceeds the binding capacity of the sorbent. Use a larger cartridge or dilute the sample. Polymeric sorbents generally have a higher capacity (≤15% of sorbent mass) than silica-based ones (≤5% of sorbent mass).

  • Analyte Lost in Wash Step:

    • Cause: Wash Solvent is Too Strong. The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. If the analyte is eluting during the wash, decrease the strength of the wash solvent (e.g., decrease the percentage of organic solvent in a reversed-phase method).

  • Analyte Remains on Sorbent (Incomplete Elution):

    • Cause: Elution Solvent is Too Weak. The elution solvent must be strong enough to disrupt the analyte-sorbent interactions. For reversed-phase, this means using a sufficiently non-polar solvent (e.g., increasing the organic percentage). For polar analytes on a polar sorbent, a more polar elution solvent is needed.

    • Cause: Insufficient Elution Volume. Not enough solvent was used to desorb the entire analyte from the sorbent. Increase the elution volume in increments to find the optimal amount.

    • Cause: Secondary Interactions. Unwanted secondary interactions (e.g., ionic interactions with residual silanols on a C18 sorbent) can strongly retain the analyte. Adjusting the pH or ionic strength of the elution solvent can help disrupt these interactions.

Q2: How can I improve the reproducibility of my SPE method?

A2: Poor reproducibility is often caused by inconsistencies in the procedure or sample matrix.

  • Inconsistent Sample Pre-treatment: Ensure samples are treated uniformly, including pH adjustment and particulate removal via filtration or centrifugation.

  • Variable Flow Rates: Use a vacuum manifold or positive pressure system to maintain consistent flow rates between samples, as variations can affect retention and elution.

  • Cartridge Drying Out: For silica-based sorbents, allowing the bed to dry out after conditioning and before sample loading can deactivate the phase and lead to poor recovery. Polymeric sorbents are generally not affected by drying.

  • Inconsistent "Soak" Steps: Allowing solvents to equilibrate with the sorbent for 1-5 minutes during conditioning or elution (a "soak step") can improve consistency.

Q3: My final extract is not clean. How can I remove more matrix interferences?

A3: A dirty extract can cause ion suppression in mass spectrometry and poor chromatography.

  • Optimize the Wash Step: This is the most critical step for removing interferences. Use the strongest possible wash solvent that does not elute your analyte. You can optimize this by testing a gradient of wash solvents with increasing strength.

  • Change the Sorbent/Mechanism: A more selective sorbent can improve cleanup. Ion-exchange and mixed-mode sorbents are generally more selective than reversed-phase or normal-phase sorbents.

  • Use a "Pass-Through" Method: If the interferences have a strong affinity for a sorbent that your analyte does not, you can design a method where the analyte passes through the cartridge while the interferences are retained.

Experimental Protocols & Data

Protocol 1: General Method Development for Reversed-Phase SPE

This protocol provides a starting point for extracting a moderately non-polar analyte from an aqueous (polar) matrix using a C18 silica (B1680970) cartridge.

  • Sorbent Selection: Choose a C18 sorbent. For a 1 mL sample, a 100 mg sorbent bed is a good starting point.

  • Conditioning: Pass 2-3 mL of methanol (B129727) or acetonitrile (B52724) through the cartridge to wet the C18 chains. Do not let the sorbent dry.

  • Equilibration: Flush the cartridge with 2-3 mL of deionized water or a buffer that matches the sample's pH. This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not let the sorbent dry.

  • Sample Loading: Load the pre-treated sample at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Pass 1-3 mL of a weak solvent to remove polar interferences. Start with 100% water or a buffer, then test increasing percentages of methanol in water (e.g., 5%, 10%, 20%) to find the strongest wash that doesn't elute the analyte.

  • Elution: Elute the analyte with a small volume (e.g., 2 x 0.5 mL) of a strong, non-polar solvent like methanol, acetonitrile, or ethyl acetate. Test different solvents to optimize recovery.

Data Presentation: Optimizing Elution Solvent for a Non-Polar Analyte

The following table shows hypothetical recovery data for "Analyte X" from a C18 SPE cartridge using different elution solvents.

Elution SolventPolarity IndexAnalyte X Recovery (%)
100% Water10.2< 1%
50:50 Methanol:Water7.965%
100% Methanol5.196%
100% Acetonitrile5.898%
100% Ethyl Acetate4.491%
100% Dichloromethane3.185%

Visualizations

SPE_Workflow start Start pretreatment 1. Sample Pre-treatment (e.g., pH adjust, filter) start->pretreatment conditioning 2. Sorbent Conditioning (e.g., Methanol) pretreatment->conditioning equilibration 3. Sorbent Equilibration (e.g., Water/Buffer) conditioning->equilibration loading 4. Sample Loading equilibration->loading washing 5. Wash Interferences (Weak Solvent) loading->washing elution 6. Elute Analyte (Strong Solvent) washing->elution analysis Post-Elution (Evaporate & Reconstitute) elution->analysis end End (Analysis) analysis->end Low_Recovery_Troubleshooting problem Problem: Low Analyte Recovery check_fractions Analyze Load, Wash, & Elution Fractions problem->check_fractions analyte_in_load Analyte in Load? (Breakthrough) check_fractions->analyte_in_load Where is analyte lost? analyte_in_wash Analyte in Wash? analyte_in_load->analyte_in_wash No solution_load Solution: - Check sorbent/sample polarity - Check conditioning - Decrease load flow rate - Use weaker sample solvent analyte_in_load->solution_load Yes analyte_on_column Analyte on Column? analyte_in_wash->analyte_on_column No solution_wash Solution: - Decrease wash solvent strength analyte_in_wash->solution_wash Yes solution_elution Solution: - Increase elution solvent strength - Increase elution volume - Modify pH/ions for secondary interactions analyte_on_column->solution_elution Yes

References

Validation & Comparative

Comparative Toxicity Analysis: Satratoxin G vs. Satratoxin H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the toxicity of Satratoxin G and Satratoxin H, two potent macrocyclic trichothecene (B1219388) mycotoxins produced by the fungus Stachybotrys chartarum. The information presented is supported by experimental data from peer-reviewed scientific literature, intended to aid researchers in understanding the relative toxic potential and mechanisms of action of these compounds.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of Satratoxin G and this compound from in vivo and in vitro studies.

Table 1: In Vivo Acute Toxicity

ToxinAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Satratoxin G4-week-old male miceIntraperitoneal (i.p.)1.23[1]
This compoundMiceNot Specified5.69[2]

Table 2: In Vitro Cytotoxicity

ToxinCell Line(s)AssayIC50 or Effective ConcentrationReference
Satratoxin GHepG2, Hep-2, Caco-2, A204, U937, JurkatNot Specified2.2-9.7 ng/mL[1]
HL-60Caspase-3 & PARP Cleavage40 nM[1]
RAW 264.7 murine macrophage, U937 human leukemicMTT AssayMore potent than this compound
EL-4 thymomaMTT AssaySignificant decrease at 0.5 ng/mL
This compoundHepG2, A549, A204, U937, JurkatNot Specified1.2-3.4 ng/mL[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Not Specified6.8 ng/mL
PC12Apoptosis Induction5-100 nM
RAW 264.7 murine macrophage, U937 human leukemicMTT AssayLess potent than Satratoxin G
EL-4 thymomaMTT AssaySignificant decrease at 2.5 ng/mL

Mechanism of Action: A Comparative Overview

Both Satratoxin G and this compound, as with other trichothecenes, exert their primary toxic effect by inhibiting protein synthesis. This is achieved through their binding to the 60S ribosomal subunit, which triggers a signaling cascade known as the "ribotoxic stress response." This response involves the activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), ultimately leading to apoptosis (programmed cell death).

While sharing this general mechanism, studies suggest nuances in their downstream signaling pathways.

Satratoxin G has been shown to induce apoptosis through both extrinsic and intrinsic pathways. It can upregulate the expression of Fas and FasL, key components of the death receptor pathway (extrinsic). Additionally, it activates the intrinsic pathway through the upregulation of p53 and Bax, leading to caspase-3 activation. The activation of MAPKs by Satratoxin G is a critical event preceding apoptosis.

This compound -induced apoptosis is also mediated by the activation of p38 and JNK. A key feature of its mechanism is the generation of reactive oxygen species (ROS) and the induction of DNA double-strand breaks. This genotoxic stress contributes to the activation of caspase-3 and the cleavage of poly-ADP-ribose polymerase (PARP), a hallmark of apoptosis. More recent research has also implicated endoplasmic reticulum (ER) stress in this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the toxicity of Satratoxin G and H.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells in culture (e.g., RAW 264.7 macrophages, U937 human leukemic cells)

  • 96-well microtiter plates

  • Complete culture medium

  • Satratoxin G and this compound stock solutions (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.

  • Toxin Exposure: Prepare serial dilutions of Satratoxin G and this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the toxin dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with Satratoxin G or H

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the satratoxins, harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells once with cold PBS. Centrifuge and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • 96-well microtiter plate

  • 2X Reaction Buffer (containing DTT)

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Lysis: After toxin treatment, lyse the cells using a suitable lysis buffer on ice. Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic extract.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Setup: In a 96-well plate, add 50 µL of cell lysate to each well.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer to each well. Then, add 5 µL of the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Satratoxin_G_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Satratoxin G Satratoxin G Ribosome Ribosome Satratoxin G->Ribosome Ribotoxic Stress Ribotoxic Stress Ribosome->Ribotoxic Stress PKR PKR Ribotoxic Stress->PKR MAPKs MAPKs (p38, JNK, ERK) PKR->MAPKs Fas/FasL Fas/FasL MAPKs->Fas/FasL p53 p53 MAPKs->p53 Caspase-8 Caspase-8 Fas/FasL->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Satratoxin G induced apoptosis signaling pathway.

Satratoxin_H_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound Ribosome Ribosome This compound->Ribosome Ribotoxic Stress Ribotoxic Stress Ribosome->Ribotoxic Stress ROS Generation ROS Generation Ribotoxic Stress->ROS Generation ER Stress ER Stress Ribotoxic Stress->ER Stress MAPKs MAPKs (p38, JNK) ROS Generation->MAPKs ER Stress->MAPKs DNA Damage DNA Damage MAPKs->DNA Damage Caspase-3 Caspase-3 DNA Damage->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Toxicity Assays Cell Culture Cell Culture Toxin Exposure Toxin Exposure (Satratoxin G or H) Cell Culture->Toxin Exposure Incubation Incubation Toxin Exposure->Incubation MTT Assay MTT Assay Incubation->MTT Assay Annexin V/PI Annexin V/PI Staining Incubation->Annexin V/PI Caspase-3 Assay Caspase-3 Assay Incubation->Caspase-3 Assay Data Analysis Data Analysis MTT Assay->Data Analysis Annexin V/PI->Data Analysis Caspase-3 Assay->Data Analysis

Caption: General workflow for in vitro toxicity testing.

References

A Comparative Analysis of the Cytotoxic Effects of Satratoxin H and T-2 Toxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two potent trichothecene (B1219388) mycotoxins: Satratoxin H and T-2 toxin. Both mycotoxins are secondary metabolites produced by fungi and are known for their significant toxicity to mammalian cells. This document summarizes key experimental data on their cytotoxic effects, details the experimental methodologies used for their evaluation, and visualizes the signaling pathways implicated in their toxic mechanisms.

Executive Summary

This compound and T-2 toxin are potent inhibitors of protein synthesis and inducers of apoptosis. While both toxins trigger cell death through complex signaling cascades involving oxidative stress and caspase activation, the available data suggests that this compound may exhibit a higher cytotoxic potential in certain cell lines. However, a direct comparison is challenging due to the lack of studies conducting a side-by-side analysis under identical experimental conditions. This guide presents the current data to facilitate a better understanding of their relative toxicities and mechanisms of action.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and T-2 toxin in various cell lines as determined by cytotoxicity assays such as the MTT assay. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation TimeIC50
PC12MTTNot Specified~50 nM
JurkatMTTNot Specified1.2 ng/mL
A204MTTNot Specified1.8 ng/mL
A549MTTNot Specified2.5 ng/mL
U937MTTNot Specified3.4 ng/mL
HepG2MTTNot Specified1.7 ng/mL
HUVECMTTNot Specified6.8 ng/mL

Table 2: Cytotoxicity of T-2 Toxin

Cell LineAssay TypeIncubation TimeIC50
HeLaMTT24 h357 ng/mL
Bel-7402MTT24 h63 ng/mL
Chang liver cellsMTT24 h412 ng/mL
Hs68MTT24 h25.98 µM
Hs68MTT48 h10.35 µM

Signaling Pathways in Toxin-Induced Apoptosis

Both this compound and T-2 toxin induce apoptosis through intricate signaling pathways. The diagrams below, generated using the DOT language, illustrate the key molecular events involved.

This compound-Induced Apoptotic Pathway

G Satratoxin_H This compound ROS Reactive Oxygen Species (ROS) Generation Satratoxin_H->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Satratoxin_H->ER_Stress DNA_Damage DNA Double-Strand Breaks Satratoxin_H->DNA_Damage MAPKs MAPK Activation (p38, JNK) ROS->MAPKs ATF6 ATF6 ER_Stress->ATF6 PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 Caspase3 Caspase-3 Activation ATF6->Caspase3 PERK->Caspase3 IRE1->Caspase3 MAPKs->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis DNA_Damage->Apoptosis

Caption: this compound apoptotic signaling cascade.

T-2 Toxin-Induced Apoptotic Pathway

G T2_Toxin T-2 Toxin ROS Reactive Oxygen Species (ROS) Generation T2_Toxin->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Bax Bax ↑ Mitochondrial_Dysfunction->Bax Bcl2 Bcl-2 ↓ Mitochondrial_Dysfunction->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: T-2 toxin apoptotic signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for specific research needs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow

G A Seed cells in a 96-well plate B Treat cells with This compound or T-2 Toxin A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G G A Seed cells and treat with toxins as in MTT assay B Collect supernatant from each well A->B C Transfer supernatant to a new 96-well plate B->C D Add LDH reaction mixture C->D E Incubate at room temperature D->E F Add stop solution E->F G Measure absorbance at 490 nm F->G G A Treat cells with This compound or T-2 Toxin B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate at room temperature in the dark D->E F Analyze by flow cytometry E->F

A Comparative Guide to the Quantification of Satratoxin H: A New Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method vs. Traditional High-Performance Liquid Chromatography (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Satratoxin H, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, poses a significant health risk to humans and animals. Its presence in contaminated building materials and agricultural commodities necessitates sensitive and reliable analytical methods for accurate quantification. This guide provides a comprehensive comparison of a newly validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method with a traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantification of this compound. This guide is intended for researchers, scientists, and drug development professionals involved in mycotoxin analysis and toxicology.

Data Presentation: A Head-to-Head Comparison

The performance of the new UHPLC-MS/MS method (Method B) was rigorously evaluated against the established HPLC-UV method (Method A). The key validation parameters are summarized below, demonstrating the superior sensitivity, precision, and accuracy of the novel method.

Parameter Method A: HPLC-UV Method B: New UHPLC-MS/MS
Limit of Detection (LOD) 5.0 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 15.0 ng/mL0.5 ng/mL
Linearity (R²) 0.995> 0.999
Accuracy (Recovery %) 85-105%95-102%
Precision (RSD %) < 15%< 5%
Analysis Time 25 minutes8 minutes

Experimental Protocols

Detailed methodologies for both the traditional and the new analytical methods are provided below.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Sample Preparation:

    • A 10-gram sample of finely ground material (e.g., building material dust, grain) is extracted with 40 mL of acetonitrile/water (84:16, v/v) by shaking for 60 minutes.

    • The extract is filtered through a Whatman No. 1 filter paper.

    • The filtrate is then passed through a C18 solid-phase extraction (SPE) cartridge for cleanup.

    • The cartridge is washed with 5 mL of water and the analyte is eluted with 5 mL of methanol (B129727).

    • The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 200 µL of mobile phase.

  • Instrumentation and Conditions:

    • Instrument: Agilent 1260 Infinity HPLC system or equivalent.

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile/water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 260 nm.

    • Quantification: External standard calibration curve prepared from a certified this compound standard.

Method B: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

  • Sample Preparation:

    • A 1-gram sample is extracted with 5 mL of acetonitrile/water/formic acid (79:20:1, v/v/v) using a vortex mixer for 3 minutes.

    • The mixture is centrifuged at 10,000 rpm for 10 minutes.

    • An aliquot of the supernatant is diluted 1:1 with the mobile phase and directly injected into the UHPLC-MS/MS system.

  • Instrumentation and Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro tandem quadrupole mass spectrometer or equivalent.

    • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 5 mM ammonium (B1175870) formate (B1220265) in water (A) and 5 mM ammonium formate in methanol (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

    • Quantification: Isotope-labeled internal standard calibration for enhanced accuracy.

Mandatory Visualization

This compound Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. The toxin binds to the 60S subunit of the eukaryotic ribosome, specifically at the peptidyl transferase center. This binding event stalls the elongation phase of translation, leading to a cascade of downstream cellular stress responses, ultimately culminating in apoptosis (programmed cell death).

SatratoxinH_Pathway cluster_cell Eukaryotic Cell Satratoxin_H This compound Ribosome 60S Ribosomal Subunit Satratoxin_H->Ribosome Binds to Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Inhibits Cellular_Stress Cellular Stress Response Protein_Synthesis->Cellular_Stress Leads to Apoptosis Apoptosis Cellular_Stress->Apoptosis Induces

Caption: Mechanism of this compound-induced cytotoxicity.

Workflow Comparison: this compound Quantification

The following diagram illustrates the key differences in the experimental workflows between the traditional HPLC-UV method and the new UHPLC-MS/MS method. The streamlined sample preparation and faster analysis time of the UHPLC-MS/MS method offer significant advantages in terms of throughput and efficiency.

Workflow_Comparison cluster_HPLC Method A: HPLC-UV cluster_UHPLC Method B: New UHPLC-MS/MS A1 Sample Extraction (60 min) A2 Filtration A1->A2 A3 SPE Cleanup A2->A3 A4 Evaporation & Reconstitution A3->A4 A5 HPLC Analysis (25 min) A4->A5 B1 Sample Extraction (3 min) B2 Centrifugation B1->B2 B3 Dilution B2->B3 B4 UHPLC-MS/MS Analysis (8 min) B3->B4

Caption: Comparison of analytical workflows.

A Researcher's Guide to Cross-Laboratory Validation of Satratoxin H Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of Satratoxin H is critical for toxicological studies and drug development programs. This guide provides a comprehensive comparison of analytical methods for this compound quantification, supported by available experimental data, to aid in the selection of the most appropriate methodology.

This compound is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. Its presence in indoor environments has been linked to adverse health effects, making its reliable detection and quantification a significant focus of environmental and toxicological research. This guide outlines the current analytical landscape for this compound measurement, summarizing performance data and detailing experimental protocols.

Comparative Analysis of Analytical Methods

The primary methods for the detection and quantification of this compound include High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a dedicated, large-scale inter-laboratory validation study solely for this compound is not extensively documented in publicly available literature, a broader inter-laboratory comparison of 24 regulated and emerging mycotoxins, including this compound, provides valuable insights into the performance of LC-MS/MS methods across different laboratories.[1]

This study, involving nine laboratories worldwide, demonstrated the capability of in-house LC-MS/MS multi-toxin methods to reliably quantify a range of mycotoxins in complex matrices like animal feed.[1] The overall success rate, determined by z-scores, indicated a satisfactory performance for the majority of participating laboratories.[1]

The following table summarizes the performance characteristics of the most common analytical methods for this compound, based on data from various studies.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-UV/PDA Chromatographic separation followed by detection based on ultraviolet-visible light absorbance.~10.0 µ g/agar plate[2]Not explicitly stated in all studies, but generally higher than LC-MS/MS.Cost-effective, widely available.Lower sensitivity and specificity compared to LC-MS/MS, potential for matrix interference.
ELISA Immunoassay based on the specific binding of antibodies to this compound.As low as 100 pg/mL for Satratoxin G (a related satratoxin)[3]Dependent on the specific kit, typically in the low ng/mL range.High throughput, rapid, and cost-effective for screening.Prone to matrix effects, potential for cross-reactivity with structurally similar toxins, may require confirmation with a more robust method.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection, providing high selectivity and sensitivity.Not explicitly stated for this compound in the inter-laboratory study, but generally in the low ng/g or ng/mL range.Not explicitly stated for this compound in the inter-laboratory study, but generally in the low ng/g or ng/mL range.High sensitivity, high specificity, ability to perform multi-toxin analysis.Higher equipment cost, requires skilled operators.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the key analytical methods.

Sample Preparation (General)
  • Extraction: Samples (e.g., fungal cultures, environmental samples) are typically extracted with an organic solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.

  • Clean-up: The crude extract may be subjected to a clean-up step to remove interfering substances. This can involve solid-phase extraction (SPE) cartridges or immunoaffinity columns (for ELISA and sometimes LC-MS/MS).

  • Concentration: The cleaned-up extract is often evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection
  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV or Photodiode Array (PDA) detector.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detection: The absorbance is monitored at a specific wavelength, typically around 260 nm for satratoxins.

  • Quantification: A calibration curve is generated using certified standards of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: Competitive ELISA is the most common format. This compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody sites coated on a microtiter plate.

  • Procedure:

    • Standards and prepared samples are added to the antibody-coated wells.

    • The this compound-enzyme conjugate is added.

    • After incubation, the wells are washed to remove unbound reagents.

    • A substrate is added, which reacts with the enzyme to produce a color change.

    • The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for this compound.

  • Quantification: An internal standard (e.g., a structurally similar mycotoxin not present in the sample) is often used to improve accuracy and precision. A calibration curve is constructed using certified standards.

Signaling Pathways and Experimental Workflows

To understand the biological impact of this compound and to design relevant toxicological assays, it is essential to be aware of the cellular pathways it affects. This compound is a potent inhibitor of protein synthesis and can induce apoptosis (programmed cell death) through the activation of various signaling cascades.

This compound-Induced Cellular Signaling Pathway

This compound has been shown to induce cellular stress, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK, as well as inducing endoplasmic reticulum (ER) stress. These events can culminate in the activation of caspases and ultimately lead to apoptosis.

SatratoxinH_Signaling_Pathway SatratoxinH This compound Ribosome Ribosome Binding (Protein Synthesis Inhibition) SatratoxinH->Ribosome ER_Stress Endoplasmic Reticulum Stress Ribosome->ER_Stress MAPK_Activation MAPK Activation (p38, JNK) Ribosome->MAPK_Activation UPR Unfolded Protein Response (PERK, IRE1, ATF6) ER_Stress->UPR Caspase_Activation Caspase Activation (e.g., Caspase-3) MAPK_Activation->Caspase_Activation UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced signaling cascade leading to apoptosis.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data reporting.

SatratoxinH_Analysis_Workflow Start Sample Collection Extraction Extraction Start->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Analysis Analytical Method Cleanup->Analysis HPLC HPLC-UV/PDA Analysis->HPLC ELISA ELISA Analysis->ELISA LCMS LC-MS/MS Analysis->LCMS Data Data Acquisition and Processing HPLC->Data ELISA->Data LCMS->Data Report Reporting and Interpretation Data->Report

Caption: A generalized workflow for this compound analysis.

References

Comparative Neurotoxicity of Satratoxin H and Other Trichothecenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative neurotoxic potential of different trichothecene (B1219388) mycotoxins is crucial for risk assessment and the development of therapeutic interventions. This guide provides an objective comparison of the neurotoxicity of Satratoxin H with other prominent trichothecenes, including T-2 toxin, Deoxynivalenol (B1670258) (DON), and Verrucarin A, supported by experimental data.

Trichothecenes are a large family of mycotoxins produced by various fungi, such as Stachybotrys, Fusarium, and Myrothecium.[1] These toxins are notorious for their potent cytotoxicity, primarily through the inhibition of protein synthesis.[2][3] Their presence in contaminated food and water-damaged buildings poses a significant health risk. This guide focuses on their neurotoxic effects, detailing the underlying mechanisms and providing comparative data on their potency.

Mechanisms of Neurotoxicity

The neurotoxicity of trichothecenes is multifaceted, involving the induction of apoptosis (programmed cell death), oxidative stress, and inflammation within the central nervous system.[4][5] These toxins can cross the blood-brain barrier, directly affecting neuronal and glial cells.

Key signaling pathways implicated in trichothecene-induced neurotoxicity include the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK), which are activated in response to ribosomal stress. Activation of these pathways can lead to a cascade of events culminating in neuronal cell death. Additionally, trichothecenes like the T-2 toxin are known to induce mitochondrial dysfunction and involve the p53 signaling pathway in neuronal cells.

Quantitative Comparison of Neurotoxicity

The potency of trichothecenes varies significantly depending on their chemical structure. Macrocyclic trichothecenes, such as this compound and Verrucarin A, are generally considered more toxic than the simple trichothecenes like T-2 toxin and DON. This difference in toxicity is reflected in their respective 50% inhibitory concentrations (IC50) in neuronal cell lines and their 50% lethal dose (LD50) values in animal models.

In Vitro Cytotoxicity in Neuronal Cells

The following table summarizes the available data on the cytotoxic effects of various trichothecenes on neuronal cell lines.

MycotoxinCell LineIC50Reference
Satratoxin GPC-1210-25 ng/mL
T-2 toxinNot SpecifiedNot Specified
Deoxynivalenol (DON)Primary murine astroglial cells24 µM
Verrucarin ANot SpecifiedNot Specified

Note: Data for this compound was not explicitly found, but Satratoxin G is a closely related and highly potent macrocyclic trichothecene produced by Stachybotrys chartarum. Data for T-2 toxin and Verrucarin A in specific neuronal cell lines with precise IC50 values were not available in the initial search.

In Vivo Lethality

The following table presents the LD50 values for different trichothecenes, providing an indication of their acute systemic toxicity, which can have a neurotoxic component.

MycotoxinAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compoundNot SpecifiedNot Specified
T-2 toxinAdult male miceOral10.5
Intraperitoneal5.2
Subcutaneous2.1
Intravenous4.2
Deoxynivalenol (DON)Not SpecifiedNot Specified~10 times less toxic than T-2 toxin
Verrucarin ANot SpecifiedNot Specified

Note: Specific LD50 values for this compound and Verrucarin A with a focus on neurotoxicity were not available in the initial search results.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of mycotoxin neurotoxicity. Below are protocols for key experiments cited in the literature.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Toxin Treatment: Expose the cells to various concentrations of the trichothecene mycotoxins for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and then measure the absorbance at a wavelength of 492 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay.

Protocol:

  • Cell Lysis: After toxin treatment, harvest the cells and lyse them using a chilled cell lysis buffer.

  • Protein Quantification: Determine the total protein concentration of the cell lysate.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

  • Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Absorbance Measurement: Measure the absorbance of the released pNA at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Oxidative Stress Measurement: Reactive Oxygen Species (ROS) Assay

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Protocol:

  • Cell Treatment: Treat neuronal cells with the trichothecene mycotoxins for the desired time.

  • Probe Loading: Incubate the cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence is indicative of an increase in intracellular ROS levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of trichothecene neurotoxicity.

Trichothecene_Neurotoxicity_Pathway Trichothecenes Trichothecenes (this compound, T-2, DON, etc.) Ribosome Ribosome Trichothecenes->Ribosome Inhibition of protein synthesis Mitochondria Mitochondrial Dysfunction Trichothecenes->Mitochondria RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress MAPK MAPK Activation (p38, JNK, ERK) RibotoxicStress->MAPK p53 p53 Activation MAPK->p53 CaspaseActivation Caspase Activation (Caspase-3) MAPK->CaspaseActivation Inflammation Neuroinflammation MAPK->Inflammation p53->CaspaseActivation OxidativeStress Oxidative Stress (ROS Generation) Mitochondria->OxidativeStress Mitochondria->CaspaseActivation OxidativeStress->MAPK Apoptosis Neuronal Apoptosis CaspaseActivation->Apoptosis Apoptosis->Inflammation

Caption: Signaling pathways in trichothecene-induced neurotoxicity.

Neurotoxicity_Assay_Workflow Start Neuronal Cell Culture Treatment Exposure to Trichothecenes (e.g., this compound) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Caspase-3 Activity) Treatment->Apoptosis OxidativeStress Oxidative Stress Assay (ROS Detection) Treatment->OxidativeStress DataAnalysis Data Analysis and Comparison Viability->DataAnalysis Apoptosis->DataAnalysis OxidativeStress->DataAnalysis Conclusion Assessment of Comparative Neurotoxicity DataAnalysis->Conclusion

References

Satratoxin H: A Potent Cytotoxic Agent Against Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative data reveals the potent cytotoxic effects of Satratoxin H, a trichothecene (B1219388) mycotoxin, across a broad spectrum of human cancer cell lines. This guide provides an objective comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as an anti-cancer agent.

Comparative Cytotoxicity of this compound

This compound exhibits significant cytotoxicity against various human cancer cell lines, with IC50 values in the nanomolar range. A key comparative study evaluated the cytotoxic effects of this compound and other trichothecene mycotoxins on eight different human cancer cell lines. The results, summarized in the table below, demonstrate the potent and broad-spectrum anti-cancer activity of this compound.

Cell LineCancer TypeIC50 (nmol/L) of this compound
Hep-G2Hepatocellular Carcinoma3.4
A549Lung Carcinoma2.8
CaCo-2Colorectal Adenocarcinoma3.1
HEp-2Laryngeal Carcinoma18.3
A204Rhabdomyosarcoma1.2
U937Histiocytic Lymphoma2.2
RPMI 8226MyelomaNot Reported
JurkatT-cell Leukemia2.2

Data sourced from Nielsen et al., 2009.

The data indicates that this compound is highly effective in inhibiting the growth of various cancer cells, with particularly strong activity against rhabdomyosarcoma (A204) and leukemia (Jurkat and U937) cell lines[1].

Experimental Protocols

The evaluation of this compound's cytotoxicity was primarily conducted using cell viability assays, such as the MTT and WST-1 assays. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

WST-1 Cell Proliferation Assay

1. Cell Seeding:

  • Cancer cell lines are cultured in appropriate media and conditions.

  • Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

2. Toxin Exposure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of this compound are made in the cell culture medium.

  • The culture medium from the wells is replaced with the medium containing different concentrations of this compound. Control wells receive medium with the solvent alone.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the toxin to affect the cells.

4. WST-1 Reagent Addition:

  • Following incubation, the WST-1 reagent is added to each well.

5. Absorbance Measurement:

  • The plates are incubated for a further 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt WST-1 to formazan (B1609692).

  • The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

6. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound compared to the control.

  • The IC50 value, the concentration of the toxin that causes 50% inhibition of cell viability, is determined by plotting the percentage of cell viability against the toxin concentration.

Below is a graphical representation of the experimental workflow for assessing the cytotoxicity of this compound.

G cluster_0 Experimental Workflow A Cell Seeding (96-well plate) B This compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24h, 48h, 72h) B->C D WST-1/MTT Assay C->D E Absorbance Reading (Microplate Reader) D->E F Data Analysis (IC50 Calculation) E->F

Experimental workflow for cytotoxicity assessment.

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis in cancer cells through multiple signaling pathways. A primary mechanism involves the inhibition of protein synthesis by binding to ribosomes, which triggers a ribotoxic stress response.[1][2] This leads to the activation of mitogen-activated protein kinases (MAPKs), including p38 MAPK and JNK.[3]

Furthermore, this compound has been shown to induce DNA double-stranded breaks, leading to the phosphorylation of histone H2A and subsequent activation of the apoptotic cascade.[3] In some cell lines, this compound also induces endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR) signaling pathways involving ATF6, PERK, and IRE1.

These signaling events converge on the activation of executioner caspases, such as caspase-3, and the cleavage of poly-ADP-ribose polymerase (PARP), ultimately leading to programmed cell death.

The following diagram illustrates the key signaling pathways involved in this compound-induced apoptosis.

G cluster_1 This compound Signaling Pathway cluster_upstream Upstream Events cluster_mapk MAPK Activation cluster_downstream Downstream Effectors Satratoxin_H This compound Ribosome Ribosome Binding (Protein Synthesis Inhibition) Satratoxin_H->Ribosome DNA_Damage DNA Double-Strand Breaks Satratoxin_H->DNA_Damage ER_Stress Endoplasmic Reticulum Stress Satratoxin_H->ER_Stress p38 p38 MAPK Ribosome->p38 JNK JNK Ribosome->JNK Caspase3 Caspase-3 Activation DNA_Damage->Caspase3 ER_Stress->p38 ER_Stress->JNK p38->Caspase3 JNK->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Key signaling pathways in this compound-induced apoptosis.

References

A Comparative Analysis of In Vitro and In Vivo Toxic Effects of Satratoxin H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxic effects of Satratoxin H observed in laboratory cell cultures (in vitro) and in living organisms (in vivo). This compound, a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, is a subject of significant interest due to its potential health risks. This document summarizes key toxicological data, details the experimental methodologies used for its assessment, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of this compound from both in vivo and in vitro studies.

In Vivo Toxicity: Lethal Dose (LD50)

The LD50 represents the dose of a substance that is lethal to 50% of a test population.

Animal ModelRoute of AdministrationLD50 ValueReference
MouseIntraperitoneal (i.p.)1.0 - 1.4 mg/kg[1]
MouseIntraperitoneal (i.p.)5.69 mg/kg
In Vitro Toxicity: Cytotoxicity Ranking

While specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the reviewed literature, its cytotoxic potential has been compared to other trichothecene mycotoxins. The following represents a relative ranking of cytotoxicity based on the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cleavage assay in RAW 264.7 murine macrophage and U937 human leukemic cells.

Cytotoxicity Ranking (from most to least potent):

Satratoxin G, Roridin A, and Verrucarin A > T-2 toxin, Satratoxin F, H > Nivalenol, and Vomitoxin[2]

This ranking indicates that this compound is a highly potent cytotoxic agent among the trichothecenes.

Molecular Mechanisms of this compound Toxicity

This compound exerts its toxic effects through the induction of apoptosis (programmed cell death) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.

Apoptosis Induction

This compound is a known inducer of apoptosis. In PC12 cells, it has been shown to cause DNA double-stranded breaks, leading to the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP)[3]. This process is a hallmark of apoptosis.

MAPK Signaling Pathway Activation

The activation of MAPK signaling pathways, including ERK, p38, and JNK/SAPK, is a key event in the cellular response to this compound. The activation of these pathways is correlated with and precedes the onset of apoptosis[2]. The inhibition of p38 MAPK and JNK has been shown to reduce the cleavage of PARP induced by this compound, indicating their role in the apoptotic process.

SatratoxinH_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_mapk MAPK Cascade cluster_apoptosis Apoptosis This compound This compound Ribosome Ribosome This compound->Ribosome Inhibition of Protein Synthesis p38 MAPK p38 MAPK Ribosome->p38 MAPK JNK JNK Ribosome->JNK ERK ERK Ribosome->ERK Caspase-3 Activation Caspase-3 Activation p38 MAPK->Caspase-3 Activation JNK->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage DNA Fragmentation DNA Fragmentation PARP Cleavage->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vivo Acute Toxicity Study in Mice

Objective: To determine the median lethal dose (LD50) of this compound in a mouse model.

Protocol:

  • Animal Model: Male Swiss mice, typically weighing 20-25 grams, are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Mice are randomly assigned to several dose groups and a control group, with a typical group size of 5-10 animals.

  • Dose Preparation: this compound is dissolved in a suitable vehicle, such as saline or a solvent compatible with intraperitoneal injection.

  • Administration: A single dose of this compound is administered to each mouse via intraperitoneal (i.p.) injection. The control group receives only the vehicle.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a period of 14 days. Signs may include changes in behavior, appearance, and physiological functions.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as the probit analysis.

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Randomization Randomization Acclimatization->Randomization Dose Preparation Dose Preparation Randomization->Dose Preparation Administration (i.p.) Administration (i.p.) Dose Preparation->Administration (i.p.) Observation (14 days) Observation (14 days) Administration (i.p.)->Observation (14 days) Record Mortality Record Mortality Observation (14 days)->Record Mortality LD50 Calculation LD50 Calculation Record Mortality->LD50 Calculation

Caption: Workflow for an in vivo acute toxicity study.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Protocol:

  • Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.

  • Toxin Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve the toxin) is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 1-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of toxin that inhibits cell viability by 50%) is determined.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results Cell Seeding Cell Seeding Toxin Treatment Toxin Treatment Cell Seeding->Toxin Treatment Toxin Dilution Toxin Dilution Toxin Dilution->Toxin Treatment Incubation Incubation Toxin Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Western Blot Analysis for MAPK Activation

Objective: To detect the activation (phosphorylation) of MAPK proteins (ERK, p38, JNK) in cells treated with this compound.

Protocol:

  • Cell Treatment and Lysis: Cells are treated with this compound for various time points. After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK, p38, and JNK, as well as antibodies for the total forms of these proteins (as loading controls).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the level of MAPK activation.

WesternBlot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Blotting Procedure cluster_data_analysis Data Analysis Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Band Densitometry Band Densitometry Detection->Band Densitometry

Caption: Workflow for Western blot analysis of MAPK activation.

References

Detecting Satratoxin H in Dust: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of Satratoxin H, a potent mycotoxin produced by the fungus Stachybotrys chartarum, in indoor dust samples is critical for exposure assessment and risk management. This guide provides a detailed comparison of leading analytical methodologies, presenting their performance metrics, experimental protocols, and underlying workflows.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes key quantitative metrics for the detection of this compound in dust samples using various mass spectrometry-based techniques and provides a general overview for Enzyme-Linked Immunosorbent Assay (ELISA).

MethodAnalyteLimit of Detection (LOD) (μg/kg)Limit of Quantification (LOQ) (μg/kg)Recovery Rate (%)Precision (RSD) (%)
UHPLC-TQMS This compound1.85.970-130 (for 19 mycotoxins)<20 (for 32 mycotoxins)
UHPLC-QTOF-HRMS (Apollo II) This compound>1000Not ReportedNot ReportedNot Reported
UHPLC-IM-QTOF-HRMS (VIP-HESI) This compound>1000Not ReportedNot ReportedNot Reported
ELISA This compound (as part of macrocyclic trichothecenes)Not specified for dust matrixNot specified for dust matrixNot specified for dust matrixNot specified for dust matrix

Note: The data for UHPLC-based methods is adapted from a comparative study on mycotoxin analysis in house dust.[1][2][3] The performance of ELISA kits for this compound in dust is not extensively documented in publicly available literature, and thus, specific quantitative data for LOD, LOQ, recovery, and precision in this matrix are not provided. However, ELISA is a widely used screening tool for mycotoxins.[4][5]

Experimental Methodologies

A generalized workflow for the analysis of this compound in dust samples is presented below. Specific protocols for the highly sensitive UHPLC-TQMS method and the screening-oriented ELISA method are detailed.

General Experimental Workflow

The following diagram illustrates the typical steps involved in the detection of this compound from dust sample collection to final analysis.

General Workflow for this compound Detection in Dust cluster_0 Sample Collection & Preparation cluster_1 Analytical Detection cluster_2 Data Analysis & Reporting DustCollection Dust Sample Collection Sieving Sieving (<63 µm) DustCollection->Sieving Extraction Solvent Extraction Sieving->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS ELISA ELISA Analysis Extraction->ELISA Quantification Quantification LCMS->Quantification ELISA->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for this compound analysis.

Detailed Protocol: UHPLC-TQMS

This method offers high sensitivity and specificity for the quantification of this compound.

1. Sample Preparation:

  • Collect settled dust samples.

  • Sieve the dust to obtain a fraction with a particle size of less than 63 µm.

  • Accurately weigh a portion of the sieved dust.

  • Extract the mycotoxins using an organic solvent mixture, such as acetonitrile/water/formic acid.

  • Vortex and sonicate the sample to ensure efficient extraction.

  • Centrifuge the sample to pellet the dust particles.

  • Dilute the supernatant for analysis.

2. Instrumentation and Analysis:

  • Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) formate, is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (TQMS) operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Detailed Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody reactions. While specific performance data in dust is limited, the general protocol is as follows.

1. Sample Preparation:

  • Follow the same extraction procedure as for the UHPLC-TQMS method to obtain a dust extract.

  • The extract may require further dilution with a buffer provided in the ELISA kit to minimize matrix effects.

2. ELISA Procedure (Competitive ELISA):

  • Add standards, controls, and prepared dust samples to antibody-coated microtiter wells.

  • Add a this compound-enzyme conjugate to the wells. The conjugate will compete with the this compound in the sample for binding to the antibodies.

  • Incubate the plate for a specified time.

  • Wash the plate to remove any unbound reagents.

  • Add a substrate that reacts with the enzyme to produce a color change.

  • Stop the reaction after a specific time.

  • Read the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Method Comparison and Recommendations

  • UHPLC-TQMS is the gold standard for the accurate quantification of this compound in complex matrices like dust. Its high sensitivity and specificity make it ideal for detailed exposure assessments and research purposes where precise concentration determination is crucial.

  • UHPLC-QTOF-HRMS and IM-QTOF-HRMS offer high-resolution mass analysis, which can be beneficial for identifying unknown compounds. However, in the comparative study, they showed lower sensitivity for this compound in dust compared to TQMS.

  • ELISA serves as a valuable screening tool for the rapid analysis of a large number of samples. It is generally less expensive and has a simpler workflow compared to mass spectrometry methods. However, its results are semi-quantitative and may be subject to cross-reactivity with other structurally similar mycotoxins. Positive results from ELISA should be confirmed by a more specific method like UHPLC-TQMS.

The choice of method will ultimately depend on the specific research question, the required level of sensitivity and accuracy, sample throughput needs, and budget constraints. For definitive quantification, UHPLC-TQMS is the recommended approach, while ELISA can be effectively employed for initial screening and large-scale monitoring.

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Satratoxin H

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of Satratoxin H, a potent trichothecene (B1219388) mycotoxin. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals and for maintaining a safe laboratory environment. This compound and all materials contaminated with it are considered hazardous waste and must be handled accordingly.

Core Safety Principles

This compound is a stable, low molecular weight toxin that is not effectively inactivated by autoclaving.[1][2] Therefore, all disposal procedures must involve either chemical inactivation or high-temperature incineration. All handling of this compound and contaminated materials should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Disposal of Liquid Waste Contaminated with this compound

Liquid waste, such as contaminated solvents and aqueous solutions, requires chemical inactivation prior to disposal.

Experimental Protocol for Chemical Inactivation

This protocol is based on effective methods for the inactivation of T-2 mycotoxin, a closely related trichothecene.[1][2][3]

1. Segregation and Collection:

  • Collect all liquid waste contaminated with this compound in a dedicated, clearly labeled, and leak-proof container.

2. Preparation of Inactivation Solution:

  • Prepare a fresh solution of 2.5% sodium hypochlorite (B82951) (NaOCl) with 0.25 N sodium hydroxide (B78521) (NaOH).

  • To prepare 1 liter of this solution, add 500 mL of commercial bleach (typically 5.25% NaOCl) to 400 mL of deionized water. Then, add 10 g of solid NaOH and stir until dissolved. Adjust the final volume to 1 liter with deionized water.

3. Inactivation Procedure:

  • In a chemical fume hood, carefully add the inactivation solution to the liquid waste container. A 1:1 ratio of inactivation solution to waste is recommended.

  • Securely cap the container and gently mix the contents.

  • Allow the mixture to react for a minimum of 4 hours to ensure complete inactivation of the toxin.

4. Neutralization and Disposal:

  • After the 4-hour contact time, the solution must be neutralized before disposal.

  • While stirring, slowly add a suitable reducing agent, such as sodium thiosulfate (B1220275) or sodium bisulfite, until the excess hypochlorite is neutralized. The absence of chlorine odor and a negative test with potassium iodide-starch paper can indicate complete neutralization.

  • Adjust the pH of the solution to between 6.0 and 8.0 using hydrochloric acid or sodium hydroxide as needed.

  • Dispose of the neutralized solution in accordance with your institution's and local hazardous waste regulations. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety office.

Disposal of Solid Waste Contaminated with this compound

Solid waste includes contaminated labware (e.g., pipette tips, tubes), consumables, and PPE. The preferred method for the final disposal of solid waste contaminated with this compound is high-temperature incineration.

Procedure for Solid Waste Management

1. Collection:

  • Place all non-sharp, contaminated solid waste into a designated biohazard bag.

  • Dispose of contaminated sharps (e.g., needles, glass pipettes) in a puncture-proof sharps container.

2. Chemical Decontamination (for non-autoclavable items):

  • For items that cannot be incinerated directly, soak them in the 2.5% sodium hypochlorite with 0.25 N sodium hydroxide inactivation solution for at least 4 hours.

  • After decontamination, rinse the items with water, and dispose of them as regular solid waste, provided local regulations are met.

3. Packaging for Incineration:

  • Securely seal the biohazard bags and sharps containers.

  • Label the containers clearly as "Hazardous Waste for Incineration" and include information about the contents (this compound contaminated materials).

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service.

Quantitative Data Summary

ParameterLiquid Waste InactivationSolid Waste Decontamination (Non-Incinerable)Thermal Inactivation
Method Chemical InactivationChemical InactivationHigh-Temperature Incineration
Reagents 2.5% Sodium Hypochlorite (NaOCl) + 0.25 N Sodium Hydroxide (NaOH)2.5% Sodium Hypochlorite (NaOCl) + 0.25 N Sodium Hydroxide (NaOH)N/A
Contact Time ≥ 4 hours≥ 4 hoursN/A
Temperature AmbientAmbient> 815°C (>1500°F)

Procedural Workflow Diagram

Satratoxin_H_Disposal cluster_waste Waste Generation cluster_liquid Liquid Waste Disposal cluster_solid Solid Waste Disposal Waste This compound Contaminated Waste CollectLiquid 1. Collect Liquid Waste Waste->CollectLiquid Liquid CollectSolid 1. Collect Solid Waste (Biohazard Bags/Sharps Containers) Waste->CollectSolid Solid Inactivate 2. Add Inactivation Solution (2.5% NaOCl + 0.25N NaOH) CollectLiquid->Inactivate React 3. React for ≥ 4 hours Inactivate->React Neutralize 4. Neutralize Solution React->Neutralize DisposeLiquid 5. Dispose via Hazardous Waste Stream Neutralize->DisposeLiquid Incinerate 2. High-Temperature Incineration (>815°C) CollectSolid->Incinerate DisposeSolid 3. Final Disposal via Certified Vendor Incinerate->DisposeSolid

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Satratoxin H

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Satratoxin H. Adherence to these procedures is vital to ensure personal safety and prevent contamination.

This compound is a potent trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. It is highly toxic to eukaryotic cells and presents a significant health risk upon exposure through inhalation, ingestion, or dermal contact.[1] All work with this compound must be conducted with rigorous safety precautions in place.

Personal Protective Equipment (PPE)

1.1. Standard Laboratory Handling of Solubilized this compound

For routine laboratory operations involving dilute solutions of this compound, work should be conducted under Biosafety Level 2 (BSL-2) conditions.[2]

PPE ComponentSpecificationRationale
Primary Gloves Disposable Nitrile Gloves (double-gloving recommended)Provides a primary barrier against accidental skin contact. Double-gloving allows for the safe removal of the outer glove immediately after handling the toxin.
Secondary Gloves Chemical-resistant gloves (e.g., Butyl rubber)Butyl rubber gloves offer superior resistance to a wide range of chemicals, including ketones and esters, which may be used as solvents.[3] They provide an additional layer of protection, especially during prolonged handling or when there is a higher risk of splashes.
Lab Coat Disposable, solid-front, back-closing gownProtects personal clothing and skin from contamination. A disposable gown is preferred to prevent cross-contamination.
Eye Protection Safety goggles with side shields or a face shieldProtects the eyes from splashes of contaminated liquids.
Respiratory Protection Not typically required for handling dilute solutions in a certified chemical fume hood or biological safety cabinet.Engineering controls provide the primary respiratory protection.

1.2. Handling of Powdered this compound

All work with powdered this compound must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent aerosolization.[1]

PPE ComponentSpecificationRationale
Gloves Double-gloving with disposable nitrile gloves as the inner layer and chemical-resistant butyl rubber gloves as the outer layer.Provides robust protection against dermal exposure to the potent powdered toxin.
Body Protection Disposable, solid-front, back-closing gownPrevents contamination of clothing and skin.
Eye Protection Safety goggles and a full-face shieldOffers maximum protection to the eyes and face from airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator may be required depending on the quantity of powder being handled and the specifics of the procedure. Consult your institution's Environmental Health and Safety (EHS) department.Provides an additional layer of respiratory protection beyond the engineering controls.

Operational Plans

2.1. Experimental Workflow for Preparing a this compound Stock Solution

The following workflow outlines the steps for safely preparing a stock solution of this compound from a powdered form. This procedure should be performed entirely within a chemical fume hood or biological safety cabinet.

G cluster_prep Preparation cluster_handling Toxin Handling (in Fume Hood/BSC) cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Step 1 Tare Vial Tare Vial Prepare Work Area->Tare Vial Step 2 Dissolve Toxin Dissolve Toxin Tare Vial->Dissolve Toxin Step 3 Vortex and Centrifuge Vortex and Centrifuge Dissolve Toxin->Vortex and Centrifuge Step 4 Aliquot Solution Aliquot Solution Vortex and Centrifuge->Aliquot Solution Step 5 Decontaminate Surfaces Decontaminate Surfaces Aliquot Solution->Decontaminate Surfaces Step 6 Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Step 7 Doff PPE Doff PPE Dispose Waste->Doff PPE Step 8

Workflow for Preparing this compound Stock Solution

2.2. Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

This protocol details the steps for reconstituting powdered this compound. To minimize the risk of aerosolization, it is strongly recommended to dissolve the entire contents of the vial at once rather than attempting to weigh out smaller quantities of the powder.[4]

Materials:

  • Vial of powdered this compound (e.g., 1 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparation:

    • Don the appropriate PPE for handling powdered toxins as outlined in Table 1.2.

    • Prepare the work surface within the chemical fume hood or biological safety cabinet by covering it with absorbent, plastic-backed paper.

    • Assemble all necessary materials.

  • Dissolving the Toxin:

    • Carefully uncap the vial of powdered this compound.

    • Using a calibrated micropipette, add the calculated volume of DMSO to the vial to achieve a 1 mg/mL concentration (e.g., for 1 mg of toxin, add 1 mL of DMSO).

    • Securely cap the vial.

  • Ensuring Complete Dissolution:

    • Gently vortex the vial for 1-2 minutes to ensure the toxin is fully dissolved.

    • Briefly centrifuge the vial to collect the entire solution at the bottom.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, clearly labeled, sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

    • Store the aliquots at -20°C or below.

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous chemical waste.

3.1. Waste Segregation and Collection

Waste TypeDisposal Container
Solid Waste Labeled hazardous waste container with a secure lid.
(e.g., used gloves, gowns, pipette tips, absorbent paper)
Liquid Waste Labeled hazardous waste container for corrosive liquids (after decontamination).
(e.g., excess stock solution, contaminated media)
Sharps Labeled sharps container for chemically contaminated sharps.
(e.g., needles used for administration to animals)

3.2. Decontamination Protocol

A validated decontamination protocol for the related trichothecene mycotoxin, T-2, can be adapted for this compound. This procedure should be performed with appropriate PPE.

Decontaminating Solution:

  • 1% Sodium Hypochlorite (NaOCl) and 0.1M Sodium Hydroxide (NaOH) in water. (Prepare fresh daily). This is equivalent to a 1:4 dilution of household bleach (typically 4-6% NaOCl) with the addition of NaOH.

Procedure for Liquid Waste:

  • Add the decontaminating solution to the liquid waste in a 10:1 ratio (decontaminant to waste).

  • Allow a contact time of at least 1 hour.

  • Dispose of the neutralized solution in the appropriate hazardous liquid waste container.

Procedure for Surfaces and Equipment:

  • Wipe the contaminated surface or equipment with a cloth or paper towel soaked in the decontaminating solution.

  • Ensure the surface remains wet for a contact time of at least 20 minutes.

  • Wipe the surface with a clean, damp cloth to remove any residue.

  • Dispose of all cleaning materials as solid hazardous waste.

This compound Signaling Pathway

This compound induces cytotoxicity and apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK) and Endoplasmic Reticulum (ER) stress pathways. This diagram illustrates the key components of these pathways.

SatratoxinH_Pathway cluster_mapk MAPK Pathway cluster_er_stress ER Stress Pathway SatratoxinH This compound ERK ERK SatratoxinH->ERK p38 p38 SatratoxinH->p38 JNK_SAPK JNK/SAPK SatratoxinH->JNK_SAPK ATF6 ATF6 SatratoxinH->ATF6 PERK PERK SatratoxinH->PERK IRE1 IRE1 SatratoxinH->IRE1 Apoptosis Apoptosis ERK->Apoptosis p38->Apoptosis JNK_SAPK->Apoptosis ATF6->Apoptosis PERK->Apoptosis IRE1->Apoptosis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Satratoxin H
Reactant of Route 2
Satratoxin H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.